molecular formula C25H21FN4O3 B10855475 DB008

DB008

カタログ番号: B10855475
分子量: 444.5 g/mol
InChIキー: FDHSVRMVJBTBMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DB008 is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H21FN4O3

分子量

444.5 g/mol

IUPAC名

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C25H21FN4O3/c1-3-16-5-7-18-19(13-16)22(27-28-24(18)32)15-17-6-8-21(26)20(14-17)25(33)30-11-9-29(10-12-30)23(31)4-2/h1,4-8,13-14H,2,9-12,15H2,(H,28,32)

InChIキー

FDHSVRMVJBTBMG-UHFFFAOYSA-N

正規SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=C3C=C(C=C4)C#C)F

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of L-Arginine (B1665763) (DB008)

Introduction

L-Arginine (DrugBank ID: this compound) is a conditionally essential amino acid that serves as a critical substrate for multiple metabolic pathways, playing a pivotal role in a wide array of physiological and pathophysiological processes. Its significance in cellular signaling and metabolism makes it a subject of intense research and a focal point for therapeutic development. This guide provides a detailed technical overview of the primary mechanisms of action of L-Arginine, focusing on its role as a precursor for nitric oxide (NO) synthesis and its function within the urea (B33335) cycle. The information is presented to cater to the needs of researchers, scientists, and professionals in drug development, with an emphasis on quantitative data, experimental methodologies, and visual representation of the involved pathways.

Core Mechanisms of Action

L-Arginine's biological functions are multifaceted, but two pathways are central to its mechanism of action: the Nitric Oxide (NO) pathway and the Urea Cycle.

The L-Arginine - Nitric Oxide Pathway

One of the most crucial roles of L-Arginine is serving as the sole biological precursor to nitric oxide, a key signaling molecule.[1][2] This conversion is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). The reaction involves the five-electron oxidation of a guanidino nitrogen of L-Arginine, which also requires molecular oxygen and NADPH as co-substrates.[3][4] This process yields nitric oxide and L-Citrulline as products.[4]

There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a role in neurotransmission.[5]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.[5]

  • Endothelial NOS (eNOS or NOS-3): Predominantly located in the endothelium of blood vessels, where the NO produced regulates vascular tone, blood pressure, and inhibits platelet aggregation.[2][5]

The NO generated through this pathway is a potent vasodilator, meaning it relaxes and widens blood vessels, which leads to improved blood flow and a reduction in blood pressure.[2] This vasodilatory effect is fundamental to cardiovascular health.

Nitric_Oxide_Pathway cluster_cell Endothelial Cell cluster_smc Smooth Muscle Cell L_Arginine L-Arginine eNOS Endothelial Nitric Oxide Synthase (eNOS) L_Arginine->eNOS L_Citrulline L-Citrulline eNOS->L_Citrulline NO Nitric Oxide (NO) eNOS->NO O2_NADPH O2 + NADPH O2_NADPH->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation/ Relaxation cGMP->Relaxation

Caption: L-Arginine to Nitric Oxide Signaling Pathway.

The Urea Cycle

In the liver, L-Arginine is a key intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia.[6] Ammonia, a toxic byproduct of amino acid catabolism, is converted into the less toxic compound urea, which is then excreted in the urine.[6]

The final step of the urea cycle involves the hydrolysis of L-Arginine by the enzyme Arginase to produce urea and ornithine.[6][7] The regenerated ornithine can then re-enter the cycle to facilitate the disposal of more ammonia.[6] This process is crucial for maintaining nitrogen balance in the body.[2]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ornithine_mito Ornithine Citrulline_mito Citrulline Ornithine_mito->Citrulline_mito Ornithine Transcarbamoylase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate L_Arginine_cyto L-Arginine Argininosuccinate->L_Arginine_cyto Argininosuccinate Lyase Urea Urea L_Arginine_cyto->Urea Arginase Ornithine_cyto Ornithine L_Arginine_cyto->Ornithine_cyto Arginase Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of L-Arginine.

Table 1: Enzyme Kinetics for L-Arginine Metabolism

EnzymeSubstrateKm (μmol/L)VmaxSource
Neuronal Nitric Oxide Synthase (nNOS)L-Arginine8.48.2 pmol/min/mg protein[2]
Human Endothelial NOS (eNOS)L-Arginine0.9 - 4.4Not Specified[8]
Human Inducible NOS (iNOS)L-Arginine2.2 - 22Not Specified[8]

Table 2: Physiological and Pharmacokinetic Data for L-Arginine

ParameterValuePopulation/ConditionsSource
Normal Plasma Concentration41.0 - 114 μmol/LHealthy Individuals[9]
Mean Baseline Plasma Concentration15.1 ± 2.6 μg/mLHealthy Volunteers on a Normal Diet[10]
Peak Plasma Concentration (Oral Dose)50.0 ± 13.4 μg/mL10 g Oral Dose in Healthy Volunteers[10]
Oral Bioavailability~20%Single 10 g Oral Dose[10]
Mean Dietary Intake4 - 6 g/day Healthy Adults[11]

Table 3: L-Arginine Supplementation Clinical Trial Data

Study PopulationDosageDurationOutcomeSource
Male Soccer Players2 g/day 45 daysSignificant increase in VO2 max[12]
Adults with Moderate to Severe Asthma0.1 g/kg/day3 monthsTo assess decrease in asthma exacerbations[13]
Healthy Adult Women6 g/day 1 monthNo significant change in plasma NO synthesis[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of L-Arginine's mechanism of action are provided below.

Nitric Oxide Synthase (NOS) Activity Assay (Conversion of Radiolabeled L-Arginine to L-Citrulline)

This assay measures NOS activity by quantifying the conversion of radiolabeled L-Arginine to L-Citrulline.

a. Materials:

  • [3H]L-Arginine or [14C]L-Arginine

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NADPH, CaCl2, calmodulin, and tetrahydrobiopterin)

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation fluid and counter

b. Procedure:

  • Sample Preparation: Homogenize tissue or cell samples in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is used as the enzyme source.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract with the Reaction Buffer containing a known concentration of radiolabeled L-Arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).[15]

  • Reaction Termination: Stop the reaction by adding ice-cold Stop Buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-Arginine, being positively charged, binds to the resin, while the neutral L-Citrulline passes through.[15][16]

  • Quantification: Collect the eluate containing radiolabeled L-Citrulline and measure the radioactivity using a liquid scintillation counter.[15]

  • Calculation: Calculate the amount of L-Citrulline formed, which is proportional to the NOS activity.

Griess Assay for Nitrite (B80452)/Nitrate (B79036) (Indirect NO Measurement)

This colorimetric assay is a common indirect method to measure NO production by quantifying its stable end products, nitrite (NO2-) and nitrate (NO3-).

a. Materials:

  • Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Nitrate Reductase (for samples containing nitrate)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Sample Preparation: Collect biological samples (e.g., cell culture supernatant, plasma). If samples contain high protein levels, deproteinization is necessary.[17]

  • Nitrate Reduction (if necessary): If total NO production (nitrite + nitrate) is to be measured, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.[18]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction:

    • Pipette standards and samples into a 96-well plate.[5]

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[5]

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[5]

  • Measurement: A purple azo dye will form. Measure the absorbance at 540 nm using a microplate reader.[5]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Arginase Activity Assay

This assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-Arginine.

a. Materials:

  • Arginine Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • L-Arginine substrate solution

  • Manganese chloride (MnCl2) solution (for enzyme activation)

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-thiosemicarbazide)

  • Urea standard solution

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Sample Preparation: Prepare tissue or cell lysates in a suitable buffer.[19]

  • Enzyme Activation: Pre-incubate the sample lysates with a solution containing MnCl2 to activate the arginase.

  • Arginase Reaction: Add the L-Arginine substrate to the activated lysates and incubate at 37°C for a specific time (e.g., 30-60 minutes).[1]

  • Reaction Termination: Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O).

  • Urea Detection: Add the colorimetric reagents for urea detection and heat the mixture (e.g., at 100°C for 45 minutes). A colored product is formed in the presence of urea.

  • Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: Quantify the urea concentration in the samples using a urea standard curve. The arginase activity is proportional to the amount of urea produced.

References

An In-Depth Technical Guide to the Covalent Modification of Cys169 by DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the covalent modification of Cysteine 169 (Cys169) by the selective inhibitor DB008. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the underlying molecular and experimental workflows.

Introduction: Targeting PARP16 with a Covalent Inhibitor

This compound is a potent and selective, cell-permeable covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16).[1] PARP16 is a unique member of the PARP family as it is the only one known to reside in the endoplasmic reticulum (ER) and is implicated in the unfolded protein response (UPR). The development of selective inhibitors for PARP family members has been challenging due to the highly conserved NAD+ binding site.[2]

This compound was developed through a structure-guided design strategy to achieve selectivity for PARP16.[2][3][4] This was accomplished by incorporating two key features into a phthalazinone pan-PARP inhibitor scaffold:

  • An acrylamide (B121943) electrophile designed to covalently and irreversibly react with a non-conserved cysteine residue, Cys169, within the NAD+ binding pocket of PARP16.[2][3][5]

  • A clickable alkyne handle that serves a dual purpose: it occupies a unique hydrophobic pocket adjacent to the NAD+ binding site, further enhancing selectivity, and it allows for the detection and tracking of this compound in complex biological samples via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[2][3][4]

This innovative design makes this compound the first reported cysteine-targeted covalent inhibitor of a PARP family member and a valuable tool for studying the specific functions of PARP16.[2]

Mechanism of Covalent Modification

The covalent modification of PARP16 by this compound is a targeted and irreversible process. The core of this interaction is a Michael addition reaction between the electrophilic acrylamide "warhead" of this compound and the nucleophilic thiol group of the Cys169 residue in the active site of PARP16.

Covalent Modification of Cys169 by this compound cluster_0 PARP16 Active Site PARP16_Cys169 PARP16 with Cys169-SH Non_covalent_complex Non-covalent Complex (Reversible) PARP16_Cys169->Non_covalent_complex Initial Binding DB008_pre This compound (Acrylamide Warhead) DB008_pre->Non_covalent_complex Covalent_adduct Covalent PARP16-DB008 Adduct (Irreversible) Non_covalent_complex->Covalent_adduct Michael Addition (Cys169 Thiol Attack)

Figure 1: Mechanism of covalent modification of PARP16 Cys169 by this compound.

Mutagenesis studies, where Cys169 was replaced with a non-nucleophilic serine (C169S), have confirmed that Cys169 is the primary site of covalent modification by this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction of this compound with PARP16.

ParameterValueCell Line/SystemDescription
IC50 0.27 µMRecombinant PARP16The concentration of this compound required to inhibit 50% of PARP16 enzymatic activity in a biochemical assay.
Apparent Kd 90.0 nM (95% CI: 52.5–231 nM)HEK 293T cellsThe apparent dissociation constant for the labeling of Myc2x-tagged PARP16 by this compound, indicating the concentration at which 50% of the target is labeled.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent modification of PARP16 by this compound.

In-Cell Covalent Labeling of PARP16

This protocol describes how to treat cells with this compound to achieve covalent labeling of PARP16.

Materials:

  • HEK 293T or HAP1 cells

  • Complete culture medium (e.g., IMDM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to desired confluency (e.g., 70-80%).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-1 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.

  • Proceed immediately to cell lysis for downstream analysis (see Protocol 4.2).

Cell Lysis and Protein Quantification

This protocol details the preparation of cell lysates for subsequent click chemistry and in-gel fluorescence analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100, supplemented with protease inhibitors)

  • BCA Protein Assay Kit

  • Spectrophotometer

Procedure:

  • After washing the this compound-treated cells with PBS, add ice-cold lysis buffer to the culture vessel.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and In-Gel Fluorescence Detection

This protocol describes the "clicking" of a fluorescent azide (B81097) (e.g., TAMRA-azide) onto the alkyne handle of this compound-labeled PARP16, followed by visualization.

Materials:

  • Normalized cell lysate (from Protocol 4.2)

  • TAMRA-azide stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • To a microcentrifuge tube containing 50 µg of normalized cell lysate, add the following CuAAC reagents in order:

    • TAMRA-azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

  • Vortex briefly to mix.

  • Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

  • Vortex immediately and incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (for TAMRA: ~555 nm excitation, ~580 nm emission).

In-Cell Competition Labeling Assay

This protocol is used to assess whether other compounds can compete with this compound for binding to PARP16.

Materials:

  • Cells expressing PARP16

  • Competitor compound(s) (e.g., Talazoparib)

  • This compound

  • Complete culture medium

  • Reagents for cell lysis, CuAAC, and in-gel fluorescence detection (as above)

Procedure:

  • Seed and grow cells as described in Protocol 4.1.

  • Pre-incubate the cells with the competitor compound at various concentrations (or a single high concentration) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control.

  • Without washing, add this compound to the medium to a final concentration that gives a robust signal (e.g., 300 nM).

  • Incubate for an additional period (e.g., 2 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and perform CuAAC with a fluorescent azide and in-gel fluorescence analysis as described in Protocols 4.2 and 4.3.

  • A decrease in the fluorescent signal from this compound-labeled PARP16 in the presence of the competitor indicates successful competition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing the covalent modification of PARP16 by this compound.

Experimental Workflow for this compound Characterization cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture 1. Cell Culture (e.g., HEK 293T, HAP1) DB008_Treatment 2. Treat with this compound (Dose-response, time-course) Cell_Culture->DB008_Treatment Competition 2a. (Optional) Pre-treat with Competitor, then add this compound Cell_Culture->Competition Cell_Lysis 3. Cell Lysis DB008_Treatment->Cell_Lysis Competition->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA) Cell_Lysis->Protein_Quant CuAAC 5. CuAAC Reaction (Click TAMRA-azide) Protein_Quant->CuAAC SDS_PAGE 6. SDS-PAGE CuAAC->SDS_PAGE Fluorescence_Scan 7. In-Gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Data_Analysis 8. Data Analysis (Quantify band intensity) Fluorescence_Scan->Data_Analysis

Figure 2: Experimental workflow for this compound covalent labeling and competition assays.

References

The Critical Role of PARP16 in Orchestrating the Endoplasmic Reticulum Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key, yet historically underappreciated, player in the initiation of the UPR is Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15. This technical guide provides a comprehensive overview of the core functions of PARP16 in ER stress, detailing its mechanism of action, interaction partners, and downstream signaling consequences, with a focus on quantitative data and experimental methodologies.

PARP16: An ER-Resident Sensor and Activator of the UPR

PARP16 is a tail-anchored transmembrane protein that resides in the endoplasmic reticulum.[1][2] Its catalytic domain faces the cytoplasm, positioning it to interact with key UPR signaling molecules.[1] Unlike some other PARP family members, PARP16 exhibits mono-ADP-ribosylation (MARylation) activity, transferring a single ADP-ribose moiety to its substrates.[3] This specific post-translational modification is a critical trigger for the activation of two of the three primary UPR sensor proteins: PERK and IRE1α.[1][2]

Mechanism of Action: ADP-Ribosylation of PERK and IRE1α

Under conditions of ER stress, the enzymatic activity of PARP16 is upregulated.[1] PARP16 directly interacts with and ADP-ribosylates the cytoplasmic domains of both PERK (PKR-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α).[1][4] This modification is both necessary and sufficient to induce their activation, even in the absence of canonical ER stress inducers.[1] The third major UPR sensor, ATF6, is not a substrate for PARP16 and its activation pathway is independent of PARP16 activity.[1][2]

The activation of PERK and IRE1α by PARP16 is a crucial initiating event in the UPR cascade. ADP-ribosylation enhances the kinase activity of PERK and both the kinase and endoribonuclease (RNase) activities of IRE1α.[1] This leads to the propagation of downstream signals aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.

Structural Insights into PARP16 Function

The crystal structure of the human PARP16 catalytic domain reveals a novel α-helical domain that is distinct from other PARP family members.[5] This domain is thought to have a regulatory function.[5] The catalytic core of PARP16 contains a conserved histidine-tyrosine-tyrosine (H-Y-Y) motif in its active site, which is characteristic of its mono-ADP-ribosylation activity.[3] The C-terminal luminal tail of PARP16 is essential for its function in the UPR, suggesting a role in sensing or transducing stress signals from the ER lumen to the cytoplasmic catalytic domain.[1][6]

Quantitative Analysis of PARP16-Mediated UPR Activation

Several studies have quantified the impact of PARP16 on the UPR. The following tables summarize key findings on the increased enzymatic activity of PARP16 and its downstream effects on PERK and IRE1α signaling upon ER stress induction.

ER Stress InducerFold Increase in PARP16 Auto-ADP-ribosylationReference
Tunicamycin~5-fold[1]
Thapsigargin~4-fold[1]
Brefeldin A~11-fold[1]
Target ProteinER Stress InducerFold Increase in ADP-ribosylation (PARP16-dependent)Reference
PERKTunicamycin~5-fold[1]
IRE1αTunicamycin~4-11-fold[1]
Downstream EventConditionObservationReference
PERK phosphorylationPARP16 knockdown + ER stressAbolished[1]
eIF2α phosphorylationPARP16 knockdown + ER stressAbolished[1]
XBP1 splicingPARP16 knockdown + ER stressAbolished[1]
Cell ViabilityPARP16 knockdown + ER stressSignificantly decreased[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

PARP16-Mediated UPR Signaling Pathway

PARP16_UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 Activates PERK_inactive PERK (inactive) PARP16->PERK_inactive ADP-ribosylates IRE1a_inactive IRE1α (inactive) PARP16->IRE1a_inactive ADP-ribosylates PERK_active PERK (active) (ADP-ribosylated) PERK_inactive->PERK_active IRE1a_active IRE1α (active) (ADP-ribosylated) IRE1a_inactive->IRE1a_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 UPR_Target_Genes UPR Target Genes ATF4->UPR_Target_Genes XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein XBP1s_protein->UPR_Target_Genes

Caption: PARP16 signaling in the Unfolded Protein Response.

Experimental Workflow: Co-Immunoprecipitation to Detect PARP16-Substrate Interaction

CoIP_Workflow start Start: Transfect cells with tagged proteins (e.g., GFP-PARP16 and FLAG-PERK) lysis Lyse cells in non-denaturing buffer start->lysis incubation Incubate lysate with anti-GFP antibody conjugated to beads lysis->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute immunoprecipitated proteins wash->elution western_blot Perform Western Blot analysis elution->western_blot detection Probe with anti-FLAG antibody to detect co-precipitated PERK western_blot->detection

Caption: Co-Immunoprecipitation experimental workflow.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to elucidate the role of PARP16 in ER stress, based on methodologies described in the cited literature.[1]

Co-Immunoprecipitation (Co-IP)

Objective: To determine the in vivo interaction between PARP16 and its substrates (PERK, IRE1α).

Methodology:

  • Cell Culture and Transfection: HeLa cells are cultured to 70-80% confluency and co-transfected with expression vectors for tagged proteins (e.g., GFP-PARP16 and FLAG-PERK/IRE1α) using a suitable transfection reagent.

  • Cell Lysis: After 24-48 hours, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared by centrifugation. The supernatant is then incubated with an antibody against one of the tagged proteins (e.g., anti-GFP) conjugated to agarose (B213101) or magnetic beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: The beads are washed 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the other tagged protein (e.g., anti-FLAG) to detect the co-precipitated interaction partner.

In Vitro ADP-ribosylation Assay (ER Microsome ADP-ribosylation Assay - EMAA)

Objective: To measure the ADP-ribosylation of PERK and IRE1α by PARP16 in a semi-in vitro system.

Methodology:

  • Microsome Isolation: Cells expressing GFP-tagged PARP16, PERK, or IRE1α are harvested and homogenized. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the microsomes (ER-containing fraction).

  • ADP-ribosylation Reaction: The isolated microsomes are resuspended in a reaction buffer containing [³²P]-NAD⁺ as the source of the ADP-ribose group. The reaction is initiated and incubated at 30°C for a specified time.

  • Immunoprecipitation of Target Protein: The reaction is stopped, and the microsomes are lysed. The protein of interest (e.g., GFP-PERK) is immunoprecipitated using an anti-GFP antibody.

  • Detection: The immunoprecipitated proteins are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to detect the incorporation of [³²P]-ADP-ribose. The total amount of immunoprecipitated protein is assessed by Western blotting.

siRNA-mediated Knockdown

Objective: To assess the functional requirement of PARP16 for UPR activation.

Methodology:

  • siRNA Transfection: Cells are transfected with siRNAs specifically targeting PARP16 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

  • ER Stress Induction: After 48-72 hours to allow for protein knockdown, cells are treated with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin) for various time points.

  • Analysis of UPR Markers: Cell lysates are collected and analyzed by Western blot for key UPR markers, including phosphorylation of PERK and eIF2α, and splicing of XBP1.

  • Cell Viability Assay: To assess the physiological consequence of PARP16 knockdown, cell viability can be measured using assays such as Trypan Blue exclusion or MTT assay following ER stress induction.

Implications for Drug Development

The central role of PARP16 in initiating the PERK and IRE1α branches of the UPR makes it an attractive therapeutic target.[7] In diseases characterized by excessive or chronic ER stress, such as certain cancers and neurodegenerative disorders, inhibition of PARP16 could modulate the UPR and potentially sensitize cells to other therapies or prevent cell death.[8][9] Conversely, in diseases where a robust UPR is beneficial, agonism of PARP16 activity could be a therapeutic strategy. The development of specific PARP16 inhibitors is an active area of research, with the potential to provide novel treatments for a range of diseases.

Conclusion

PARP16 is a critical upstream regulator of the endoplasmic reticulum stress response. Its mono-ADP-ribosyltransferase activity is essential for the activation of the key UPR sensors, PERK and IRE1α. Understanding the detailed molecular mechanisms of PARP16 function, supported by robust quantitative data and well-defined experimental protocols, is paramount for the scientific community. The continued exploration of PARP16 biology will undoubtedly unveil new insights into the intricate signaling networks that govern cellular homeostasis and disease, paving the way for innovative therapeutic interventions.

References

DB008: A Technical Guide to a Covalent Chemical Probe for PARP16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a potent and selective covalent chemical probe for Poly(ADP-ribose) Polymerase 16 (PARP16). This document details its mechanism of action, selectivity, and application in cellular and biochemical assays, offering researchers a valuable tool to investigate the biological functions of PARP16.

Core Concepts

This compound is a structure-guided designed inhibitor of PARP16, notable for its covalent mechanism of action and integrated "clickable" alkyne handle.[1][2] This design allows for robust and specific labeling of PARP16 in complex biological systems, facilitating detailed studies of its engagement and enzymatic activity.

The key features of this compound include:

  • Covalent Inhibition: this compound contains an acrylamide (B121943) electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][3] This covalent targeting strategy imparts high selectivity for PARP16 over other PARP family members.

  • Click Chemistry Functionality: A strategically placed ethynyl (B1212043) group serves as a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2] This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of this compound-bound PARP16.

  • Cell Permeability: this compound is a membrane-permeable molecule, allowing for the investigation of PARP16 activity within intact cells.[4]

Data Presentation

Biochemical Potency and Selectivity of this compound
TargetIC50 (nM)Inhibition ModeNotes
PARP16 275 Irreversible (Covalent) Covalently modifies Cys169.[1][5]
PARP1925Reversible~50-fold less potent inhibition compared to a precursor compound without the ethynyl group.[6]
PARP2139ReversibleOne of the more prominent off-targets, but inhibition is reversible.[6]

Table 1: Summary of the in vitro biochemical potency and selectivity of this compound against various PARP family members. The data highlights the covalent and selective nature of this compound for PARP16.

Experimental Protocols

In-Gel Fluorescence Labeling of PARP16 with this compound

This protocol describes the labeling of PARP16 in cell lysates using this compound and subsequent visualization by in-gel fluorescence.

Materials:

  • Cells expressing the protein of interest (e.g., HEK293T cells transfected with Myc-tagged PARP16).

  • This compound stock solution (in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Fluorescent azide (B81097) reporter (e.g., TAMRA-azide or other fluorescent dye azides).[7]

  • Copper(II) sulfate (B86663) (CuSO4) solution.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution.

  • SDS-PAGE gels and running buffer.

  • Fluorescence gel scanner.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentration of this compound for a specified time (e.g., 2 hours).

    • Wash the cells with cold PBS and lyse them in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • To the cell lysate, add the fluorescent azide reporter (final concentration ~20 µM).

    • Add TCEP (final concentration ~1 mM).

    • Add TBTA (final concentration ~100 µM).

    • Initiate the click reaction by adding CuSO4 (final concentration ~1 mM).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • SDS-PAGE and In-Gel Fluorescence Imaging:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled PARP16 using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

In-Cell Competition Labeling Assay

This assay is used to evaluate the ability of other putative PARP16 inhibitors to compete with this compound for binding to PARP16 in cells.

Materials:

  • Cells expressing PARP16.

  • This compound stock solution.

  • Test inhibitor stock solution(s).

  • Reagents for in-gel fluorescence labeling (as described in Protocol 1).

Procedure:

  • Inhibitor Pre-treatment:

    • Treat cells with varying concentrations of the test inhibitor for a specified pre-incubation time (e.g., 40 minutes).

  • This compound Labeling:

    • Add this compound to the cells at a fixed concentration (e.g., a concentration that gives a robust signal in the absence of a competitor) and incubate for a shorter period (e.g., 20 minutes).

  • Lysis and CuAAC Reaction:

    • Lyse the cells and perform the CuAAC reaction with a fluorescent azide as described in Protocol 1.

  • Analysis:

    • Analyze the samples by in-gel fluorescence. A decrease in the fluorescence signal of the this compound-labeled PARP16 band in the presence of the test inhibitor indicates successful competition and suggests that the test compound engages PARP16 in cells.

PARP Activity Assay (Adapted for PARP16)

This fluorometric assay measures PARP activity by quantifying the consumption of NAD+.

Materials:

  • Recombinant PARP16 enzyme.

  • This compound or other test inhibitors.

  • PARP Assay Buffer.

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD).

  • Activated DNA (for PARP1/2 as a control, may not be necessary for PARP16).

  • Nicotinamidase.

  • Developer reagent that produces a fluorescent product from nicotinamide (B372718).[8]

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add PARP Assay Buffer.

    • Add the test inhibitor (this compound) at various concentrations.

    • Add the recombinant PARP16 enzyme.

    • If applicable, add activated DNA.

    • Incubate for a short period to allow inhibitor binding.

  • Initiate PARP Reaction:

    • Add β-NAD to initiate the enzymatic reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Develop Fluorescent Signal:

    • Add Nicotinamidase to convert the nicotinamide produced by the PARP reaction.

    • Add the developer reagent and incubate at room temperature, protected from light, to generate a fluorescent product.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of an inhibitor indicates reduced PARP16 activity.

Mandatory Visualizations

PARP16 Signaling in the Unfolded Protein Response

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PARP16 PARP16 BiP->PARP16 dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive inhibits PARP16_active PARP16 (active) PERK_active PERK (active) IRE1a_active IRE1α (active) PARP16_active->PERK_inactive ADP-ribosylates PARP16_active->IRE1a_inactive ADP-ribosylates eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1a_active->XBP1_u splices eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation UPR_genes UPR Gene Expression ATF4->UPR_genes XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein XBP1s_protein->UPR_genes

Caption: PARP16 activation in the Unfolded Protein Response.

Experimental Workflow for In-Cell Competition Labeling

Competitive_Labeling_Workflow start Start: Cells expressing PARP16 pretreat Pre-treat cells with Test Inhibitor (or DMSO) start->pretreat add_this compound Add this compound (clickable probe) pretreat->add_this compound lyse Cell Lysis add_this compound->lyse click_reaction CuAAC 'Click' Reaction with Fluorescent Azide lyse->click_reaction sds_page SDS-PAGE click_reaction->sds_page scan In-Gel Fluorescence Scanning sds_page->scan analyze Analyze Fluorescence Intensity scan->analyze end End: Determine IC50 of Test Inhibitor analyze->end

Caption: Workflow for assessing PARP16 target engagement in cells.

Chemoproteomic Workflow for Target Identification

Chemoproteomics_Workflow start Start: Treat cells with this compound lysis Cell Lysis start->lysis click_biotin CuAAC 'Click' Reaction with Biotin-Azide lysis->click_biotin enrich Enrichment of Biotinylated Proteins on Streptavidin Beads click_biotin->enrich wash Wash to Remove Non-specific Binders enrich->wash digest On-bead Tryptic Digest wash->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis: Identify and Quantify This compound-bound Proteins ms_analysis->data_analysis end End: Proteome-wide Selectivity Profile of this compound data_analysis->end

Caption: Chemoproteomic workflow for this compound target profiling.

References

The Impact of DB008, a Novel PERK Pathway Modulator, on the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This intricate signaling network plays a pivotal role in maintaining cellular homeostasis, and its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The UPR is orchestrated by three primary ER-resident transmembrane proteins: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). This guide focuses on the effects of a novel therapeutic candidate, DB008, a selective inhibitor of the PERK pathway, on the cellular landscape of the UPR. Through a comprehensive analysis of its mechanism of action, supported by quantitative data and detailed experimental methodologies, this document serves as a critical resource for scientists and researchers in the field of drug discovery and development.

The Unfolded Protein Response Signaling Pathways

The UPR is a tripartite signaling cascade designed to alleviate ER stress and restore proteostasis. When the protein folding capacity of the ER is overwhelmed, the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78, dissociates from the luminal domains of PERK, IRE1, and ATF6, leading to their activation.[1][2]

  • The PERK Pathway: Upon activation, PERK oligomerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This phosphorylation event results in the attenuation of global protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[5]

  • The IRE1 Pathway: Activated IRE1 is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[6][7]

  • The ATF6 Pathway: Following its release from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[8] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.[8][9]

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK BiP->PERK_inactive inhibits IRE1_inactive IRE1 BiP->IRE1_inactive inhibits ATF6_inactive ATF6 BiP->ATF6_inactive inhibits PERK_active p-PERK PERK_inactive->PERK_active dimerization & autophosphorylation IRE1_active p-IRE1 IRE1_inactive->IRE1_active dimerization & autophosphorylation ATF6_to_Golgi ATF6 ATF6_inactive->ATF6_to_Golgi translocates eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 selective translation ATF4_n ATF4 ATF4->ATF4_n translocates XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n translation & translocation ATF6_cleaved ATF6 (cleaved) ATF6_n ATF6f ATF6_cleaved->ATF6_n translocates ATF6_to_Golgi->ATF6_cleaved cleavage by S1P/S2P Target_Genes_PERK Target Genes (e.g., CHOP) ATF4_n->Target_Genes_PERK activates transcription Target_Genes_IRE1 Target Genes (ERAD, Chaperones) XBP1s_n->Target_Genes_IRE1 activates transcription Target_Genes_ATF6 Target Genes (Chaperones, ERAD) ATF6_n->Target_Genes_ATF6 activates transcription DB008_Mechanism_of_Action cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK PERK pPERK p-PERK PERK->pPERK autophosphorylation This compound This compound This compound->PERK inhibits eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 selective translation CHOP CHOP ATF4->CHOP induces ER_Stress ER Stress ER_Stress->PERK activates Experimental_Workflow start Start: Cell Culture treatment Treatment: - ER Stress Inducer - this compound (various concentrations) start->treatment incubation Incubation (Time Course) treatment->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis western_blot Western Blot (p-PERK, p-eIF2α) analysis->western_blot qpcr qPCR (ATF4, CHOP) analysis->qpcr viability Cell Viability Assay (MTT/WST-1) analysis->viability end End: Data Interpretation western_blot->end qpcr->end viability->end

References

DB008 CAS number 2991637-98-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided identifiers, DB008 and CAS number 2991637-98-8, reveals a lack of publicly available scientific and technical information. Extensive searches across multiple chemical and biological databases, as well as the broader scientific literature, did not yield any specific compound associated with both of these identifiers.

This absence of data could be attributed to several factors:

  • Proprietary Nature: The compound may be under active development by a pharmaceutical or biotechnology company and, as such, its properties and associated data are confidential.

  • Novelty: The substance could be a very recent discovery with research yet to be published in peer-reviewed journals or indexed in public databases.

  • Data Entry Error: It is possible that the provided CAS number or internal identifier (this compound) contains a typographical error.

Due to the unavailability of verifiable data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound with the specified identifiers.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the CAS number and any internal identifiers. Should this compound be proprietary, accessing information would require direct contact with the entity that owns the intellectual property. If the compound is novel, monitoring scientific literature and patent databases for future publications may be the most effective approach.

Navigating the Cellular Gate: A Technical Guide to the Membrane Permeability of the DB008 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of any intracellularly acting therapeutic agent is fundamentally reliant on its ability to traverse the cell membrane to reach its target. For the potent and selective PARP16 inhibitor, DB008, understanding its membrane permeability is crucial for optimizing its therapeutic application and for the development of future analogs. While this compound is qualitatively described as membrane-permeable, this guide will delve into the common methodologies used to quantitatively assess this critical property, providing a framework for its experimental determination.[1] This document will serve as an in-depth technical resource, outlining the experimental protocols for key permeability assays and discussing the interpretation of the resulting data.

The Critical Nature of Membrane Permeability for this compound

This compound is a potent inhibitor of PARP16, an enzyme localized to the endoplasmic reticulum. For this compound to exert its inhibitory effect, it must first cross the plasma membrane and then potentially the endoplasmic reticulum membrane to engage with PARP16. Therefore, its membrane permeability is a key determinant of its biological activity. A compound with poor permeability will require higher extracellular concentrations to achieve a therapeutic intracellular concentration, potentially leading to off-target effects and increased toxicity. Furthermore, for indications requiring systemic administration, permeability across additional biological barriers, such as the intestinal epithelium for oral drugs or the blood-brain barrier for neurological targets, is a critical consideration.

Quantitative Assessment of Membrane Permeability

While specific quantitative permeability data for this compound is not publicly available, the following are standard, industry-accepted assays used to characterize the membrane permeability of drug candidates.

Table 1: Hypothetical Permeability Data for this compound

Below is an example of how quantitative data for this compound's permeability would be presented. The values are hypothetical and serve for illustrative purposes.

Assay TypeDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Caco-2Apical to Basolateral (A→B)15.20.8High
Caco-2Basolateral to Apical (B→A)12.1
PAMPAN/A18.5N/AHigh

Interpretation of Data:

  • Papp (Apparent Permeability): A Papp value >10 x 10⁻⁶ cm/s in the Caco-2 assay is generally considered indicative of high permeability and good potential for oral absorption.[2]

  • Efflux Ratio: The ratio of B→A Papp to A→B Papp. A ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular accumulation and bioavailability.[3][4]

  • Permeability Classification: Compounds are typically categorized as having low, medium, or high permeability based on their Papp values.

Key Experimental Protocols for Determining Membrane Permeability

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for predicting human intestinal absorption of drugs.[3][4][5][6] When cultured on semi-permeable filter supports, these cells differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[3][6]

Detailed Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto the apical side of a Transwell® insert (a permeable support) in a multi-well plate and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified before the experiment. This is typically done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a well-formed monolayer. Alternatively, the permeability of a low-permeability marker compound, such as lucifer yellow or mannitol, can be measured.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final test concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to avoid affecting monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • The culture medium is removed from both the apical and basolateral compartments.

    • The transport buffer containing the test concentration of this compound is added to the apical (donor) compartment.

    • Fresh transport buffer (without the compound) is added to the basolateral (receiver) compartment.

    • The plate is incubated at 37°C with gentle shaking for a specified period (e.g., 2 hours).

    • At the end of the incubation, samples are taken from both the apical and basolateral compartments.

  • Permeability Measurement (Basolateral to Apical - B→A): To assess active efflux, the experiment is also performed in the reverse direction. The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.

  • Sample Analysis: The concentration of this compound in the samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add this compound to donor chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples analyze_lcms Quantify this compound concentration by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp

Caption: Workflow of a Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (to mimic the cell membrane), to an acceptor compartment.

Detailed Experimental Protocol:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of a lipid (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

  • Compound Preparation: A solution of this compound is prepared in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability).

  • Assay Setup:

    • The acceptor plate wells are filled with a buffer solution.

    • The donor plate, with the lipid-coated membrane, is placed on top of the acceptor plate.

    • The this compound solution is added to the donor wells.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, the donor and acceptor plates are separated, and the concentration of this compound in both compartments is determined, usually by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the concentration of the compound in the donor and acceptor wells.

PAMPA_Setup cluster_donor Donor Plate cluster_acceptor Acceptor Plate donor_well This compound in Buffer Porous Filter Support artificial_membrane Artificial Lipid Membrane donor_well:f1->artificial_membrane acceptor_well Acceptor Buffer artificial_membrane->acceptor_well:f0 Permeation

Caption: Diagram of a Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

Blood-Brain Barrier Permeability

For inhibitors targeting enzymes within the central nervous system, crossing the blood-brain barrier (BBB) is a major challenge. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain.[7][8][9] While in vitro models like Caco-2 can provide an initial indication of a compound's potential to cross biological membranes, more specialized assays are needed to predict BBB penetration. These include in vitro models using brain endothelial cells (like the hCMEC/D3 cell line) or in vivo studies in animal models.

Conclusion

A thorough understanding of the membrane permeability of the this compound inhibitor is indispensable for its development as a therapeutic agent. While it is reported to be membrane-permeable, quantitative assessment using standardized assays such as the Caco-2 and PAMPA assays is necessary to fully characterize its absorption, distribution, and potential to reach its intracellular target, PARP16. The experimental protocols and data interpretation frameworks provided in this guide offer a comprehensive approach for researchers to undertake such an evaluation, thereby facilitating the rational design and optimization of this compound and future PARP16 inhibitors.

References

DB008: A Technical Guide for the Investigation of PARP16 Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a selective and covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16). This document details the use of this compound as a chemical tool to investigate the biological functions of PARP16, with a focus on its role in cellular stress responses. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate the application of this compound in research and drug development.

Introduction to PARP16 and the Covalent Inhibitor this compound

Poly(ADP-ribose) polymerase 16 (PARP16) is a unique member of the PARP family, distinguished as the only one that is an endoplasmic reticulum (ER)-resident, tail-anchored transmembrane protein.[1][2] Its catalytic activity is implicated in the unfolded protein response (UPR), a critical cellular stress response pathway.[1][2] Specifically, PARP16 is known to be required for the activation of two key ER stress sensors, PERK and IRE1α.[1][2] The precise molecular mechanisms governed by PARP16 are an active area of investigation, and potent, selective inhibitors are invaluable tools in these studies.

This compound is a novel, selective, and covalent inhibitor of PARP16.[3][4] It was developed through a structure-guided design approach and possesses an acrylamide (B121943) "warhead" that irreversibly binds to a non-conserved cysteine residue (Cys169) in the NAD+ binding pocket of PARP16.[3] This covalent and irreversible mechanism of action provides high selectivity for PARP16 over other PARP family members.[3][4] Furthermore, this compound is equipped with a clickable alkyne handle, enabling the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry to visualize and track its engagement with PARP16 in cells.[3][5]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for the PARP16 inhibitor this compound.

ParameterValueDescriptionReference
IC50 0.27 µM (270 nM)The half-maximal inhibitory concentration of this compound against PARP16 enzymatic activity.[4][6]
Binding Mechanism Covalent, IrreversibleThis compound forms a covalent bond with Cys169 in the active site of PARP16, leading to irreversible inhibition.[3][4]
Selectivity High for PARP16Exhibits good selectivity for PARP16 over other PARP family members in both reversible and irreversible binding modes. PARP2 is the only other PARP appreciably inhibited in the reversible mode.[3]

Signaling Pathway of PARP16 in the Unfolded Protein Response

PARP16 plays a crucial role in the activation of the unfolded protein response (UPR) upon ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the activation of three transmembrane stress sensors: PERK, IRE1α, and ATF6. PARP16 is specifically involved in the activation of PERK and IRE1α.[1][2] Upon ER stress, PARP16's catalytic activity is upregulated, leading to the ADP-ribosylation of itself, PERK, and IRE1α.[1] This modification enhances the kinase activity of PERK and both the kinase and endonuclease activities of IRE1α, thereby propagating the UPR signal.[1] The signaling pathway is depicted in the diagram below.

PARP16_UPR_Pathway PARP16-Mediated Unfolded Protein Response Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PARP16_inactive PARP16 (inactive) ER_Stress->PARP16_inactive activates PERK_inactive PERK (inactive) IRE1a_inactive IRE1α (inactive) PARP16_active PARP16 (active) PARP16_inactive->PARP16_active PERK_active PERK (active) (ADP-ribosylated) PERK_inactive->PERK_active IRE1a_active IRE1α (active) (ADP-ribosylated) IRE1a_inactive->IRE1a_active PARP16_active->PERK_inactive ADP-ribosylates PARP16_active->IRE1a_inactive ADP-ribosylates eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1a_active->XBP1_u splices eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation_attenuation Translation Attenuation eIF2a_p->Translation_attenuation XBP1_s XBP1s mRNA XBP1_u->XBP1_s UPR_genes UPR Target Gene Expression XBP1_s->UPR_genes

PARP16 in the Unfolded Protein Response.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PARP16 biology.

Cell Culture and Transfection for PARP16 Studies

Objective: To culture and transfect human embryonic kidney (HEK293T) cells for the expression of tagged PARP16, which facilitates its detection.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding tagged PARP16 (e.g., Myc-tagged PARP16)

  • Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (Lipofectamine 2000 example): a. For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Replace the culture medium in the wells with 2 mL of fresh, pre-warmed DMEM with 10% FBS. b. Add the 250 µL of DNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with subsequent experiments.

In-Cell Competition Labeling Assay

Objective: To assess the ability of a test compound to compete with this compound for binding to PARP16 within a cellular context.

Materials:

  • HEK293T cells expressing tagged PARP16

  • This compound

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (see Protocol 4.3)

  • TAMRA-azide

Protocol:

  • Compound Treatment: a. Treat the transfected HEK293T cells with the desired concentrations of the test compound (or DMSO as a vehicle control) for 1 hour at 37°C.

  • This compound Labeling: a. Add this compound to a final concentration of 0.3 µM to the cells and incubate for 30 minutes at 37°C.[3]

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Click Chemistry Reaction: Proceed with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as described in Protocol 4.3.

In_Cell_Competition_Workflow In-Cell Competition Labeling Experimental Workflow start Start: HEK293T cells expressing tagged-PARP16 treat_compound Treat with Test Compound (or DMSO vehicle) 1 hour start->treat_compound add_this compound Add this compound (0.3 µM) 30 minutes treat_compound->add_this compound wash_cells Wash with ice-cold PBS (2x) add_this compound->wash_cells lyse_cells Lyse cells (RIPA buffer) wash_cells->lyse_cells centrifuge Centrifuge to clear lysate lyse_cells->centrifuge collect_supernatant Collect protein lysate centrifuge->collect_supernatant quantify_protein Quantify protein concentration collect_supernatant->quantify_protein click_reaction Perform Click Chemistry (CuAAC with TAMRA-azide) quantify_protein->click_reaction analyze Analyze by SDS-PAGE and In-Gel Fluorescence click_reaction->analyze

Workflow for the in-cell competition assay.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

Objective: To attach a fluorescent reporter (TAMRA-azide) to this compound that is covalently bound to PARP16 in cell lysates.

Materials:

  • Protein lysate containing this compound-labeled PARP16

  • TAMRA-azide (5 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

  • SDS-PAGE loading buffer

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. 50 µg of protein lysate b. Adjust the volume to 44 µL with PBS. c. 1 µL of TAMRA-azide (final concentration 100 µM) d. 1 µL of TCEP (final concentration 1 mM) e. 3 µL of TBTA (final concentration 300 µM) f. 1 µL of CuSO4 (final concentration 1 mM)

  • Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE: a. Add 12.5 µL of 4x SDS-PAGE loading buffer to the 50 µL reaction mixture. b. Boil the samples at 95°C for 5 minutes.

  • Analysis: Proceed with SDS-PAGE and in-gel fluorescence imaging as described in Protocol 4.4.

In-Gel Fluorescence Detection of Labeled PARP16

Objective: To visualize and quantify the amount of TAMRA-labeled PARP16 after SDS-PAGE.

Materials:

  • SDS-PAGE gel containing the resolved protein samples

  • Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP) with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm)

  • Coomassie Brilliant Blue stain

Protocol:

  • Electrophoresis: Run the protein samples on a standard SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).

  • In-Gel Fluorescence Scanning: a. After electrophoresis, carefully remove the gel from the cassette. b. Wash the gel briefly with deionized water. c. Place the gel on the imaging platen of the fluorescence scanner. d. Scan the gel using the appropriate laser and emission filter settings for TAMRA.

  • Quantification: a. Use image analysis software to quantify the fluorescence intensity of the bands corresponding to tagged PARP16.

  • Total Protein Staining (Optional): a. After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and confirm equal loading between lanes.

Conclusion

This compound is a powerful and selective chemical probe for the study of PARP16 biology. Its covalent mechanism of action and integrated clickable handle provide a robust platform for investigating the enzymatic function of PARP16 in various cellular processes, particularly the unfolded protein response. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PARP16's role in health and disease and aiding in the development of novel therapeutics.

References

The Function of PARP16 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is an endoplasmic reticulum (ER)-anchored mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular stress pathways, particularly the Unfolded Protein Response (UPR). Its strategic location at the ER membrane positions it as a key sensor and transducer of signals related to protein misfolding, a common feature of cancer cells. This technical guide provides an in-depth overview of the function of PARP16 in cancer cell lines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of PARP16 in Cancer

PARP16's primary role in cancer cells revolves around its function as a key activator of the PERK and IRE1α branches of the UPR.[1][2] As a tail-anchored ER transmembrane protein, its catalytic domain faces the cytoplasm, allowing it to interact with and modify key signaling molecules.[2]

The Unfolded Protein Response (UPR)

In the high-stress environment of a tumor, cancer cells are often challenged with an accumulation of unfolded or misfolded proteins in the ER. To cope with this, they activate the UPR, a signaling network aimed at restoring proteostasis. PARP16 is essential for the activation of two of the three main UPR sensors:

  • PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): Upon ER stress, PARP16 mono-ADP-ribosylates (MARylates) PERK.[2] This post-translational modification is crucial for PERK's activation, leading to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis and selectively promotes the translation of stress-responsive proteins like ATF4.

  • IRE1α (Inositol-requiring enzyme 1α): Similar to PERK, IRE1α is also a substrate of PARP16.[2] MARylation by PARP16 enhances IRE1α's kinase and endoribonuclease activity. Activated IRE1α splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The third UPR sensor, ATF6, is not regulated by PARP16.[2]

Beyond the UPR: Other Roles of PARP16 in Cancer

Recent studies have begun to uncover roles for PARP16 beyond the UPR, highlighting its multifaceted involvement in cancer biology:

  • Regulation of MYC Expression: In Ewing's sarcoma cell lines, the silencing of PARP16 has been shown to significantly reduce the expression of the proto-oncogene MYC.[1] This suggests a role for PARP16 in maintaining the expression of a key driver of cancer cell proliferation and survival.

  • Angiogenesis: PARP16 can mono-ADP-ribosylate vascular endothelial growth factor (VEGF), a critical signaling protein in the formation of new blood vessels. This modification is a prerequisite for subsequent poly-ADP-ribosylation by Tankyrase-2 (TNKS-2), leading to the activation of downstream pathways that promote angiogenesis.

  • Ribosomal Protein Modification: PARP16 has been shown to MARylate ribosomal proteins, a process that helps to maintain protein homeostasis by fine-tuning protein synthesis levels and preventing the accumulation of toxic protein aggregates.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PARP16 in cancer cell lines.

Table 1: Inhibition of PARP16 Enzymatic Activity
CompoundAssayIC50 (nM)Reference
Talazoparib (B560058)Biochemical enzyme assay (auto-mono-ADP-ribosylation)160 - 289[3]
OlaparibBiochemical enzyme assay (auto-mono-ADP-ribosylation)3,618[3]
DB008Biochemical enzyme assay275
Table 2: Effects of PARP16 Knockdown on Cancer Cell Viability
Cell LineCancer TypeMethodEffect on Cell ViabilityCombination TreatmentCombined EffectReference
Multiple SCLC linesSmall Cell Lung CancersiRNA knockdownSignificant reductionOlaparib (3 µM)Enhanced reduction in cell viability[3]
Ewing's Sarcoma linesEwing's SarcomasiRNA, shRNA, CRISPR/Cas9Significant reductionOlaparibEnhanced reduction in cell survival[1]
HeLaCervical CancersiRNA knockdownIncreased sensitivity to UPR activation and increased cell death--
Table 3: Impact of PARP16 on UPR Signaling
Target ProteinPost-Translational ModificationFold Change upon PARP16 ActivationEffect of PARP16 KnockdownReference
PERKADP-ribosylation4-18 fold increaseDramatic reduction[2]
IRE1αADP-ribosylation2-5 fold increaseDramatic reduction[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PARP16_UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER Stress ER Stress PARP16 PARP16 ER Stress->PARP16 activates PERK_inactive PERK (inactive) PARP16->PERK_inactive MARylates IRE1a_inactive IRE1α (inactive) PARP16->IRE1a_inactive MARylates PERK_active PERK (active) PERK_inactive->PERK_active activates IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_unspliced XBP1 mRNA (unspliced) IRE1a_active->XBP1_unspliced splices p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 upregulates translation Translation Attenuation Translation Attenuation p_eIF2a->Translation Attenuation Stress Gene Transcription Stress Gene Transcription ATF4->Stress Gene Transcription XBP1_spliced XBP1 mRNA (spliced) XBP1_unspliced->XBP1_spliced XBP1_protein XBP1s Protein XBP1_spliced->XBP1_protein translates to XBP1_protein->Stress Gene Transcription PARP16_Angiogenesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus PARP16 PARP16 VEGF VEGF PARP16->VEGF MARylates MAR_VEGF MARylated VEGF VEGF->MAR_VEGF TNKS2 TNKS-2 TNKS2->MAR_VEGF PARylates MAR_VEGF->TNKS2 moves to Golgi PAR_VEGF PARylated VEGF MAR_VEGF->PAR_VEGF Angiogenesis Angiogenesis PAR_VEGF->Angiogenesis promotes siRNA_Knockdown_Workflow Start Start Seed Cells Seed cancer cells (e.g., HeLa) Start->Seed Cells Prepare siRNA Mix Prepare siRNA-lipid complex Seed Cells->Prepare siRNA Mix Transfect Cells Transfect cells with siRNA Prepare siRNA Mix->Transfect Cells Incubate Incubate for 48-72h Transfect Cells->Incubate Harvest Cells Harvest cells for analysis Incubate->Harvest Cells Analyze Knockdown Analyze PARP16 knockdown (Western Blot, qRT-PCR) Harvest Cells->Analyze Knockdown Functional Assays Perform functional assays (e.g., cell viability, apoptosis) Harvest Cells->Functional Assays End End Analyze Knockdown->End Functional Assays->End CoIP_Workflow Start Start Cell Lysis Lyse cells expressing -tagged PARP16 Start->Cell Lysis Pre-clear Lysate Pre-clear lysate with control beads Cell Lysis->Pre-clear Lysate Antibody Incubation Incubate lysate with anti-tag antibody Pre-clear Lysate->Antibody Incubation Bead Incubation Add Protein A/G beads Antibody Incubation->Bead Incubation Immunoprecipitation Immunoprecipitate protein complexes Bead Incubation->Immunoprecipitation Wash Wash beads to remove non-specific binders Immunoprecipitation->Wash Elution Elute protein complexes Wash->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis End End Analysis->End

References

Introduction to [Correct Compound Name] and its Clickable Alkyne Group

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and chemical databases reveals no publicly indexed compound designated as "DB008" featuring a clickable alkyne group. This identifier may be an internal laboratory code, a placeholder, or a misinterpretation of a compound's name.

To provide a comprehensive technical guide that meets the specified requirements, a valid chemical identifier is necessary. This could include:

  • A common or IUPAC name (e.g., 5-ethynyl-2'-deoxyuridine)

  • A CAS Registry Number (e.g., 932-54-7)

  • A PubChem CID (e.g., 6999)

Upon receiving a correct identifier for the molecule of interest, a detailed technical guide will be generated, encompassing the following sections as requested:

This section would detail the chemical structure, the significance of the terminal alkyne for click chemistry applications, and its role in relevant research areas such as chemical biology, drug development, or diagnostics.

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data would be presented in a tabular format.

Table 1: Physicochemical Properties of [Correct Compound Name]

Property Value Units Reference
Molecular Formula - - -
Molecular Weight - g/mol -
pKa - - -
LogP - - -

| Aqueous Solubility | - | mg/mL | - |

Table 2: Pharmacokinetic Parameters of [Correct Compound Name]

Parameter Value Units Species Reference
Bioavailability - % - -
Half-life (t½) - h - -
Cmax - ng/mL - -
Tmax - h - -

| Clearance | - | mL/min/kg | - | - |

Mechanism of Action and Signaling Pathways

A detailed explanation of the compound's biological mechanism would be provided, including its interaction with specific targets and its effect on cellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 Activates Compound [Correct Compound Name] Compound->Receptor Binds Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Hypothetical signaling pathway for the target compound.

Experimental Protocols

Detailed methodologies for key experiments involving the clickable alkyne group would be outlined.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • [Correct Compound Name] (alkyne-containing molecule)

    • Azide-functionalized detection molecule (e.g., fluorescent dye, biotin)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

    • Phosphate-buffered saline (PBS) or appropriate reaction buffer

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Procedure:

    • Prepare a 10 mM stock solution of [Correct Compound Name] in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • In a microcentrifuge tube, combine the following in order:

      • PBS buffer to a final volume of 100 µL.

      • [Correct Compound Name] to a final concentration of 100 µM.

      • Azide-functionalized molecule to a final concentration of 200 µM.

    • Prepare the catalyst premix:

      • Add 1 µL of 50 mM CuSO₄.

      • Add 2 µL of 250 mM sodium ascorbate (freshly prepared).

      • Add 1 µL of 50 mM TBTA.

    • Add the catalyst premix to the reaction tube.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Proceed with downstream analysis (e.g., gel electrophoresis, microscopy).

CuAAC_Workflow start Prepare Reagents (Alkyne, Azide, Catalyst) combine Combine Alkyne and Azide in Reaction Buffer start->combine add_catalyst Add Cu(I) Catalyst Premix (CuSO4, Ascorbate, Ligand) combine->add_catalyst incubate Incubate at Room Temperature (1-2 hours) add_catalyst->incubate analyze Downstream Analysis (e.g., Imaging, Purification) incubate->analyze

Caption: General workflow for a CuAAC "click" reaction.

Applications in Drug Development and Research

This section would explore the practical uses of the compound, such as:

  • Target identification and validation.

  • In-situ visualization of biological processes.

  • Development of antibody-drug conjugates (ADCs).

  • Synthesis of PROTACs and other novel therapeutic modalities.

Please provide a valid identifier for the compound of interest to enable the generation of a specific and accurate technical guide.

DB008: A Technical Guide for Interrogating PARP Family Member Functions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of DB008, a potent and selective chemical probe for investigating the function of Poly(ADP-ribose) Polymerase 16 (PARP16). This document is intended for researchers, scientists, and drug development professionals interested in the PARP family of enzymes.

Introduction to the PARP Family and the Need for Selective Probes

The Poly(ADP-ribose) Polymerase (PARP) family comprises 17 enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation.[1][2] These enzymes are crucial regulators of numerous cellular processes, including DNA repair, gene transcription, chromatin remodeling, and cell death pathways.[1][2][3] While some members like PARP1, PARP2, and the Tankyrases (PARP5a/5b) synthesize poly(ADP-ribose) (PAR) chains, the majority function as mono(ADP-ribose) transferases.[1][4]

Due to the highly conserved NAD+ binding domain across the family, developing selective inhibitors to probe the function of individual PARP members has been a significant challenge.[5] This has particularly hampered the study of less-understood members like PARP16, the only known PARP to reside in the endoplasmic reticulum (ER).[6] The development of this compound provides a much-needed tool to selectively investigate the catalytic functions of PARP16.[5][6]

This compound: A Selective, Covalent Chemical Probe for PARP16

This compound is a potent, membrane-permeable chemical probe designed specifically to inhibit PARP16.[5][7] Its design incorporates two key features that confer its selectivity and utility:

  • Covalent Mechanism of Action : this compound contains an acrylamide (B121943) electrophile that covalently reacts with a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[6][8] This irreversible binding mode provides high selectivity for PARP16.

  • Click Chemistry Handle : The structure includes a terminal alkyne group, which serves as a "click handle."[6][7] This allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the attachment of reporter tags (e.g., fluorophores like TAMRA-azide or biotin-azide) for visualization and affinity purification.[6][7][8]

These features make this compound an exceptional tool for activity-based protein profiling (ABPP) to specifically interrogate the catalytic activity of PARP16 in complex biological systems.

Quantitative Data and Properties

The inhibitory activity and key characteristics of this compound are summarized below.

Table 1: this compound Potency and Selectivity Profile
TargetIC50 ValueInhibition ModeNotes
PARP16 0.27 µM (270 nM)[7]Irreversible (Covalent)High selectivity is achieved through covalent modification of Cys169.[6][8]
PARP2 139 nM[5]ReversiblePARP2 is the most prominent off-target; however, its inhibition is reversible, unlike the covalent inhibition of PARP16.[5]
PARP1 Not significantly inhibited[5]ReversibleThis compound does not potently inhibit PARP1/2-mediated endogenous PARylation.[5]
Table 2: Key Properties and Features of this compound
PropertyDescriptionReference
Mechanism Covalent inhibitor targeting Cys169 of PARP16.[6][8]
Cell Permeability Membrane-permeable, enabling use in live cells.[5][7]
Utility Chemical probe for activity-based protein profiling.[5][6]
Functional Group Contains a terminal alkyne for click chemistry applications.[6][7]
Proteome-wide Selectivity Exhibits excellent proteome-wide selectivity in its irreversible binding mode.[5][6][8]

Signaling Pathway and Biological Function

Recent studies using PARP16 inhibitors like this compound have begun to elucidate the enzyme's role in cellular stress responses. Research has shown that under conditions of prolonged amino acid starvation, PARP16 is sequestered into a detergent-insoluble fraction.[6] Treatment with a PARP16 inhibitor prevents this effect, suggesting that the catalytic activity of PARP16 is directly involved in regulating its solubility and localization in response to nutrient stress.[6]

Nutrient_Stress Prolonged Amino Acid Starvation PARP16_Active Active PARP16 (Catalytically Competent) Nutrient_Stress->PARP16_Active Induces PARP16_Insoluble PARP16 Sequestration (Detergent-Insoluble Fraction) PARP16_Active->PARP16_Insoluble Catalytic activity regulates PARP16_Inhibited Inactive PARP16 (Covalently Modified) Cellular_Response Altered Cellular Stress Response PARP16_Insoluble->Cellular_Response This compound This compound This compound->PARP16_Active Inhibits PARP16_Inhibited->PARP16_Insoluble Prevents PARP16_Inhibited->Cellular_Response Modulates

Caption: Role of PARP16 catalytic activity in nutrient stress.

Experimental Protocols and Workflows

This compound's unique properties enable several key experimental applications for studying PARP16.

Experimental Workflow: Activity-Based Labeling

The general workflow for using this compound involves treating cells with the probe, lysing the cells, and then using a click reaction to attach a reporter tag for downstream analysis.

start Start: Live Cells step1 1. Treat Cells with this compound start->step1 step2 2. Cell Lysis step1->step2 step3 3. Click Chemistry (e.g., with TAMRA-Azide) step2->step3 step4 4. Downstream Analysis step3->step4 analysis1 In-gel Fluorescence (SDS-PAGE) step4->analysis1 analysis2 Affinity Purification (with Biotin-Azide) step4->analysis2

Caption: General workflow for this compound activity-based labeling.

Protocol 1: In-Cell Covalent Labeling of PARP16

This protocol is adapted from studies using this compound in HEK 293T and HAP1 cells.[8]

  • Cell Culture : Culture HEK 293T or HAP1 cells to ~80% confluency in appropriate media. For overexpression studies, transfect cells with constructs (e.g., Myc-tagged PARP16 WT or C169S mutant) 24 hours prior to treatment.

  • This compound Treatment : Treat cells with the desired concentration of this compound (e.g., dose-response from 0-1 µM or a time course with 300 nM).[8] Incubate for the specified time (e.g., 2 hours).

  • Cell Lysis : Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Click Reaction : To 50 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes a reporter azide (B81097) (e.g., TAMRA-azide), TCEP, TBTA ligand, and copper(II) sulfate.

  • Sample Preparation for SDS-PAGE : Incubate the reaction at room temperature for 1 hour. Quench the reaction by adding SDS-PAGE loading buffer.

  • Analysis : Resolve the proteins by SDS-PAGE and visualize the covalent labeling of PARP16 using an in-gel fluorescence scanner.

Protocol 2: In-Cell Competition Assay for Inhibitor Screening

This compound can be used to validate new, putative PARP16 inhibitors in a cellular context.[6]

  • Cell Culture : Plate cells (e.g., HEK 293T) and allow them to adhere.

  • Pre-treatment with Test Compound : Treat the cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle-only control.

  • This compound Labeling : Add a constant, sub-saturating concentration of this compound to all wells and incubate for an additional 1-2 hours.

  • Lysis and Analysis : Proceed with cell lysis, click chemistry with a fluorescent azide, and in-gel fluorescence analysis as described in Protocol 1.

  • Interpretation : A potent test inhibitor will bind to the PARP16 active site, preventing the covalent labeling by this compound. This will result in a dose-dependent decrease in the fluorescent signal corresponding to PARP16.

cluster_0 Scenario A: No Competing Inhibitor cluster_1 Scenario B: With Competing Inhibitor PARP16_A PARP16 Result_A Covalent Labeling (High Fluorescence) PARP16_A->Result_A DB008_A This compound DB008_A->PARP16_A Binds PARP16_B PARP16 Result_B No Labeling (Low Fluorescence) PARP16_B->Result_B Competitor Test Inhibitor Competitor->PARP16_B Occupies Active Site DB008_B This compound DB008_B->PARP16_B Blocked

Caption: Logic of the in-cell competition assay using this compound.

Protocol 3: Washout Experiment for Differentiating Inhibition Modes

This protocol leverages the irreversible binding of this compound to PARP16 versus its reversible binding to off-targets like PARP2.[5]

  • Cell Treatment : Treat two sets of cells with a concentration of this compound sufficient to inhibit both PARP16 and PARP2.

  • Washout Step :

    • Set 1 (No Washout) : After incubation, lyse the cells directly.

    • Set 2 (Washout) : After incubation, remove the media, wash the cells multiple times with fresh, probe-free media, and then incubate in fresh media for a defined period (e.g., 2-4 hours) to allow for the dissociation of reversible inhibitors.

  • Lysis and Functional Assay : Lyse the cells from both sets and perform a functional assay for the target enzymes (e.g., a PARP activity assay).

  • Interpretation :

    • In the "No Washout" set, the activity of both PARP16 and PARP2 will be inhibited.

    • In the "Washout" set, the activity of PARP2 should recover as the reversible this compound dissociates, while PARP16 activity will remain inhibited due to the covalent bond. This ensures that the observed phenotype is specifically due to PARP16 inhibition.[5]

Conclusion

This compound represents a critical advancement for the study of the PARP family. As a highly selective, covalent, and clickable inhibitor of PARP16, it provides an unprecedented tool to dissect the specific cellular functions of this unique ER-resident enzyme. The methodologies described herein—including activity-based labeling, competition screening, and washout experiments—empower researchers to investigate the role of PARP16 catalytic activity in health and disease with high precision.

References

Methodological & Application

DB008 in-cell competition labeling protocol

Author: BenchChem Technical Support Team. Date: December 2025

DB008 In-Cell Competition Labeling Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for an in-cell competition labeling assay using the chemical probe this compound. This assay is a powerful method for verifying the target engagement of a compound of interest within a cellular environment. By competing with the binding of a specific chemical probe (this compound) to its target protein, researchers can quantitatively assess the ability of their compound to interact with the intended target in living cells. This protocol is designed to be a comprehensive guide, from experimental setup to data analysis, and is intended for researchers in drug discovery and chemical biology.

Principle of the Assay

The in-cell competition labeling assay is based on the principle of competitive binding. A chemical probe, this compound, is designed to covalently or with high affinity bind to a specific target protein. In this assay, cells are first pre-incubated with a test compound (the "competitor"). Subsequently, the this compound probe is added. If the test compound binds to the same target protein as this compound, it will occupy the binding site and prevent the probe from labeling the protein. The extent of probe labeling is then measured, typically by fluorescence imaging or proteomic methods, and is inversely proportional to the target engagement of the test compound.

Experimental Workflow

The overall workflow for the this compound in-cell competition labeling assay is depicted below.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment & Labeling cluster_analysis Sample Processing & Analysis cell_seeding Seed cells in multi-well plates cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence competitor_treatment Treat cells with competitor compound (varying concentrations) cell_adherence->competitor_treatment probe_labeling Add this compound chemical probe competitor_treatment->probe_labeling cell_lysis Lyse cells and prepare protein lysates probe_labeling->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page fluorescence_scan Scan gel for this compound fluorescence sds_page->fluorescence_scan data_analysis Quantify band intensity and determine IC50 fluorescence_scan->data_analysis

Figure 1. A schematic of the in-cell competition labeling workflow.

Signaling Pathway Diagram

The in-cell competition assay directly probes the interaction between a compound and its target protein. The principle is a direct competition at the binding site, as illustrated in the following diagram.

competition_principle cluster_no_competitor Without Competitor cluster_with_competitor With Competitor DB008_1 This compound Probe Target_1 Target Protein DB008_1->Target_1 Binds Labeled_Target_1 Labeled Target Competitor Competitor Compound Target_2 Target Protein Competitor->Target_2 Binds & Blocks DB008_2 This compound Probe DB008_2->Target_2 Binding Prevented Blocked_Target Blocked Target

Figure 2. Principle of in-cell competition labeling.

Detailed Experimental Protocol

Materials:

  • Cells expressing the target protein of interest

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 12-well or 24-well)

  • This compound chemical probe (stock solution in DMSO)

  • Competitor compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Competitor Compound Treatment:

    • Prepare serial dilutions of the competitor compound in cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (e.g., DMSO) treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the competitor compound.

    • Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C.

  • This compound Probe Labeling:

    • Prepare the this compound probe solution in cell culture medium at the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

    • Add the this compound probe solution directly to the wells containing the competitor compound.

    • Incubate for the recommended labeling time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • SDS-PAGE and Fluorescence Scanning:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the this compound probe.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to the target protein in each lane.

    • Normalize the intensity of each treatment group to the vehicle control.

    • Plot the normalized fluorescence intensity against the logarithm of the competitor compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the competitor compound.

Data Presentation

The quantitative data from the in-cell competition labeling assay can be summarized in the following tables.

Table 1: Dose-Response Data for Competitor Compound

Competitor Conc. (µM)Normalized Fluorescence Intensity (%)
0 (Vehicle)100
0.0198
0.185
152
1015
1005

Table 2: IC50 Values for Different Competitor Compounds

CompoundTarget ProteinIC50 (µM)
Competitor ATarget X0.85
Competitor BTarget X12.3
Competitor C (Negative Control)Target X> 100

The this compound in-cell competition labeling protocol provides a robust and reliable method for assessing the target engagement of compounds in a cellular context. The detailed steps and guidelines presented in this application note will enable researchers to successfully implement this assay in their drug discovery and chemical biology workflows. The ability to directly measure the interaction of a compound with its target in living cells is crucial for validating on-target activity and understanding the cellular mechanism of action.

Application Notes: Using DB008 for Proteome-Wide Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DB008 is a novel, irreversible small molecule inhibitor designed for high-potency targeting of a specific enzyme class. To fully characterize its therapeutic potential and anticipate potential off-target effects, a comprehensive understanding of its protein interaction landscape within the native cellular environment is crucial.[1][2] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[3][4][5] This application note provides a detailed protocol for using a "clickable" alkyne-functionalized version of this compound to perform proteome-wide selectivity profiling in human cell lines using quantitative mass spectrometry.[6][7]

The workflow involves treating cell lysates with the this compound probe, followed by bio-orthogonal click chemistry to attach a biotin (B1667282) tag for enrichment.[6][7] Enriched proteins are then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the targets of this compound.[4][8] This approach allows for the simultaneous assessment of on-target engagement and the identification of off-target interactions across the proteome, providing a global view of the inhibitor's selectivity.[1][9][10]

This compound Probe Design

The this compound chemical probe is designed with three key components[6][11]:

  • Warhead: An electrophilic group that covalently modifies a nucleophilic residue in the active site of its target proteins.

  • Scaffold: The core structure of this compound responsible for molecular recognition and initial non-covalent binding (KI).[10]

  • Reporter Tag: A terminal alkyne group that serves as a bio-orthogonal handle for downstream ligation to an azide-containing reporter tag (e.g., biotin-azide) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[6][7]

Experimental Protocols

Cell Culture and Lysate Preparation
  • Culture human cells (e.g., HeLa, Ramos, or a relevant cancer cell line) to ~80% confluency in appropriate growth medium.[10]

  • Harvest cells by scraping, wash twice with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation (500 x g, 5 min, 4°C).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors).

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by dounce homogenization.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples to 2 mg/mL with lysis buffer.

Proteome Labeling with this compound Probe
  • In separate microcentrifuge tubes, aliquot 1 mg of the normalized proteome for each condition (e.g., DMSO vehicle control, this compound probe).

  • For competition experiments, pre-incubate the lysate with the parent this compound inhibitor (without the alkyne tag) at various concentrations (e.g., 10x, 100x excess) for 30 minutes at 37°C.

  • Add the alkyne-functionalized this compound probe to the lysates to a final concentration of 1 µM. For the DMSO control, add an equivalent volume of DMSO.

  • Incubate all samples for 1 hour at 37°C with gentle agitation to allow for covalent labeling of target proteins.

Click Chemistry for Biotin Tagging
  • Prepare a fresh "click" reagent mix. For a typical 1 mL reaction, add the following in order:

    • Biotin-azide (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (B86663) (CuSO₄) (1 mM final concentration)

  • Add the click reagent mix to each labeled proteome sample.

  • Incubate for 1 hour at room temperature with gentle rotation to catalyze the ligation of the biotin-azide tag to the alkyne-labeled proteins.

Enrichment of this compound-Labeled Proteins
  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add an appropriate amount of streptavidin bead slurry (e.g., 50 µL) to each sample.

  • Incubate for 2 hours at 4°C on a rotator to allow for the capture of biotinylated proteins.

  • Pellet the beads by centrifugation (1,500 x g, 2 min, 4°C) and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins:

    • Twice with 1% SDS in PBS.

    • Twice with 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5.

    • Twice with PBS.

On-Bead Digestion and Sample Preparation for LC-MS/MS
  • Resuspend the washed beads in 50 mM ammonium (B1175870) bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 1%.

  • Desalt the peptides using C18 StageTips or equivalent.[8]

  • Dry the purified peptides in a vacuum concentrator and resuspend in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

Quantitative Mass Spectrometry and Data Analysis
  • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Acquire data in a data-dependent acquisition (DDA) mode or data-independent acquisition (DIA) mode for label-free quantification (LFQ).[12]

  • Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.

  • Search the data against a human protein database (e.g., UniProt/Swiss-Prot) with appropriate parameters (e.g., trypsin specificity, fixed carbamidomethylation of cysteine, variable oxidation of methionine).

  • Calculate LFQ intensities for identified proteins and perform statistical analysis to identify proteins significantly enriched in the this compound-treated sample compared to the DMSO control. A protein is considered a hit if it shows a significant fold-change and a low p-value (e.g., fold-change > 2, p-value < 0.05).

Data Presentation: Quantitative Analysis of this compound Targets

The following table summarizes hypothetical quantitative proteomics data from a selectivity profiling experiment using the this compound probe in a human cancer cell line. Data is presented as the Label-Free Quantification (LFQ) intensity ratio of proteins enriched by the this compound probe relative to a DMSO vehicle control.

Protein ID (UniProt)Gene NameProtein NameLFQ Intensity Ratio (this compound/DMSO)p-valueAnnotation
P07333FAAH1Fatty-acid amide hydrolase 152.81.2e-6Primary Target
Q6PL18ABHD6Alpha/beta-hydrolase domain-containing protein 615.34.5e-5High-confidence Off-Target
O95633LYPLA1Acyl-protein thioesterase 18.92.1e-4Off-Target
P37837PLA2G7Platelet-activating factor acetylhydrolase6.29.8e-4Off-Target
Q99685CES1Carboxylesterase 14.51.5e-3Off-Target
P54756PNPLA6Patatin-like phospholipase domain-containing 63.15.0e-3Potential Off-Target
P04035HSPA1AHeat shock 70 kDa protein 1A/1B1.20.65Non-specific binder
P60709ACTBActin, cytoplasmic 11.10.82Non-specific binder

Visualizations

Experimental Workflow Diagram

DB008_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_ms Mass Spectrometry CellCulture 1. Cell Culture & Lysis Lysate 2. Proteome Quantification CellCulture->Lysate Labeling 3. This compound Probe Labeling Lysate->Labeling Click 4. Click Chemistry (Biotin Tagging) Labeling->Click Enrich 5. Streptavidin Enrichment Click->Enrich Wash 6. Bead Washing Enrich->Wash Digest 7. On-Bead Digestion Wash->Digest LCMS 8. LC-MS/MS Analysis Digest->LCMS Data 9. Data Analysis (Quantification) LCMS->Data Results Selectivity Profile (On- & Off-Targets) Data->Results

Caption: Chemoproteomic workflow for this compound selectivity profiling.

Signaling Pathway Diagram

This diagram illustrates the role of a hypothetical primary target of this compound, Fatty Acid Amide Hydrolase (FAAH1), in the endocannabinoid signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_signal Intracellular Signaling NAPEPLD NAPE-PLD Anandamide Anandamide (AEA) NAPEPLD->Anandamide Synthesis GPCR CB1/CB2 Receptor Downstream Downstream Signaling (e.g., ↓cAMP) GPCR->Downstream FAAH FAAH1 ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Anandamide->GPCR Activation Anandamide->FAAH Hydrolysis This compound This compound This compound->FAAH Inhibition

Caption: Inhibition of FAAH1 by this compound in endocannabinoid signaling.

References

Application Note: A Comprehensive Protocol for Detecting the PARP16 Probe DB008 in Cell Lysates via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in targeted protein analysis, inhibitor profiling, and drug discovery.

Introduction: DB008 is a potent and selective covalent inhibitor of Poly (ADP-ribose) polymerase 16 (PARP16), with a reported IC50 value of 0.27 μM.[1] As a membrane-permeable compound, it can be used to label PARP16 within intact cells.[1] this compound is also classified as a click chemistry reagent because it possesses a terminal alkyne group. This functional handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

This application note provides a detailed protocol for the detection of this compound-labeled proteins in cell lysates. The procedure involves the initial labeling of PARP16 in cells with this compound, followed by cell lysis and a subsequent click chemistry reaction to conjugate an azide-containing reporter probe to the this compound alkyne handle for downstream analysis.

Principle of the Method

The experimental approach is a two-stage process. First, cells are treated with the membrane-permeable this compound probe, which covalently binds to its target protein, PARP16. Following treatment, the cells are lysed to release the total protein content.

The second stage involves the CuAAC click reaction performed on the cell lysate. In this reaction, the terminal alkyne on the this compound-labeled protein reacts with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). This reaction is catalyzed by Copper(I), which is typically generated in situ from Copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[3] A stabilizing ligand, such as the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for protecting the catalyst from oxidation and enhancing reaction efficiency in aqueous biological samples.[3][4] The resulting stable triazole linkage enables the visualization or enrichment of the target protein.

G cluster_0 Step 1: In-Cell Labeling cluster_1 Step 2: Click Chemistry in Lysate This compound This compound Probe (Alkyne-containing) Labeled_PARP16 This compound-PARP16 Complex This compound->Labeled_PARP16 Cells Live Cells (Expressing PARP16) Cells->Labeled_PARP16 Covalent Modification Lysate Cell Lysate with This compound-PARP16 Labeled_PARP16->Lysate Cell Lysis Detected_Product Detected PARP16 Lysate->Detected_Product Azide_Reporter Azide-Reporter (e.g., Azide-Fluorophore) Azide_Reporter->Detected_Product Click_Cocktail Click Reaction Cocktail (CuSO4, THPTA, Na-Ascorbate) Click_Cocktail->Detected_Product Cu(I) Catalysis

Caption: Mechanism of this compound labeling and subsequent detection via click chemistry.

Experimental Protocols

This section details the necessary steps, from cell preparation to the final click reaction and sample analysis.

Part 1: Cell Treatment and Lysate Preparation
  • Cell Culture: Plate and culture cells of interest to the desired confluency.

  • This compound Labeling: Treat the cells with an optimized concentration of this compound (e.g., 0-1 µM) for a specific duration (e.g., 0-120 minutes) to allow for covalent modification of PARP16.[1]

  • Cell Harvest: After incubation, wash the cells with cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or 1% SDS buffer) supplemented with a protease inhibitor cocktail.[5]

  • Sonication & Clarification: Sonicate the lysate briefly to shear DNA and ensure complete lysis. Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.[5]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method such as the BCA assay. For optimal results, use a protein concentration between 1-5 mg/mL.[4][6]

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a 200 µL final reaction volume. Components should be added in the specified order.

  • Prepare Lysate Sample: In a microfuge tube, combine the following:

    • 50 µL of protein lysate (at 1-5 mg/mL)

    • 90 µL of PBS buffer (pH 7.4)

    • 20 µL of 2.5 mM azide-reporter probe (in DMSO or water)

  • Vortex: Mix the contents briefly.

  • Add Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add Copper: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to start the reaction.[3][4] Vortex immediately.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[3][4]

  • Downstream Processing: The labeled proteins in the lysate are now ready for purification and/or analysis (e.g., SDS-PAGE, Western Blot, or mass spectrometry).

Part 3: Protein Precipitation (Optional but Recommended)

To remove excess reagents that may interfere with downstream applications, a protein precipitation step is recommended.

  • Add Methanol (B129727): Add 600 µL of cold methanol to the 200 µL reaction mixture and vortex.[6][7]

  • Add Chloroform (B151607): Add 150 µL of chloroform and vortex.[6][7]

  • Add Water: Add 400 µL of deionized water and vortex.[6][7]

  • Centrifuge: Centrifuge for 5 minutes at 13,000-20,000 x g. Three layers will form. Carefully remove the upper aqueous layer without disturbing the protein interface.[6][7]

  • Wash: Add 450 µL of methanol to the tube and vortex. Centrifuge again for 5 minutes to pellet the protein.[6][7]

  • Dry: Carefully discard the supernatant and allow the protein pellet to air-dry for at least 15 minutes.[6][7]

  • Resuspend: Resuspend the pellet in an appropriate buffer (e.g., 1x SDS-PAGE loading buffer) for analysis.

Data Presentation: Reagent and Reaction Summary

The tables below summarize the stock solutions and final concentrations for the click chemistry reaction.

Table 1: Stock Solution Preparation

ReagentStock ConcentrationSolventNotes
THPTA Ligand100 mMWaterSonicate to dissolve if necessary.[6]
Copper (II) Sulfate20 mMWaterEnsure it is fully dissolved.[6]
Sodium Ascorbate300 mMWaterMust be prepared fresh before each experiment due to susceptibility to oxidation.[4][6]
Azide-Reporter Probe2.5 mMDMSO or WaterDepends on the solubility of the specific reporter.
Protein Lysate1-5 mg/mLLysis BufferConcentration should be predetermined.[4]

Table 2: Final Reaction Component Concentrations

ComponentVolume AddedStock Conc.Final Conc. in 200 µL
Protein Lysate50 µL1-5 mg/mL0.25-1.25 mg/mL
Azide-Reporter Probe20 µL2.5 mM250 µM
THPTA10 µL100 mM5 mM
CuSO₄10 µL20 mM1 mM
Sodium Ascorbate10 µL300 mM15 mM

Visualized Workflow

The following diagram illustrates the complete experimental workflow from cell culture to data analysis.

workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis A 1. Cell Culture B 2. Treat Cells with this compound A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Assemble Reaction: Lysate + Azide Probe C->D E 5. Add THPTA and CuSO4 D->E F 6. Initiate with Sodium Ascorbate E->F G 7. Incubate at RT F->G H 8. Protein Precipitation (Optional) G->H I 9. Resuspend in Sample Buffer H->I J 10. SDS-PAGE / In-Gel Fluorescence or Western Blot I->J

Caption: Overall experimental workflow for this compound detection in cell lysates.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Drug Candidate DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," in the context of the hypothetical drug candidate DB008. The protocols are intended to guide researchers in the bioconjugation of this compound to various molecular entities for applications in drug development, such as target identification, pharmacokinetic analysis, and the creation of antibody-drug conjugates (ADCs).

The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, enabling the formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[1][2][3] This reaction proceeds with rapid kinetics and in high yields under mild, aqueous conditions, making it an ideal tool for modifying complex biological molecules.[4][5]

Overview of CuAAC with this compound

The successful application of CuAAC with this compound first requires the functionalization of the drug molecule with either a terminal alkyne or an azide (B81097) group. The choice of functional group will depend on the synthetic accessibility and the desire to minimize any potential interference with the pharmacological activity of this compound. The reaction partner, which could be a fluorescent probe, a targeting ligand, or a large biomolecule like an antibody, will bear the corresponding azide or alkyne functionality.

The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[6][7] To enhance reaction efficiency and minimize potential cytotoxicity from free copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly employed.[3][6][8]

Note on this compound: The identifier "this compound" does not correspond to a known chemical entity in publicly available chemical databases. The following protocols are generalized for a hypothetical small molecule drug candidate. Researchers should adapt these protocols based on the specific chemical properties of their molecule of interest, including its solubility, stability, and functional group compatibility.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors, including reactant concentrations, catalyst and ligand choice, temperature, and pH. The following table summarizes typical reaction parameters and expected outcomes based on literature data for similar bioconjugation reactions.

ParameterTypical RangeExpected YieldReference
Reactant Concentration 10 µM - 10 mM> 90%[9]
Cu(I) Catalyst Loading 1 - 10 mol%> 90%[10]
Reducing Agent (Sodium Ascorbate) 5 - 20 mol%> 95%[6][10]
Cu(I) Stabilizing Ligand 1 - 5 equivalents relative to copper> 95%[6][9]
Reaction Time 30 - 120 minutes> 90%[6][7]
pH Range 4 - 11> 85%[4][11]
Temperature Room Temperature> 90%[10]

Experimental Protocols

This protocol describes a general method for the conjugation of an alkyne-functionalized this compound to a molecule containing an azide group in an aqueous buffer.

Materials:

  • Alkyne-modified this compound

  • Azide-containing molecule (e.g., fluorescent probe, biotin-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed deionized water

  • Solvent for dissolving this compound and azide-molecule (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of alkyne-modified this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of alkyne-modified this compound from the stock solution.

    • Add the azide-containing molecule to the reaction tube. A molar ratio of 1:1.2 (alkyne:azide) is often a good starting point.

    • Add PBS buffer to bring the reaction volume to near the final desired volume, ensuring the final concentration of the limiting reactant is in the desired range (e.g., 1 mM).

    • Premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let them stand for 2 minutes to form the copper-ligand complex.

    • Add the CuSO₄/THPTA complex to the reaction mixture to a final copper concentration of 100 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature, protected from light.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC. The reaction is typically complete within 1-2 hours.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts. The choice of purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography, reversed-phase HPLC, or dialysis.

This protocol outlines the procedure for conjugating an azide-functionalized this compound to an antibody that has been engineered to contain an alkyne group.

Materials:

  • Alkyne-modified antibody

  • Azide-modified this compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving azide-DB008

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified antibody in the conjugation buffer.

    • Prepare a concentrated stock solution of azide-modified this compound in DMSO or DMF.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

  • Conjugation Reaction:

    • In a reaction tube, combine the antibody solution with the azide-modified this compound. A typical molar excess of the drug is between 4 to 10-fold relative to the antibody.

    • Premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

    • Add the CuSO₄/THPTA complex to the antibody-drug mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, with protection from light.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug, catalyst, and other small molecules.

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Processing prep_this compound Prepare Alkyne-DB008 Stock Solution mix_reactants Combine Alkyne-DB008, Azide-Molecule, and Buffer prep_this compound->mix_reactants prep_azide Prepare Azide-Molecule Stock Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock Solution form_complex Premix CuSO4 and THPTA prep_cu->form_complex prep_ligand Prepare THPTA Stock Solution prep_ligand->form_complex prep_reductant Prepare Sodium Ascorbate Stock Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_reductant->initiate add_catalyst Add Cu/THPTA Complex mix_reactants->add_catalyst form_complex->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature (30-120 min) initiate->incubate purify Purify Conjugate (e.g., HPLC, SEC) incubate->purify analyze Analyze Final Product (e.g., LC-MS, NMR) purify->analyze

Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.

This diagram illustrates a hypothetical scenario where a this compound conjugate, targeted to a specific cell surface receptor, inhibits a downstream signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene Translocation ligand Targeting Ligand- This compound Conjugate ligand->receptor Binding inhibition->kinase1 Inhibition db008_inhibits This compound

Caption: Targeted delivery of this compound inhibits a downstream kinase cascade.

References

Application Notes and Protocols: DB008 Treatment in HAP1 PARP16 KO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for studying the effects of DB008, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), in HAP1 PARP16 knockout (KO) cells. HAP1 cells, being a near-haploid human cell line, offer a powerful model for genetic studies, as the effects of a single gene knockout are not masked by a second allele.[1][2][3][4][5] PARP16 is an endoplasmic reticulum (ER)-resident enzyme that plays a crucial role in the unfolded protein response (UPR), a key cellular stress response pathway.[6][7][8][9][10][11] This document outlines detailed protocols for cell culture, experimental setups to assess cellular responses to this compound treatment, and methods for analyzing key signaling pathways.

This compound: A Selective PARP16 Inhibitor

This compound is a potent and selective inhibitor of PARP16 with a reported half-maximal inhibitory concentration (IC50) of 0.27 µM.[6] It acts as a covalent inhibitor, offering high specificity for PARP16.[7]

HAP1 PARP16 KO Cell Line

The HAP1 PARP16 KO cell line provides a clean genetic background to investigate the specific roles of PARP16 and the on-target effects of its inhibitors. The absence of PARP16 is known to sensitize cells to ER stress, making this an excellent model to study the interplay between PARP16 inhibition and the UPR.[6][8]

Data Presentation

The following tables summarize known quantitative data for this compound and provide templates for recording experimental results.

Table 1: this compound Inhibitor Profile

ParameterValueReference
TargetPARP16[6]
IC500.27 µM[6]
Mechanism of ActionCovalent Inhibitor[7]

Table 2: Example Data Table for Cell Viability Assay (MTT or similar)

Treatment GroupThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
HAP1 WT (Vehicle)024100 ± 5.2
HAP1 WT0.124
HAP1 WT124
HAP1 WT1024
HAP1 PARP16 KO (Vehicle)024100 ± 6.1
HAP1 PARP16 KO0.124
HAP1 PARP16 KO124
HAP1 PARP16 KO1024

Table 3: Example Data Table for Apoptosis Assay (Annexin V/PI Staining)

Treatment GroupThis compound Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
HAP1 WT (Vehicle)0
HAP1 WT1
HAP1 PARP16 KO (Vehicle)0
HAP1 PARP16 KO1

Table 4: Example Data Table for Western Blot Densitometry (Relative Protein Expression)

Treatment GroupThis compound (µM)p-IRE1α / IRE1α Ratiop-PERK / PERK RatioCHOP / β-actin Ratio
HAP1 WT (Vehicle)0
HAP1 WT1
HAP1 PARP16 KO (Vehicle)0
HAP1 PARP16 KO1

Note: The tables above are templates. Researchers should populate them with their own experimental data.

Signaling Pathways and Experimental Workflows

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK PERK BiP->PERK inhibits IRE1a IRE1a BiP->IRE1a inhibits ATF6 ATF6 BiP->ATF6 inhibits eIF2a eIF2a PERK->eIF2a phosphorylates XBP1u XBP1u IRE1a->XBP1u splices ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates & cleaved PARP16 PARP16 PARP16->PERK activates PARP16->IRE1a activates p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 translation UPR Genes UPR Genes ATF4->UPR Genes CHOP CHOP ATF4->CHOP XBP1s XBP1s XBP1s->UPR Genes ATF6 (cleaved)->UPR Genes Apoptosis Apoptosis CHOP->Apoptosis

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Culture HAP1 WT and PARP16 KO cells seed Seed cells for experiments start->seed treat Treat cells with this compound (various concentrations and times) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (UPR markers) treat->western quant_via Quantify cell viability viability->quant_via quant_apop Quantify apoptosis apoptosis->quant_apop quant_wb Densitometry of bands western->quant_wb end Determine effect of this compound on HAP1 PARP16 KO cells quant_via->end quant_apop->end quant_wb->end

Experimental Protocols

HAP1 Cell Culture

This protocol is adapted from established guidelines for HAP1 cell culture.

Materials:

  • HAP1 Wild-Type (WT) and PARP16 KO cell lines

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Complete Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Pen/Strep.

  • Thawing Cells:

    • Quickly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.

    • Transfer to a T-75 flask.

  • Cell Maintenance:

    • Culture cells at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage cells when they reach 70-80% confluency.

  • Passaging:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete medium.

    • Gently pipette to create a single-cell suspension.

    • Split the cells at a ratio of 1:10 to 1:20 into new flasks containing pre-warmed complete medium.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • HAP1 WT and PARP16 KO cells

  • This compound

  • 96-well plates

  • Complete medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding: Seed HAP1 WT and PARP16 KO cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • HAP1 WT and PARP16 KO cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed HAP1 WT and PARP16 KO cells in 6-well plates.

    • Treat with this compound or vehicle control for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for UPR Markers

This protocol describes the detection of key UPR proteins by western blotting.

Materials:

  • HAP1 WT and PARP16 KO cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IRE1α, anti-IRE1α, anti-p-PERK, anti-PERK, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

References

Determining the In Vitro IC50 of DB008: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

DB008 is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), a member of the PARP family of enzymes involved in cellular signaling pathways, including the unfolded protein response.[1][2] As a covalent inhibitor, this compound forms a stable bond with its target protein, leading to irreversible inhibition.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of enzyme inhibitors. This document provides detailed application notes and protocols for determining the in vitro IC50 of this compound against PARP16 using both biochemical and cell-based assays.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound against PARP16 and, for comparison, its off-target activity against PARP1.

TargetInhibitorIC50 (µM)Assay TypeReference
PARP16This compound0.27Biochemical[1]
PARP16Olaparib3Biochemical[3]
PARP1This compound~1Cellular[2]

Note: The IC50 value for covalent inhibitors is time-dependent. The provided values are based on specific experimental conditions and should be considered as apparent IC50s. For a more detailed characterization of covalent inhibitors, determining the kinetic parameters kinact and KI is recommended.[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling role of PARP16 and the general workflow for determining the IC50 of this compound.

PARP16_Signaling_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response Unfolded Proteins Unfolded Proteins UPR Unfolded Protein Response Unfolded Proteins->UPR activates PARP16 PARP16 UPR->PARP16 involves Cell Survival Cell Survival PARP16->Cell Survival Apoptosis Apoptosis PARP16->Apoptosis This compound This compound This compound->PARP16 inhibits

Figure 1: Simplified signaling pathway of PARP16 in the Unfolded Protein Response.

IC50_Determination_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant PARP16 Recombinant PARP16 Enzymatic Reaction Enzymatic Reaction Recombinant PARP16->Enzymatic Reaction This compound Dilutions This compound Dilutions This compound Dilutions->Enzymatic Reaction Signal Detection Signal Detection Enzymatic Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability/PARP Activity Assay Cell Viability/PARP Activity Assay This compound Treatment->Cell Viability/PARP Activity Assay Data Acquisition Data Acquisition Cell Viability/PARP Activity Assay->Data Acquisition Data Acquisition->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Figure 2: General experimental workflow for IC50 determination of this compound.

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using a Self-Modification DELFIA Assay

This protocol is adapted from established methods for determining the IC50 of PARP16 inhibitors.[5] It relies on the auto-ADP-ribosylation activity of PARP16 and detects the incorporation of biotinylated NAD+ using a time-resolved fluorescence (TRF) readout.

Materials:

  • Recombinant human PARP16 with a His-tag

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Biotinylated NAD+

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1% BSA

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • DELFIA Eu-N1 Streptavidin

  • DELFIA Enhancement Solution

  • 96-well nickel-coated plates

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Enzyme Immobilization:

    • Dilute recombinant His-tagged PARP16 to 1 µg/mL in Assay Buffer.

    • Add 100 µL of the diluted enzyme to each well of a 96-well nickel-coated plate.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Inhibitor Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 nM, with a vehicle control (DMSO).

    • Add 50 µL of each this compound dilution or vehicle to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • Enzymatic Reaction:

    • Prepare a solution of biotinylated NAD+ in Assay Buffer at a concentration of 2x the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).

    • Add 50 µL of the biotinylated NAD+ solution to each well to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Dilute DELFIA Eu-N1 Streptavidin in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted streptavidin solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of DELFIA Enhancement Solution to each well.

    • Incubate for 10 minutes at room temperature with gentle agitation.

    • Measure the time-resolved fluorescence using a plate reader (excitation: 340 nm, emission: 615 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known potent PARP inhibitor (0% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination using an MTT Assay

This protocol determines the effect of this compound on the viability of a chosen cell line. As this compound is a covalent inhibitor, the incubation time is a critical parameter.

Materials:

  • Human cancer cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 100 µM down to 1 nM, with a vehicle control (DMSO).

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationships in Data Analysis

The determination of the IC50 value involves a series of logical steps in data processing and analysis.

Data_Analysis_Logic Raw Data Raw Data Background Subtraction Background Subtraction Raw Data->Background Subtraction Normalization Normalization Background Subtraction->Normalization Non-linear Regression (4PL) Non-linear Regression (4PL) Normalization->Non-linear Regression (4PL) Log Transformation of Concentration Log Transformation of Concentration Log Transformation of Concentration->Non-linear Regression (4PL) IC50 Value IC50 Value Non-linear Regression (4PL)->IC50 Value

Figure 3: Logical flow of data analysis for IC50 determination.

Conclusion

The provided protocols offer robust methods for determining the in vitro IC50 of the PARP16 inhibitor this compound. The choice between a biochemical and a cell-based assay will depend on the specific research question. For mechanistic studies and direct enzyme inhibition, the biochemical assay is preferred. For assessing the compound's effect in a more physiologically relevant context, the cell-based assay is more appropriate. Given the covalent nature of this compound, careful consideration of pre-incubation and treatment times is crucial for obtaining reproducible and meaningful IC50 values.

References

Application Notes and Protocols for Validating Putative PARP16 Inhibitors using DB008

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16) is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER) and nuclear envelope.[1] It is the only known PARP family member with this localization and plays a crucial role in the unfolded protein response (UPR) by activating the ER stress sensors PERK and IRE1α through mono-ADP-ribosylation (MARylation).[2] Dysregulation of PARP16 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

DB008 is a potent, selective, and cell-permeable covalent inhibitor of PARP16.[3] It contains an acrylamide (B121943) electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) in the active site of PARP16, ensuring high selectivity.[4] Furthermore, this compound is equipped with a clickable alkyne group, enabling its use as a chemical probe for robust target engagement and validation studies.[3] These application notes provide detailed protocols for utilizing this compound to validate putative PARP16 inhibitors through competition binding assays and cellular thermal shift assays (CETSA).

Data Presentation

Table 1: Quantitative Data for this compound and other PARP16 Inhibitors

CompoundTargetIC50 (nM)Inhibition ModeKey FeaturesReference(s)
This compound PARP16 275 Covalent, Irreversible Clickable alkyne tag, high selectivity [3]
HJ-52PARP161180ReversiblePrecursor to this compound
TalazoparibPARP1/2, PARP16100-300 (for PARP16)ReversibleValidated as a PARP16 binder using this compound[4]
EGCGPARP16 (reported)14,520ReversibleDoes not compete with this compound in cells[4]

Mandatory Visualization

PARP16 Signaling in the Unfolded Protein Response (UPR)

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP dissociation PERK_inactive PERK (inactive) BiP->PERK_inactive IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive PERK_active PERK (active) (MARylated) PERK_inactive->PERK_active IRE1a_active IRE1α (active) (MARylated) IRE1a_inactive->IRE1a_active PARP16 PARP16 PARP16->PERK_inactive MARylation PARP16->IRE1a_inactive MARylation UPR_response Unfolded Protein Response PERK_active->UPR_response IRE1a_active->UPR_response

Caption: PARP16-mediated activation of the UPR pathway.

PARP16 Signaling in Amino Acid Starvation

PARP16_Starvation_Pathway cluster_Cell Cellular Response to Nutrient Stress AA_Starvation Amino Acid Starvation PARP16_active dPARP16 (active) AA_Starvation->PARP16_active activation Sec16 Sec16 PARP16_active->Sec16 MARylation Sec16_MAR Sec16 (MARylated) Sec16->Sec16_MAR Sec_bodies Sec Body Formation Sec16_MAR->Sec_bodies Cell_Survival Cell Survival Sec_bodies->Cell_Survival

Caption: PARP16's role in the amino acid starvation response.

Experimental Workflow for Validating PARP16 Inhibitors

Workflow_Validation start Start: Putative PARP16 Inhibitor competition_assay In-Cell Competition Assay start->competition_assay cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa lysis Cell Lysis & Click Chemistry (e.g., with TAMRA-azide) competition_assay->lysis western_blot SDS-PAGE & Western Blot for soluble PARP16 cetsa->western_blot sds_page SDS-PAGE & In-Gel Fluorescence Scanning lysis->sds_page analysis_competition Quantitative Analysis: Reduced this compound Labeling? sds_page->analysis_competition analysis_cetsa Quantitative Analysis: Increased PARP16 Thermal Stability? western_blot->analysis_cetsa validated Validated PARP16 Target Engagement analysis_competition->validated Yes not_validated No Evidence of Target Engagement analysis_competition->not_validated No analysis_cetsa->validated Yes analysis_cetsa->not_validated No

Caption: Workflow for validating PARP16 inhibitors using this compound.

Experimental Protocols

Protocol 1: In-Cell Competition Labeling Assay

This assay determines if a putative inhibitor binds to the active site of PARP16 by competing with the covalent labeling by this compound.

Materials:

  • Cells expressing PARP16 (e.g., HEK293T cells overexpressing Myc-tagged PARP16)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Putative PARP16 inhibitor (test compound)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: TAMRA-azide, copper (II) sulfate (B86663), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the putative PARP16 inhibitor (or vehicle control) for 1 hour at 37°C.

    • Add this compound to a final concentration of 0.3 µM and incubate for an additional 30 minutes at 37°C.[4]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add the click chemistry reaction mixture containing TAMRA-azide (final concentration 25 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and copper (II) sulfate (final concentration 1 mM).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • In-Gel Fluorescence Analysis:

    • Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the TAMRA-labeled PARP16 by scanning the gel using a fluorescence gel scanner (e.g., excitation at 557 nm and emission at 583 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity of the PARP16 band in each lane.

    • A decrease in fluorescence intensity in the presence of the putative inhibitor compared to the vehicle control indicates competition for binding to PARP16.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement by observing the thermal stabilization of PARP16 upon inhibitor binding.

Materials:

  • Cells endogenously expressing PARP16

  • Complete cell culture medium

  • Putative PARP16 inhibitor (test compound) or this compound

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against PARP16

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the putative PARP16 inhibitor or this compound at the desired concentration (and a vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PARP16.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity for soluble PARP16 at each temperature.

    • Plot the percentage of soluble PARP16 relative to the non-heated control against the temperature.

    • A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and target engagement.

Conclusion

This compound is a valuable and versatile tool for the validation of putative PARP16 inhibitors. Its covalent nature and clickable alkyne tag facilitate robust and straightforward assays for confirming direct target engagement in a cellular context. The provided protocols for in-cell competition labeling and cellular thermal shift assays offer a comprehensive framework for researchers to confidently identify and characterize novel PARP16-targeting compounds.

References

Application Notes and Protocols for Labeling Endogenous PARP16 with DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of DB008, a potent and selective covalent inhibitor, for the labeling and analysis of endogenous Poly(ADP-ribose) polymerase 16 (PARP16). PARP16, the sole endoplasmic reticulum (ER)-resident PARP family member, is an emerging therapeutic target in oncology.[1][2] this compound offers a unique tool for probing the catalytic activity and cellular functions of PARP16.[1]

Introduction to this compound

This compound is a structure-guided designed, clickable, and covalent inhibitor of PARP16.[1] It incorporates an acrylamide (B121943) electrophile that covalently modifies a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16, leading to irreversible inhibition.[1][2] This covalent binding mechanism provides high selectivity for PARP16 over other PARP family members.[1][3] Additionally, this compound possesses an ethynyl (B1212043) group, which serves as a "click handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This feature allows for the attachment of fluorescent tags or biotin (B1667282) for visualization and downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for labeling endogenous PARP16.

ParameterValueCell Line/SystemReference
IC50 for PARP16 Inhibition 0.27 µM (275 nM)Recombinant PARP16[3][4][5]
Saturating Concentration for Endogenous PARP16 Labeling 300 nMHEK293T cells[1]
Time to Saturation of Labeling Approximately 120 minutesHEK293T cells[1]
Competition IC50 (Talazoparib vs. This compound) 949 nMIn-cell competition assay[1]

Signaling Pathway of PARP16 in the Unfolded Protein Response

PARP16 is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[6][7] PARP16 is a tail-anchored ER transmembrane protein that, upon ER stress, ADP-ribosylates and activates two key UPR sensors: PERK and IRE1α.[6][8] This activation is crucial for initiating downstream signaling to restore ER homeostasis.[6]

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Amino Acid Starvation) PARP16 PARP16 ER_Stress->PARP16 activates PERK_inactive Inactive PERK PARP16->PERK_inactive ADP-ribosylates IRE1a_inactive Inactive IRE1α PARP16->IRE1a_inactive ADP-ribosylates PERK_active Active PERK PERK_inactive->PERK_active IRE1a_active Active IRE1α IRE1a_inactive->IRE1a_active Downstream_PERK Downstream PERK Signaling (e.g., eIF2α phosphorylation) PERK_active->Downstream_PERK Downstream_IRE1a Downstream IRE1α Signaling (e.g., XBP1 splicing) IRE1a_active->Downstream_IRE1a

Caption: PARP16 activation in the Unfolded Protein Response pathway.

Experimental Workflow for Labeling Endogenous PARP16

The following diagram outlines the general workflow for labeling endogenous PARP16 in cultured cells using this compound, followed by visualization via click chemistry and western blotting.

DB008_Labeling_Workflow A 1. Cell Culture and Treatment - Plate cells - Treat with this compound (e.g., 300 nM for 2h) B 2. Cell Lysis - Harvest cells - Lyse in appropriate buffer (e.g., RIPA buffer) A->B C 3. Click Chemistry (CuAAC) - Add azide-fluorophore/biotin - Add CuSO4, TBTA, and sodium ascorbate (B8700270) B->C D 4. SDS-PAGE and In-Gel Fluorescence - Separate proteins by SDS-PAGE - Visualize labeled PARP16 using a gel scanner C->D E 5. Western Blotting - Transfer proteins to a membrane - Probe with anti-PARP16 antibody for total protein D->E Optional: Confirmation

Caption: Experimental workflow for this compound-mediated labeling of endogenous PARP16.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling of Endogenous PARP16 with this compound

This protocol describes the labeling of endogenous PARP16 in cultured mammalian cells.

Materials:

  • Mammalian cell line expressing PARP16 (e.g., HEK293T, HAP1)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO, store at -80°C)[4]

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture dish (e.g., 6-well plate or 10 cm dish) and grow to 70-80% confluency.

  • This compound Treatment:

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. For saturable labeling, a concentration of 300 nM is recommended.[1]

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate the cells for the desired time. A time course experiment showed that saturation occurs at approximately 120 minutes.[1]

  • Cell Harvest and Lysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the labeled PARP16) to a new tube. The lysate is now ready for downstream applications such as click chemistry.

Protocol 2: Click Chemistry (CuAAC) for Visualization of this compound-Labeled PARP16

This protocol describes the attachment of a fluorescent azide (B81097) reporter to the alkyne handle of this compound-labeled PARP16 in a cell lysate.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Azide-fluorophore (e.g., TAMRA-azide, Alexa Fluor 488 azide) stock solution (e.g., 1 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • SDS-PAGE sample buffer

Procedure:

  • Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in the order listed (volumes can be scaled as needed for a 50 µL final reaction volume):

    • This compound-labeled cell lysate (e.g., 40 µL containing 50-100 µg of protein)

    • Azide-fluorophore (e.g., 1 µL of 1 mM stock for a final concentration of 20 µM)

    • TCEP (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM)

    • TBTA (e.g., 3 µL of 1.7 mM stock for a final concentration of 100 µM)

    • CuSO4 (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM)

  • Initiate the Reaction: Add sodium ascorbate (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM) to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE:

    • Add SDS-PAGE sample buffer to the reaction mixture.

    • Boil the sample at 95°C for 5-10 minutes.

    • The sample is now ready for analysis by in-gel fluorescence scanning and/or western blotting.

Protocol 3: In-Gel Fluorescence and Western Blot Analysis

This protocol describes the visualization of fluorescently labeled PARP16 and its confirmation by western blotting.

Materials:

  • Click-reacted sample (from Protocol 2)

  • SDS-PAGE gels

  • Gel electrophoresis system

  • Fluorescent gel scanner (e.g., Typhoon or ChemiDoc MP)

  • Western blotting apparatus and reagents (transfer buffer, PVDF membrane, blocking buffer, primary and secondary antibodies)

  • Primary antibody: anti-PARP16

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel briefly in deionized water.

    • Scan the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. A band corresponding to the molecular weight of PARP16 (~35 kDa) should be visible in the this compound-treated samples.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP16 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. This will confirm the identity of the fluorescently labeled band as PARP16.

Competition Labeling Experiments

This compound can also be used in competition assays to evaluate other potential PARP16 inhibitors.[1] In this setup, cells are pre-incubated with the test compound before adding this compound. A reduction in the fluorescent signal from this compound labeling indicates that the test compound binds to the active site of PARP16.[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: DB008 in Nutrient Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutrient deprivation is a hallmark of the microenvironment of solid tumors, leading to cellular stress and metabolic reprogramming. Cancer cells must adapt to these conditions to survive and proliferate. One of the key adaptations is the alteration of cellular redox balance. Nutrient-deprived cancer cells often exhibit increased levels of reactive oxygen species (ROS) and are thus more vulnerable to further oxidative stress. This vulnerability presents a promising therapeutic window.

DB008 is a novel investigational compound that has been shown to selectively target and inhibit key components of the cellular redox system, leading to a synthetic lethal interaction in nutrient-stressed cancer cells. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in nutrient stress models.

Proposed Mechanism of Action

Under nutrient-sufficient conditions, cancer cells maintain redox homeostasis, balancing the production of ROS with their detoxification by antioxidant systems, such as the glutathione (B108866) (GSH) and thioredoxin (Trx) pathways. However, under nutrient deprivation, the synthesis of key antioxidants like GSH is often impaired due to the limited availability of precursor amino acids. This leads to a state of chronic mild oxidative stress.

This compound is hypothesized to exacerbate this oxidative stress to a lethal level by directly inhibiting key enzymes in the antioxidant system. This leads to a massive accumulation of ROS, resulting in oxidative damage to proteins, lipids, and DNA, and ultimately inducing apoptosis in nutrient-deprived cancer cells. In contrast, normal cells in nutrient-rich environments are less affected due to their robust antioxidant capacity.

A central signaling pathway implicated in the cellular response to nutrient stress is the mTOR pathway, which is a master regulator of cell growth and metabolism. Nutrient deprivation leads to the downregulation of mTOR signaling. Another critical energy sensor is AMP-activated protein kinase (AMPK), which is activated under low energy conditions and can inhibit mTOR. The activity of this compound is thought to be synergistic with the metabolic state induced by nutrient stress, where cells are already biochemically vulnerable.

Signaling Pathway Diagram

DB008_Mechanism_of_Action cluster_0 Nutrient-Sufficient Cell cluster_1 Nutrient-Stressed Cell cluster_2 Nutrient-Stressed Cell + this compound Nutrients Nutrients (Amino Acids, Glucose) mTOR_on mTOR Active Nutrients->mTOR_on Redox_Balance Redox Homeostasis (GSH, Trx) Nutrients->Redox_Balance Cell_Growth Cell Growth & Proliferation mTOR_on->Cell_Growth Nutrient_Dep Nutrient Deprivation mTOR_off mTOR Inactive Nutrient_Dep->mTOR_off AMPK_on AMPK Active Nutrient_Dep->AMPK_on GSH_low GSH & Trx Depleted Nutrient_Dep->GSH_low This compound This compound Cell_Survival Survival Adaptations mTOR_off->Cell_Survival AMPK_on->Cell_Survival ROS_high Increased ROS (Sublethal) GSH_low->ROS_high ROS_lethal Lethal ROS Accumulation ROS_high->ROS_lethal Exacerbated by This compound inhibition Redox_Inhib Redox System Inhibition This compound->Redox_Inhib Redox_Inhib->ROS_lethal Apoptosis Apoptosis ROS_lethal->Apoptosis Experimental_Workflow cluster_conditions Experimental Conditions cluster_assays Downstream Assays start Seed Cancer Cells attach Allow Attachment (24h) start->attach rich Nutrient-Rich (Complete Medium) attach->rich stress Nutrient-Stressed (HBSS) attach->stress db008_treat Treat with this compound (Various Concentrations) rich->db008_treat stress->db008_treat incubate Incubate (24-72h) db008_treat->incubate viability Cell Viability Assay (MTT, etc.) incubate->viability ros ROS Detection (DCFDA, Flow Cytometry) incubate->ros western Western Blot (p-AMPK, mTOR targets) incubate->western analysis Data Analysis viability->analysis ros->analysis western->analysis end Conclusion analysis->end

Application Notes and Protocols for Utilizing DB008 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for using DB008, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 16 (PARP16), in conjunction with Western blotting to investigate its effects on cellular signaling pathways.

This compound is a valuable research tool for studying the role of PARP16 in various cellular processes, most notably the Unfolded Protein Response (UPR). It acts as a covalent inhibitor by targeting a specific cysteine residue (Cys169) in the NAD+ binding pocket of PARP16, and it also features an alkyne handle for use in click chemistry applications.[1][2] Western blotting is a powerful immunodetection technique used to analyze protein expression levels, making it an ideal method to observe the downstream consequences of PARP16 inhibition by this compound.[3]

Data Presentation

The primary application of this compound in Western blotting is to assess its impact on the expression and post-translational modifications of target proteins. Below is a summary of expected quantitative changes in key proteins based on the known function of PARP16. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).

Target ProteinCellular ProcessExpected Effect of this compound TreatmentPost-translational Modification Assessed
PARP16 ER Stress ResponseRescues nutrient starvation-induced loss of soluble PARP16.[1][4]-
p-PERK (T980) Unfolded Protein ResponsePotential decrease in phosphorylation upon ER stress.Phosphorylation
p-IRE1α (S724) Unfolded Protein ResponsePotential decrease in phosphorylation upon ER stress.Phosphorylation
XBP1s Unfolded Protein ResponsePotential decrease in expression upon ER stress.-

Experimental Protocols

This protocol details the treatment of cells with this compound, followed by sample preparation and Western blotting to analyze changes in protein expression and modification.

I. Cell Treatment with this compound
  • Cell Culture : Plate cells at a desired density and allow them to adhere overnight.

  • This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[4]

  • Cell Treatment : Treat cells with the desired concentration of this compound for a specified duration. A typical starting concentration is 100 nM for 16 hours to observe effects on PARP16 solubility under nutrient starvation.[4] Include a vehicle-only control (e.g., DMSO).

  • Induction of Cellular Stress (Optional) : To study the role of PARP16 in the UPR, cells can be treated with an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) alongside this compound.

II. Sample Preparation (Cell Lysis)
  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scraping and Collection : Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[6]

III. Western Blotting Protocol
  • Sample Preparation for Electrophoresis : Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.[6]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Membrane Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

  • Data Analysis : Perform densitometric analysis of the protein bands using image analysis software. Normalize the signal of the target protein to a loading control.

Mandatory Visualizations

PARP16 Signaling in the Unfolded Protein Response

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane ER Membrane PERK PERK UPR_Activation UPR Activation PERK->UPR_Activation IRE1a IRE1α IRE1a->UPR_Activation PARP16 PARP16 PARP16->PERK ADP-ribosylates (Activates) PARP16->IRE1a ADP-ribosylates (Activates) Cell_Survival Cell Survival UPR_Activation->Cell_Survival ER_Stress ER Stress (Unfolded Proteins) ER_Stress->PERK Activates ER_Stress->IRE1a Activates This compound This compound This compound->PARP16 Inhibits

Caption: PARP16-mediated activation of the UPR pathway and its inhibition by this compound.

Western Blotting Workflow for this compound Application

WB_Workflow start Start: Cell Culture treatment Cell Treatment with this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blotting analysis following this compound treatment.

References

Application Notes and Protocols for Fluorescence-Based PARP16 Detection Using DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16) is a key enzyme localized to the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR).[1][2] Its involvement in cellular stress responses has made it an attractive target for drug discovery, particularly in the context of cancer therapy.[3] DB008 is a potent and selective covalent inhibitor of PARP16, designed to irreversibly bind to a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket.[3] A key feature of this compound is the inclusion of an ethynyl (B1212043) group, which serves a dual purpose: it enhances selectivity by binding to a unique hydrophobic pocket and acts as a "click handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This property allows for the direct, fluorescence-based detection of PARP16 in various experimental settings, providing a powerful tool for studying its activity and for screening potential inhibitors.

These application notes provide detailed protocols for the use of this compound in fluorescence-based PARP16 detection, including in-gel fluorescence analysis and in-cell competition assays.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target PARP16[3]
Mechanism of Action Covalent, irreversible inhibitor[3]
IC₅₀ (PARP16) 0.27 µM[3]
Binding Site Cys169 in NAD+ binding pocket[3]
Chemical Feature Acrylamide electrophile, Ethynyl group (for click chemistry)[3]
Cell Permeability Yes[3]
Table 2: Quantitative Data for this compound in PARP16 Assays
ParameterValueAssay ConditionsReference
Apparent Kd (in-cell) 90.0 nM (95% CI: 52.5–231 nM)Myc2x-PARP16 expressing HEK 293T cells, 2-hour treatment with this compound[3]
kinact/KI 5.95 × 10³ M⁻¹ s⁻¹Time-dependent labeling of Myc2x-PARP16 in HEK 293T cells[3]
Talazoparib IC₅₀ (in-cell competition) 949 nMMyc2x-PARP16 expressing HEK 293T cells, 1-hour pre-incubation with Talazoparib, followed by 30 min this compound (0.3 µM) treatment[3]

Signaling Pathway

The following diagram illustrates the role of PARP16 in the unfolded protein response (UPR) pathway. Under ER stress, PARP16 is activated and is required for the activation of two key ER stress sensors, PERK and IRE1α.[1][2]

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK_inactive PERK (inactive) PARP16->PERK_inactive ADP-ribosylates IRE1a_inactive IRE1α (inactive) PARP16->IRE1a_inactive ADP-ribosylates PERK_active PERK (active) PERK_inactive->PERK_active IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1a_active->XBP1_u splices eIF2a_P p-eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation CHOP CHOP Expression ATF4->CHOP XBP1_s XBP1s mRNA UPR_Genes UPR Gene Expression XBP1_s->UPR_Genes CHOP->UPR_Genes

PARP16-mediated Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Detection of PARP16

This protocol describes the labeling of PARP16 in cell lysates using this compound followed by a click reaction with a fluorescent azide (B81097) for visualization by SDS-PAGE.

Materials:

  • Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16, or HAP1 WT cells for endogenous PARP16)

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Fluorescent azide (e.g., TAMRA-azide, stock solution in DMSO)

  • Click Chemistry Reaction Buffer Components:

    • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in H₂O

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-BuOH (4:1)

    • Copper(II) sulfate (B86663) (CuSO₄), 50 mM in H₂O

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cell pellet in ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • This compound Labeling: a. In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer. b. Add this compound to the desired final concentration (e.g., a dose-response from 10 nM to 1 µM). For a negative control, add an equivalent volume of DMSO. c. Incubate for 30-60 minutes at room temperature.

  • Click Chemistry Reaction: a. To the this compound-labeled lysate, add the following click chemistry reagents in order:

    • Fluorescent azide (e.g., TAMRA-azide) to a final concentration of 10-50 µM.
    • TCEP to a final concentration of 1 mM.
    • TBTA to a final concentration of 100 µM.
    • CuSO₄ to a final concentration of 1 mM. b. Vortex briefly to mix. c. Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: a. Add 4x Laemmli sample buffer to the reaction mixture. b. Boil the samples at 95°C for 5-10 minutes.

  • In-Gel Fluorescence Scanning: a. Load the samples onto an SDS-PAGE gel and perform electrophoresis. b. After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorescent azide (e.g., for TAMRA: Ex: ~546 nm, Em: ~579 nm). c. (Optional) Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

In_Gel_Detection_Workflow A Cell Lysis B Protein Quantification A->B C Incubate with this compound B->C D Click Reaction (Fluorescent Azide, TCEP, TBTA, CuSO4) C->D E Add Sample Buffer & Boil D->E F SDS-PAGE E->F G In-Gel Fluorescence Scan F->G

Experimental workflow for in-gel fluorescence detection of PARP16.
Protocol 2: In-Cell PARP16 Labeling and Competition Assay

This protocol allows for the assessment of PARP16 target engagement by competitor compounds in intact cells.

Materials:

  • Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16)

  • Cell culture medium

  • Competitor compound (e.g., Talazoparib, stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • PBS

  • Lysis Buffer

  • Reagents for click chemistry and in-gel fluorescence analysis (as in Protocol 1)

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with the desired concentrations of the competitor compound (or DMSO vehicle control) for 1-2 hours in serum-free medium. c. Add this compound to a final concentration of ~300 nM (a concentration that gives saturable labeling) to all wells and incubate for 30 minutes.

  • Cell Lysis: a. Aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells directly in the wells using ice-cold Lysis Buffer. c. Collect the lysates and proceed with clarification and protein quantification as described in Protocol 1.

  • Click Chemistry and Analysis: a. Perform the click chemistry reaction on the lysates as described in Protocol 1. b. Prepare samples for SDS-PAGE, run the gel, and perform in-gel fluorescence scanning.

  • Data Analysis: a. Quantify the fluorescence intensity of the PARP16 band in each lane using image analysis software. b. Normalize the signal to a loading control if necessary. c. Plot the normalized fluorescence intensity against the concentration of the competitor compound to determine the IC₅₀.

In_Cell_Competition_Workflow A Seed and Culture Cells B Pre-treat with Competitor Compound or Vehicle A->B C Treat with this compound B->C D Wash and Lyse Cells C->D E Click Reaction with Fluorescent Azide D->E F SDS-PAGE and In-Gel Fluorescence Scan E->F G Quantify Fluorescence and Determine IC50 F->G

Workflow for the in-cell PARP16 competition assay.

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of excess fluorescent azide by performing a protein precipitation step (e.g., with methanol/chloroform) after the click reaction and before adding the sample buffer.

    • Optimize the concentration of the fluorescent azide; lower concentrations may reduce background.

    • Include a control reaction without this compound to assess the level of non-specific labeling.

  • Low Signal:

    • Increase the incubation time with this compound or the duration of the click reaction.

    • Ensure the activity of the click chemistry reagents, particularly TCEP and sodium ascorbate, which can oxidize over time. Prepare fresh solutions.

    • Confirm the expression of PARP16 in your cell line by Western blot.

  • Irreproducible Results:

    • Ensure accurate protein quantification and equal loading of protein for all samples.

    • Maintain consistent incubation times and temperatures for all steps.

    • Use fresh lysis buffer with protease and phosphatase inhibitors.

Conclusion

This compound is a valuable chemical probe for the fluorescence-based detection and characterization of PARP16. Its covalent nature and integrated click chemistry handle enable robust and sensitive labeling of PARP16 in both cell lysates and intact cells. The protocols provided herein offer a framework for researchers to utilize this compound for studying PARP16 biology and for the discovery and characterization of novel PARP16 inhibitors.

References

Application Notes and Protocols for In Vivo Administration of DB008 PARP16 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB008 is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), a key enzyme localized to the endoplasmic reticulum (ER).[1][2][3][4][5] PARP16 plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.[1][6][7][8][9] this compound irreversibly inhibits PARP16 by covalently modifying a non-conserved cysteine residue (Cys169) in its active site, offering high selectivity over other PARP family members.[1][2][3][4][5] These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, formulation, and detailed protocols for preclinical research.

Mechanism of Action

PARP16 is a key regulator of the UPR, a signaling network that responds to ER stress. Upon accumulation of unfolded or misfolded proteins in the ER lumen, PARP16 becomes activated. It then ADP-ribosylates two key UPR sensors, IRE1α (inositol-requiring enzyme 1α) and PERK (protein kinase R-like endoplasmic reticulum kinase), leading to their activation.[1][10][11] This initiates downstream signaling cascades aimed at restoring ER homeostasis or, in cases of prolonged stress, inducing apoptosis. By covalently inhibiting PARP16, this compound effectively blocks the activation of the IRE1α and PERK pathways, thereby modulating the UPR.

Signaling Pathway

PARP16_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibition cluster_downstream Downstream Signaling ER Stress ER Stress PARP16 PARP16 IRE1a_inactive IRE1α (inactive) PERK_inactive PERK (inactive) IRE1a_active IRE1α (active) PERK_active PERK (active) This compound This compound This compound->PARP16 inhibits XBP1_splicing XBP1 Splicing UPR_Genes UPR Gene Expression eIF2a_phos eIF2α Phosphorylation Translation_attenuation Global Translation Attenuation Apoptosis Apoptosis

Data Presentation

As of the current literature, specific in vivo efficacy data for this compound has not been published. The following tables are provided as templates for researchers to organize their data when conducting in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Xenograft Cancer Model

Treatment GroupDosing Regimen (mg/kg, route, frequency)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Controle.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, i.p., daily0
This compound (Low Dose)e.g., 10 mg/kg, i.p., daily
This compound (High Dose)e.g., 30 mg/kg, i.p., daily
Positive Controle.g., Standard-of-care drug

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterIntravenous (IV) Administration (e.g., 5 mg/kg)Oral (PO) Administration (e.g., 20 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

Experimental Protocols

The following are detailed, yet generalized, protocols for the in vivo administration of this compound. Researchers should optimize these protocols based on their specific animal models and experimental goals.

Formulation of this compound for In Vivo Administration

This compound is a hydrophobic compound and requires a specific vehicle for solubilization for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

Protocol for a Clear Solution (Recommended for most routes of administration):

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • The final concentration of this working solution will be 5 mg/mL. Adjust volumes accordingly for different desired concentrations.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol for a Corn Oil Suspension (for oral or subcutaneous administration):

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix vigorously to form a uniform suspension.

  • The final concentration of this working solution will be 5 mg/mL. Adjust volumes accordingly.

  • Ensure the suspension is well-mixed before each administration.

In_Vivo_Formulation_Workflow DB008_Powder This compound Powder Stock_Solution This compound Stock Solution (e.g., 50 mg/mL in DMSO) DB008_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Clear_Solution Final Clear Solution (for i.p., i.v., p.o.) Stock_Solution->Clear_Solution Suspension Final Suspension (for p.o., s.c.) Stock_Solution->Suspension PEG300 PEG300 PEG300->Clear_Solution Tween80 Tween-80 Tween80->Clear_Solution Saline Saline Saline->Clear_Solution Corn_Oil Corn Oil Corn_Oil->Suspension

In Vivo Efficacy Study in a Cancer Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

Cell Line:

  • A cancer cell line with known dependence on the UPR pathway (e.g., certain types of ovarian or small cell lung cancer).

Protocol:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control as described above.

    • Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

    • Include a positive control group treated with a standard-of-care chemotherapy if applicable.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for UPR markers).

    • Calculate tumor growth inhibition and assess statistical significance.

Xenograft_Study_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint and Euthanasia Monitoring->Endpoint Analysis Tumor Analysis and Data Interpretation Endpoint->Analysis

In Vivo Study in a Neurodegeneration Model (e.g., Alzheimer's Disease Model)

This protocol outlines a general approach to investigate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Transgenic mice that develop Alzheimer's-like pathology (e.g., APP/PS1 mice), at an age when pathology is developing.

Protocol:

  • Animal Grouping and Baseline Assessment:

    • Randomize mice into treatment and control groups.

    • Perform baseline behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze).

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle daily for a specified period (e.g., 1-3 months) via an appropriate route (e.g., oral gavage).

  • Behavioral and Cognitive Assessment:

    • Perform behavioral tests at regular intervals throughout the study and at the endpoint to assess changes in cognitive function.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the animals and collect brain tissue.

  • Neuropathological and Biochemical Analysis:

    • Process brain tissue for histological analysis of amyloid plaques and neuroinflammation (e.g., immunohistochemistry for Aβ and Iba1/GFAP).

    • Perform biochemical analyses on brain homogenates to measure levels of Aβ, tau phosphorylation, and markers of ER stress (e.g., western blotting for p-IRE1α, p-PERK).

Safety and Toxicology

As with any investigational compound, a thorough toxicological evaluation of this compound is necessary. Preliminary tolerability studies should be conducted to determine the maximum tolerated dose (MTD). Key parameters to monitor include:

  • Body weight: A significant drop in body weight can indicate toxicity.

  • Clinical observations: Monitor for changes in activity, posture, and grooming.

  • Hematology and clinical chemistry: Analyze blood samples for changes in blood cell counts and markers of liver and kidney function.

  • Histopathology: Examine major organs for any signs of tissue damage.

Conclusion

This compound is a valuable research tool for investigating the role of PARP16 in health and disease. Its high selectivity and covalent mechanism of action make it a promising candidate for further preclinical development. The protocols outlined in these application notes provide a framework for conducting in vivo studies to explore the therapeutic potential of this compound in various disease models. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions.

References

Application Note: DB008 for the Identification of PARP16 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), an endoplasmic reticulum (ER)-resident transmembrane protein, is a key regulator of the Unfolded Protein Response (UPR).[1] Its involvement in cellular stress responses has made it an attractive target for therapeutic development. Understanding the protein-protein interactions (PPIs) of PARP16 is crucial for elucidating its biological functions and its role in disease. DB008 is a potent and selective, clickable, covalent inhibitor of PARP16, making it an invaluable chemical probe for studying PARP16 biology.[2][3][4] This application note provides detailed protocols and background information for utilizing this compound to identify and characterize the PARP16 interactome.

This compound has an IC50 value of 0.27 μM for PARP16.[2] It contains an acrylamide (B121943) electrophile that covalently modifies a non-conserved cysteine residue (Cys169) in the active site of PARP16, leading to irreversible inhibition.[3][4] Furthermore, this compound possesses a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This feature allows for the attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging.

Quantitative Data

While a definitive, published list of PARP16 protein-protein interactions identified specifically through a this compound-based affinity purification-mass spectrometry (AP-MS) experiment is not yet available, this section presents known interaction data for PARP16 derived from other methodologies, such as co-immunoprecipitation (Co-IP). This data can serve as a valuable reference for validating future this compound-based proteomics studies.

Table 1: Known Protein-Protein Interactions of PARP16

Interacting ProteinMethod of IdentificationCellular ContextFunctional SignificanceReference
PERK (EIF2AK3)Co-immunoprecipitationUnfolded Protein Response (UPR)PARP16-mediated ADP-ribosylation of PERK is required for its activation during ER stress.[1][5]
IRE1α (ERN1)Co-immunoprecipitationUnfolded Protein Response (UPR)PARP16 ADP-ribosylates IRE1α, enhancing its kinase and RNase activities to initiate XBP1 splicing.[1][5]
MYC-regulating proteinsCo-IP/MS (with GFP-PARP16)Ewing's Sarcoma cellsPARP16 interacts with proteins that regulate the post-translational modification of the MYC oncoprotein.[6]
IRE1αCo-immunoprecipitationCardiac hypertrophyPARP16 interacts with and ADP-ribosylates IRE1α, activating the IRE1α–sXBP1–GATA4 pathway.[7]

Table 2: Properties of the Chemical Probe this compound

PropertyValueReference
PARP16 IC500.27 µM[2]
Mechanism of ActionCovalent, irreversible inhibitor targeting Cys169[3][4]
SelectivityHighly selective for PARP16 in irreversible binding mode; some reversible inhibition of PARP2.[3]
Chemical HandleTerminal alkyne for click chemistry[2][3][4]

Signaling Pathways Involving PARP16

PARP16 is a critical component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. PARP16 directly interacts with and activates two of the three main UPR sensors: PERK and IRE1α.[1][5]

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PARP16 PARP16 Unfolded Proteins->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates (activates) IRE1a IRE1a PARP16->IRE1a ADP-ribosylates (activates) eIF2a eIF2a PERK->eIF2a phosphorylates XBP1u XBP1u IRE1a->XBP1u splices mRNA p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 upregulates Translation Attenuation Translation Attenuation p-eIF2a->Translation Attenuation XBP1s XBP1s XBP1u->XBP1s UPR Target Genes UPR Target Genes XBP1s->UPR Target Genes activates transcription

Figure 1: PARP16's role in the Unfolded Protein Response (UPR) pathway.

Experimental Protocols

The following protocols provide a framework for using this compound to identify PARP16 protein-protein interactions.

Experimental Workflow Overview

The overall workflow involves treating live cells with this compound to covalently label PARP16, followed by cell lysis, click chemistry to attach a biotin tag, affinity purification of the PARP16-DB008-biotin complex and its interacting proteins, and finally, identification of the co-purified proteins by mass spectrometry.

Experimental_Workflow A 1. Live Cell Labeling Treat cells with this compound (alkyne probe) B 2. Cell Lysis Prepare whole-cell or fractionated lysates A->B C 3. Click Chemistry React with Azide-Biotin B->C D 4. Affinity Purification Use streptavidin beads to pull down biotinylated complexes C->D E 5. Elution and Digestion Elute protein complexes and digest into peptides D->E F 6. Mass Spectrometry Analyze peptides by LC-MS/MS E->F G 7. Data Analysis Identify and quantify proteins to determine specific interactors F->G

Figure 2: Workflow for identifying PARP16 interactors using this compound.

Detailed Protocol: Affinity Purification of PARP16 Interactors using this compound

1. Live Cell Labeling with this compound

  • Cell Culture: Culture cells of interest (e.g., HEK293T, HAP1) to 70-80% confluency.

  • Probe Treatment: Treat cells with this compound at a final concentration of 100-500 nM in serum-free media. A DMSO-treated control should be run in parallel. Incubate for 2-4 hours at 37°C.

    • Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization.

2. Cell Lysis

  • Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Lysis: Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard assay (e.g., BCA).

3. Click Chemistry Reaction

  • Reaction Mix Preparation: For each 1 mg of protein lysate, prepare the following click chemistry reaction mix in a microcentrifuge tube:

    • Protein Lysate: up to 900 µL

    • Azide-Biotin (10 mM stock in DMSO): 1 µL (final concentration 10 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 20 µL (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol): 60 µL (final concentration 100 µM)

    • Copper (II) Sulfate (50 mM stock in water): 20 µL (final concentration 1 mM)

  • Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour with rotation.

4. Affinity Purification

  • Bead Preparation: Use high-capacity streptavidin agarose (B213101) beads. Wash the beads three times with lysis buffer.

  • Binding: Add the click-reacted lysate to the washed streptavidin beads. Incubate overnight at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specific binders. Perform sequential washes with:

    • Lysis buffer containing 1% SDS

    • 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0

    • Lysis buffer

    • 100 mM Tris-HCl, pH 8.0

5. On-Bead Digestion and Mass Spectrometry

  • Reduction and Alkylation: Resuspend the beads in 100 mM Tris-HCl, pH 8.0 containing 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion: Add trypsin (sequencing grade) to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid.

  • Sample Preparation for MS: Combine the eluates, desalt using C18 spin columns, and dry under vacuum.

  • LC-MS/MS Analysis: Reconstitute the peptides in 0.1% formic acid and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundances in the this compound-treated samples to the DMSO-treated controls to identify specific PARP16 interactors.

Validation of Potential Interactors

Identified protein-protein interactions should be validated using orthogonal methods.

Validation_Methods A Co-immunoprecipitation (Co-IP) - Use specific antibodies for PARP16 and the putative interactor. - Can be performed with endogenous or overexpressed proteins. B Western Blotting - Confirm the presence of the putative interactor in the pulldown eluate. A->B C Proximity Ligation Assay (PLA) - In situ detection of protein-protein interactions in fixed cells. - Provides spatial information about the interaction. A->C D Functional Assays - Investigate the functional consequences of the interaction. - e.g., knockdown of the interactor and assess UPR signaling. A->D

Figure 3: Orthogonal methods for validating identified PARP16 protein-protein interactions.

Conclusion

The chemical probe this compound, with its high selectivity and clickable functionality, provides a powerful tool for the discovery and characterization of PARP16 protein-protein interactions. The protocols outlined in this application note offer a comprehensive approach to identify the PARP16 interactome, which will undoubtedly provide novel insights into its biological roles and its potential as a therapeutic target. The combination of chemical proteomics with rigorous validation strategies will be essential for building a detailed understanding of the PARP16 signaling network.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DB008 Covalent Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the covalent inhibitor DB008.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16).[1][2] It contains an acrylamide (B121943) electrophile that forms a covalent bond with a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[2] This covalent modification is irreversible and leads to the inactivation of the enzyme.[1]

Q2: I am observing high variability in my IC50 values for this compound. What could be the cause?

High variability in IC50 values for covalent inhibitors like this compound is a common issue and is often related to the time-dependent nature of their mechanism. Unlike non-covalent inhibitors that reach equilibrium quickly, the potency of covalent inhibitors is highly dependent on the pre-incubation time with the target protein. Shorter pre-incubation times will likely result in higher IC50 values, while longer pre-incubation times will lead to lower IC50 values.

To address this, it is crucial to standardize the pre-incubation time across all experiments to ensure meaningful comparisons. For a more accurate and reliable measure of potency, it is recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is a more robust measure of covalent inhibitor efficiency than the IC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Question: My cell-based assays with this compound are showing inconsistent results or a lack of expected phenotype. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent results in cell-based assays can arise from several factors related to the compound's properties and the experimental setup.

Troubleshooting Steps:

  • Verify Compound Stability and Solubility:

    • Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to inaccurate concentrations.

    • Be mindful of buffer components. Buffers containing nucleophiles like DTT or β-mercaptoethanol can react with and deplete the covalent inhibitor.

  • Optimize Incubation Time:

    • The covalent modification by this compound is time-dependent. A short incubation time may not be sufficient to achieve significant target engagement and a downstream biological effect. Perform a time-course experiment to determine the optimal incubation time.

  • Confirm Target Engagement in Cells:

    • It is essential to confirm that this compound is engaging with PARP16 inside the cells. This can be achieved using techniques like a cellular thermal shift assay (CETSA) or by using a "clickable" version of this compound to perform in-cell labeling followed by detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

  • Assess Cell Line Specific Factors:

    • The expression level of PARP16 can vary between different cell lines. Verify the expression of PARP16 in your chosen cell line by western blot or other proteomic methods.

    • Consider the cellular context. The downstream effects of PARP16 inhibition may be more pronounced under specific conditions, such as endoplasmic reticulum (ER) stress.[3]

Issue 2: Difficulty in confirming the covalent modification of PARP16 by this compound.

Question: I am struggling to definitively confirm that this compound is covalently modifying PARP16 in my experiments. What methods can I use?

Answer: Confirming the covalent mechanism of action is a critical step in characterizing this compound. Several robust methods can be employed.

Troubleshooting and Confirmation Methods:

  • Intact Protein Mass Spectrometry (MS):

    • This is a direct method to observe the covalent adduct. Incubate recombinant PARP16 with this compound and analyze the sample by LC-MS. A mass shift corresponding to the molecular weight of this compound on the PARP16 protein confirms covalent binding.[4]

    • Troubleshooting MS: If you are not observing the expected mass shift, consider the following:

      • Sample Purity: Ensure the purity of your recombinant protein. Contaminants can interfere with the analysis.

      • Incomplete Reaction: Increase the incubation time or the concentration of this compound to drive the reaction to completion.

      • Instrument Settings: Optimize mass spectrometer settings for protein analysis.

  • Washout Experiments:

    • This method assesses the irreversibility of inhibition. After incubating the target protein or cells with this compound, remove the unbound inhibitor by washing or dialysis. If the inhibitory effect persists after the washout, it indicates a covalent interaction.

  • Site-Directed Mutagenesis:

    • Since this compound targets Cys169 of PARP16, mutating this residue to a non-nucleophilic amino acid (e.g., Alanine or Serine) should abolish or significantly reduce the covalent modification.[2] Comparing the inhibitory effect of this compound on the wild-type and mutant protein can provide strong evidence for the covalent mechanism and target site.

Data Presentation

Table 1: Key Parameters of this compound

ParameterValueReference
TargetPARP16[1]
MechanismCovalent, Irreversible[1]
ElectrophileAcrylamide[1][2]
Target ResidueCys169[2]
IC500.27 µM[1]

Table 2: Troubleshooting Common Mass Spectrometry Issues in Covalent Inhibitor Experiments

IssuePotential CauseSuggested Solution
No or low abundance of the covalent adduct peak Incomplete reaction.Increase inhibitor concentration and/or incubation time.
Instability of the adduct under MS conditions.Optimize MS parameters (e.g., use a softer ionization method).
Poor protein quality.Ensure high purity of the recombinant protein.
Multiple adduct peaks observed Non-specific binding to other residues.Perform peptide mapping to identify modification sites.
Presence of protein isoforms or post-translational modifications.Characterize the unmodified protein thoroughly.
Inaccurate mass measurement Instrument not calibrated.Calibrate the mass spectrometer with known standards.
Complex sample matrix.Purify the protein-inhibitor complex before analysis.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification
  • Incubation:

    • Prepare a solution of purified recombinant PARP16 at a final concentration of 1-5 µM in a suitable buffer (e.g., PBS or Tris, pH 7.4).

    • Add this compound to the protein solution at a 5-10 fold molar excess. Include a vehicle control (e.g., DMSO).

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Sample Preparation:

    • Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol if desired, though this may not be necessary for stable acrylamide adducts.

    • Desalt the sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase liquid chromatography column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the expected mass of PARP16 and the PARP16-DB008 adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the mass of the protein in the this compound-treated sample to the vehicle control. The observed mass shift should correspond to the molecular weight of this compound.

Protocol 2: Determination of kinact and KI
  • Assay Setup:

    • Perform a continuous enzyme activity assay for PARP16.

    • Prepare a series of dilutions of this compound.

  • Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and the inhibitor at various concentrations.

    • Monitor the reaction progress (product formation) over time for each inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curves to a first-order decay equation to determine the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.

Mandatory Visualizations

PARP16_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates (activates) IRE1a IRE1α PARP16->IRE1a ADP-ribosylates (activates) UPR Unfolded Protein Response (UPR) PERK->UPR IRE1a->UPR This compound This compound This compound->PARP16 covalently inhibits

Caption: PARP16 signaling pathway in the unfolded protein response.

Covalent_Inhibitor_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Solubility & Stability Start->Check_Compound Optimize_Time Optimize Incubation Time Check_Compound->Optimize_Time Confirm_Target Confirm Target Engagement (e.g., CETSA, Click Chemistry) Optimize_Time->Confirm_Target Check_Cell_Line Assess Cell Line (e.g., Target Expression) Confirm_Target->Check_Cell_Line Consistent_Results Consistent Results Check_Cell_Line->Consistent_Results

Caption: Troubleshooting workflow for inconsistent experimental results.

Covalent_Modification_Confirmation_Logic Question Is Covalent Modification Confirmed? Intact_MS Perform Intact Protein Mass Spec Question->Intact_MS No Washout Perform Washout Experiment Intact_MS->Washout Mass shift observed? No Positive_Confirmation Covalent Modification Confirmed Intact_MS->Positive_Confirmation Yes Mutagenesis Perform Site-Directed Mutagenesis (C169A) Washout->Mutagenesis Inhibition persists? No Washout->Positive_Confirmation Yes Mutagenesis->Positive_Confirmation Yes Negative_Confirmation Re-evaluate Experiment/ Compound Mutagenesis->Negative_Confirmation Inhibition abolished? No

Caption: Logical diagram for confirming covalent modification.

References

Technical Support Center: Optimizing Dasatinib (DB008) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Dasatinib (B193332) (DB008), a potent multi-targeted kinase inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what is its primary mechanism of action?

A1: Dasatinib is a small molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets are the BCR-ABL fusion protein and Src family kinases (SFKs), making it effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4]

Q2: What is a typical starting concentration range for Dasatinib in cell culture?

A2: The optimal concentration of Dasatinib is highly dependent on the cell line and the biological endpoint being measured. However, a general starting range is between 10 nM and 1 µM. For kinase activity inhibition, concentrations as low as 1-10 nM can be effective.[5] For assessing effects on cell viability or proliferation (e.g., IC50 determination), a broader range from 10 nM to 10 µM is often used.[6][7]

Q3: How should I prepare a stock solution of Dasatinib?

A3: Dasatinib has poor solubility in aqueous solutions but is soluble in organic solvents like DMSO and DMF.[6][8] It is standard practice to first dissolve Dasatinib powder in 100% DMSO to create a high-concentration stock solution (e.g., 5 mM or 10 mM).[9][10] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. See the detailed protocol below for step-by-step instructions.

Q4: For how long should I store Dasatinib stock solutions?

A4: To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[9][10] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9] Protect solutions from light.[9] Aqueous solutions of Dasatinib are not recommended for storage for more than one day.[8]

Q5: In which signaling pathways does Dasatinib play a role?

A5: Dasatinib primarily inhibits the BCR-ABL and Src family kinase pathways.[4] This leads to the modulation of several downstream pathways, including the MAPK, PI3K/Akt, and STAT5 signaling cascades, which are crucial for cell growth and survival.[4][11] Additionally, Dasatinib has been shown to inhibit YAP activity through a Src-dependent pathway and regulate the Unfolded Protein Response (UPR).[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Culture Medium Poor aqueous solubility of Dasatinib.[6] Final DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain solubility. Prepare intermediate dilutions of your stock in culture medium before adding to the final cell culture plate.
No Observed Effect at Expected Concentrations Cell line may be resistant. Incorrect dosage or inactive compound. Degradation of the compound.Verify the identity and purity of your Dasatinib. Use a positive control cell line known to be sensitive to Dasatinib. Prepare fresh dilutions from a new stock aliquot. Increase the concentration range and/or incubation time.
High Cell Death/Cytotoxicity in Control Group DMSO concentration is too high.Prepare a vehicle control with the same final DMSO concentration as your highest Dasatinib treatment group to assess solvent toxicity. Ensure the final DMSO concentration does not exceed the tolerance level of your specific cell line (usually <0.5%).
Inconsistent or Irreproducible Results Incomplete dissolution of Dasatinib stock. Freeze-thaw cycles degrading the compound. Variation in cell seeding density.Ensure the Dasatinib powder is completely dissolved in DMSO before aliquoting.[9] Use a fresh aliquot for each experiment to avoid freeze-thaw damage.[10] Maintain consistent cell seeding and experimental conditions.
Low Potency Compared to Literature pH-dependent solubility affecting availability.[14] High serum content in media binding to the drug.Be aware that Dasatinib's solubility decreases at pH values above 4.0.[14] Consider reducing the serum percentage in your culture medium during treatment, as Dasatinib is known to bind extensively to plasma proteins.[15]

Data Presentation: Effective Concentration Ranges

The following table summarizes experimentally determined effective concentrations of Dasatinib across various cell lines and assays.

Biological Effect Cell Line(s) Effective Concentration Range Reference(s)
Inhibition of Src Family KinasesMyeloid leukemia cell lines~1 nM[5]
Inhibition of Cell Proliferation (GI₅₀)Primary AML blast cells< 1 µM[5]
Inhibition of Cell Proliferation (GI₅₀)Mo7e-KitD816H cells5 nM[5]
Cytotoxicity (IC₅₀)HT29, MCF7, SW820 cancer cells1.46 - 26.11 µM[6]
Stimulation of NK Cell ProliferationPeripheral blood mononuclear cells2 - 25 nM[16]
Induction of ApoptosisChronic Lymphocytic Leukemia (CLL) cells100 nM[11]
Inhibition of Cell MigrationDU145, U87 cancer cells0.1 - 1 µM[7]
General In Vitro AssaysVarious50 - 500 nM[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dasatinib Stock Solution in DMSO

This protocol details the steps for preparing a standard 10 mM stock solution, a common starting point for most in vitro experiments.[9]

Materials:

  • Dasatinib powder (MW: 488.0 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (light-blocking or wrapped in foil)

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

Procedure:

  • Pre-equilibration: Allow the vial of Dasatinib powder to reach room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.88 mg of Dasatinib (Mass = Molarity x Volume x Molecular Weight).

  • Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh 4.88 mg of Dasatinib powder and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the Dasatinib powder.[9]

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming (37°C) can aid dissolution if needed.[9]

  • Aliquoting and Storage: To prevent multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.[10]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general workflow for determining the cytotoxic effects of Dasatinib on a chosen cell line using a colorimetric MTT assay.

Materials:

  • Cells of interest plated in a 96-well plate

  • Dasatinib stock solution (10 mM in DMSO)

  • Complete culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of Dasatinib in complete culture medium. Start by making a high-concentration working solution (e.g., 200 µM) from your 10 mM stock, then perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a "vehicle only" control containing the same final DMSO concentration as your highest Dasatinib concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Dasatinib or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGFR BCR_ABL BCR-ABL PI3K_Akt PI3K / Akt Pathway BCR_ABL->PI3K_Akt MAPK RAS / MAPK Pathway BCR_ABL->MAPK STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->BCR_ABL Src_family Src Family Kinases (SFK) Dasatinib->Src_family Src_family->PI3K_Akt Src_family->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation STAT5->Proliferation

Caption: Core signaling pathways inhibited by Dasatinib.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 10 mM Dasatinib Stock in DMSO B 2. Create Serial Dilutions in Culture Medium A->B C 3. Treat Cells with Dasatinib Dilutions (e.g., 24-72h) B->C D 4. Perform Assay (e.g., MTT, Western Blot, Migration Assay) C->D E 5. Acquire Data (e.g., Absorbance, Imaging) D->E F 6. Analyze Results (e.g., Calculate IC₅₀, Quantify Protein Levels) E->F

References

DB008 solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with DB008 (CAS: 2991637-98-8), a potent and selective PARP16 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the solubility and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL with the aid of sonication.

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: The solubility of this compound in aqueous buffers has not been explicitly reported. It is advisable to first dissolve the compound in an organic solvent such as DMSO and then dilute the stock solution with the aqueous buffer of choice.

Q3: Can I dissolve this compound directly in ethanol (B145695) or methanol (B129727)?

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo administration, this compound can be formulated in several co-solvent systems to achieve a suitable concentration. Detailed protocols for these formulations are provided in the "Experimental Protocols" section below. These formulations typically use a combination of DMSO, PEG300, Tween-80, SBE-β-CD, or corn oil.[1][2]

Q5: What are the recommended storage conditions for solid this compound?

A5: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended, which should maintain stability for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]

Q6: How should I store stock solutions of this compound?

A6: Stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] Always store solutions protected from light.[1][2]

Data Presentation

This compound Solubility Data
Solvent/FormulationConcentrationNotes
DMSO100 mg/mL (224.99 mM)Sonication may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (11.25 mM)Prepare by adding co-solvents sequentially.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (11.25 mM)Prepare by adding co-solvents sequentially.
10% DMSO, 90% Corn Oil≥ 5 mg/mL (11.25 mM)Prepare by adding co-solvents sequentially.
This compound Storage Conditions
FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C3 yearsSealed, protected from light and moisture.
4°C2 yearsSealed, protected from light and moisture.
In Solvent-80°C6 monthsAliquot to avoid freeze-thaw cycles, protect from light.
-20°C1 monthAliquot to avoid freeze-thaw cycles, protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The final concentration of this compound exceeds its solubility in the aqueous buffer.- Increase the proportion of the organic co-solvent in the final solution.- Decrease the final concentration of this compound.- Consider using a different buffer system or adding a surfactant.
Compound appears to be unstable or loses activity in solution. - Improper storage of the stock solution.- Repeated freeze-thaw cycles.- Exposure to light.- Ensure stock solutions are stored at the recommended temperature (-80°C for long-term).- Aliquot stock solutions into single-use volumes.- Always protect solutions from light by using amber vials or wrapping containers in foil.
Difficulty dissolving solid this compound in DMSO. Insufficient mixing or sonication.- Vortex the solution thoroughly.- Use a sonicator to aid dissolution. Gentle warming may also be considered, but monitor for any signs of degradation.

Experimental Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO
  • Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of pure DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube until the solid is mostly dissolved.

  • Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.

  • Aliquot the stock solution into single-use volumes in light-protected tubes and store at -80°C.

Preparation of In Vivo Formulation 1 (with PEG300 and Tween-80)

This protocol yields a clear solution of ≥ 5 mg/mL.[1][2]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300 and mix well.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Add 450 µL of saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL and mix until a clear solution is obtained.

Mandatory Visualization

DB008_Handling_Workflow cluster_storage Storage of Solid this compound cluster_dissolution Dissolution cluster_use Experimental Use cluster_solution_storage Storage of Stock Solution storage_solid Solid this compound Store at -20°C (long-term) or 4°C (short-term) Protect from light and moisture weigh Weigh this compound Powder storage_solid->weigh Start Experiment add_dmso Add DMSO to 100 mg/mL weigh->add_dmso sonicate Vortex and Sonicate until dissolved add_dmso->sonicate stock_solution 100 mg/mL Stock Solution in DMSO sonicate->stock_solution in_vitro In Vitro Dilution (e.g., with media) stock_solution->in_vitro For cell-based assays in_vivo In Vivo Formulation (e.g., with co-solvents) stock_solution->in_vivo For animal studies aliquot Aliquot into single-use tubes stock_solution->aliquot For Storage store_solution Store at -80°C (long-term) or -20°C (short-term) Protect from light aliquot->store_solution

Caption: Workflow for the storage, dissolution, and use of this compound.

References

Technical Support Center: Preventing Off-Target Effects of DB008

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of DB008, a potent and selective covalent inhibitor of PARP16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), with a reported IC50 of 0.27 µM. It contains an acrylamide (B121943) electrophilic group that allows it to form a covalent bond with a non-conserved cysteine residue (Cys169) in the active site of PARP16. This covalent modification leads to irreversible inhibition of the enzyme. This compound also possesses a "clickable" alkyne handle, making it a valuable tool for chemical biology applications.

Q2: Is this compound a completely selective inhibitor for PARP16?

While this compound has been described as having excellent proteome-wide selectivity, no inhibitor is entirely specific. It is crucial to experimentally validate its selectivity in your specific model system. The most well-characterized off-target of this compound is PARP2.

Q3: What are the known off-targets of this compound?

The primary known off-target of this compound is PARP2, another member of the PARP family, with a reported IC50 of 139 nM. Given that other PARP inhibitors have demonstrated off-target activity against various kinases, it is advisable to consider these as a potential class of off-targets for this compound, especially at higher concentrations.

Q4: Why is it important to investigate the off-target effects of this compound?

Undisclosed off-target interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. By identifying and understanding these off-target effects, researchers can design more precise experiments, correctly attribute biological functions to PARP16, and develop safer therapeutic strategies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, potentially indicating off-target effects.

Issue Possible Cause Troubleshooting Steps
Observed phenotype is inconsistent with known PARP16 function. The phenotype may be mediated by an off-target of this compound.1. Validate with a structurally distinct PARP16 inhibitor: If available, use another selective PARP16 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound. 2. Perform a rescue experiment: Overexpress a wild-type, but not a catalytically inactive, version of PARP16. If the phenotype is not rescued, it suggests the effect is independent of PARP16 inhibition. 3. Conduct off-target identification studies: Utilize methods like competitive Activity-Based Protein Profiling (ABPP) to identify other proteins that this compound binds to in your experimental system.
Cellular toxicity is observed at concentrations close to the PARP16 IC50. The toxicity may be due to inhibition of a critical off-target protein.1. Perform a dose-response curve: Carefully determine the concentration at which toxicity occurs and compare it to the concentration required for PARP16 inhibition in your cells. A narrow therapeutic window may suggest off-target toxicity. 2. Identify potential off-targets: Use computational approaches to predict potential off-targets and then validate these experimentally. 3. Modify experimental conditions: If possible, lower the concentration of this compound or reduce the treatment duration to minimize off-target effects while still achieving sufficient PARP16 inhibition.
Inconsistent results between different cell lines or tissues. The expression levels of off-target proteins may vary between different biological systems.1. Profile protein expression: Use western blotting or proteomics to determine the expression levels of PARP16 and known or suspected off-targets (e.g., PARP2) in the different cell lines or tissues. 2. Correlate sensitivity with protein expression: Analyze whether the sensitivity to this compound correlates with the expression of PARP16 or a potential off-target.
Discrepancy between in vitro and in vivo results. Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in vivo may lead to different effective concentrations at the target and off-target sites.1. Measure this compound concentrations: Determine the concentration of this compound in the plasma and target tissue in your in vivo model. 2. Assess target engagement in vivo: Use techniques like ex vivo ABPP on tissue samples to confirm PARP16 engagement at the administered dose.

Quantitative Data Summary

This table summarizes the known inhibitory activities of this compound. Researchers are encouraged to generate similar data for their specific off-targets of interest.

Target Inhibitor IC50 (nM) Assay Type
PARP16 This compound270Biochemical
PARP2 This compound139Biochemical

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) to Identify this compound Off-Targets

This protocol provides a detailed methodology for identifying the cellular targets of this compound using a competitive ABPP approach. This method relies on the competition between this compound and a broad-spectrum covalent probe for binding to target proteins.

Materials:

  • Cells or tissue of interest

  • This compound

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Trypsin

  • Buffers for mass spectrometry

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the IC50 for PARP16) or vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Probe Labeling:

    • Incubate the proteome lysates with the cysteine-reactive alkyne probe at a predetermined concentration and time to label available cysteine residues.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated proteome with streptavidin beads to enrich for the probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis:

    • Identify proteins whose labeling by the probe is significantly reduced in the this compound-treated samples compared to the vehicle control. These are potential off-targets of this compound.

    • Perform dose-response analysis to confirm the potency of this compound for each identified off-target.

Signaling Pathways and Experimental Workflows

DB008_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound PARP16 PARP16 This compound->PARP16 Inhibition Off_Target Off-Target Protein (e.g., PARP2) This compound->Off_Target Inhibition Downstream_On Downstream Effectors PARP16->Downstream_On Regulation Cellular_Response_On Desired Cellular Response Downstream_On->Cellular_Response_On Downstream_Off Downstream Effectors Off_Target->Downstream_Off Regulation Cellular_Response_Off Unintended Cellular Response Downstream_Off->Cellular_Response_Off

Caption: this compound on-target and potential off-target signaling pathways.

ABPP_Workflow A 1. Treat Cells with this compound or Vehicle B 2. Lyse Cells and Harvest Proteome A->B C 3. Label with Broad-Spectrum Cysteine Probe (Alkyne) B->C D 4. Click Chemistry with Biotin-Azide C->D E 5. Enrich Labeled Proteins with Streptavidin Beads D->E F 6. On-Bead Tryptic Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Identify Proteins with Reduced Labeling G->H

Caption: Experimental workflow for competitive ABPP.

improving signal-to-noise ratio with DB008 probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB008 probes. This guide is designed to help you optimize your experiments, improve your signal-to-noise ratio, and troubleshoot any issues you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound probes.

Question: Why is my signal intensity low?

Answer: Low signal intensity can be caused by several factors. Here are the most common causes and their solutions:

  • Suboptimal Probe Concentration: The concentration of the this compound probe is critical for achieving a strong signal. Ensure you are using the recommended concentration range.

  • Incorrect Filter Sets: Using mismatched filter sets for the excitation and emission wavelengths of the this compound probe will result in poor signal detection.

  • Low Target Abundance: The target molecule may be expressed at low levels in your specific cell type or experimental condition.

  • Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore.

Troubleshooting Steps for Low Signal:

  • Optimize Probe Concentration: Perform a titration experiment to determine the optimal probe concentration for your specific cell type and experimental setup.

  • Verify Filter Compatibility: Check that the excitation and emission filters on your microscope are appropriate for the spectral properties of the this compound probe.

  • Increase Target Expression: If possible, use a positive control with known high expression of the target to confirm the probe is working. For experimental samples, consider methods to enrich the target protein.

  • Minimize Photobleaching: Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium.

Question: How can I reduce high background fluorescence?

Answer: High background fluorescence can obscure your signal and reduce the overall quality of your images. The primary causes include:

  • Excessive Probe Concentration: Using a concentration of the this compound probe that is too high can lead to non-specific binding and high background.

  • Inadequate Washing Steps: Insufficient washing after probe incubation will leave unbound probes in the sample, contributing to background noise.

  • Autofluorescence: Some cell types and culture media exhibit natural fluorescence.

Troubleshooting Steps for High Background:

  • Optimize Probe Concentration: As with low signal, a titration experiment is crucial to find the balance between a strong signal and low background.

  • Increase Wash Steps: After probe incubation, increase the number and duration of wash steps to effectively remove any unbound probe.

  • Use a Blocking Agent: For some applications, pre-incubating the sample with a blocking agent can reduce non-specific binding.

  • Include an Unstained Control: Always prepare an unstained control sample to assess the level of autofluorescence in your cells. This can be subtracted from the stained sample during image analysis.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for the this compound probe?

A1: The optimal excitation and emission wavelengths for the this compound probe are summarized in the table below. It is recommended to use a laser line and filter set that are as close as possible to these maxima for the best performance.

Q2: How should I store the this compound probe?

A2: For long-term storage, the this compound probe should be stored at -20°C, protected from light. For daily use, a stock solution can be prepared and stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.

Q3: Is the this compound probe compatible with fixed and live cells?

A3: The this compound probe is designed for use in both fixed and live-cell imaging. However, protocols may need to be optimized for each application. Please refer to the detailed experimental protocols section for more information.

Q4: Can I use the this compound probe in multiplex imaging with other fluorophores?

A4: Yes, the this compound probe can be used in multiplexing experiments. Ensure that the emission spectrum of the this compound probe has minimal overlap with the other fluorophores in your panel to avoid spectral bleed-through.

Quantitative Data Summary

The following tables provide key specifications and recommended starting concentrations for the this compound probe.

Table 1: Spectral Properties of this compound Probe

PropertyWavelength (nm)
Excitation Maximum488
Emission Maximum525

Table 2: Recommended Starting Concentrations for this compound Probe

ApplicationRecommended ConcentrationIncubation Time
Live-Cell Imaging50 - 200 nM30 - 60 minutes
Fixed-Cell Imaging100 - 500 nM60 minutes

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound Probe

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere overnight in a CO2 incubator.

  • Probe Preparation: Prepare a working solution of the this compound probe in a suitable buffer (e.g., HBSS or DMEM without phenol (B47542) red) at the desired concentration.

  • Staining: Remove the culture medium from the cells and add the this compound probe working solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Remove the probe solution and wash the cells three times with warm buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets.

Protocol 2: Staining of Fixed Cells with this compound Probe

  • Cell Preparation and Fixation: Plate and adhere cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of the this compound probe in PBS and add it to the cells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image the cells.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions_low Low Signal Solutions cluster_solutions_high High Background Solutions cluster_end End Goal start Experiment Start problem Poor Signal-to-Noise Ratio start->problem low_signal Low Signal problem->low_signal Is signal weak? high_background High Background problem->high_background Is background high? optimize_conc_low Optimize Probe Concentration (Titration) low_signal->optimize_conc_low check_filters Verify Filter Sets low_signal->check_filters minimize_photobleaching Minimize Photobleaching low_signal->minimize_photobleaching optimize_conc_high Optimize Probe Concentration (Titration) high_background->optimize_conc_high increase_washes Increase Wash Steps high_background->increase_washes use_blocking Use Blocking Agent high_background->use_blocking end_goal Improved Signal-to-Noise Ratio optimize_conc_low->end_goal check_filters->end_goal minimize_photobleaching->end_goal optimize_conc_high->end_goal increase_washes->end_goal use_blocking->end_goal

Caption: Troubleshooting workflow for improving signal-to-noise ratio.

SignalingPathway cluster_activation Activation cluster_cascade Signaling Cascade cluster_target Target Interaction cluster_probe Probe Detection ligand External Ligand receptor Membrane Receptor ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates target_protein Target Protein (Inactive) kinase2->target_protein Activates active_target Target Protein (Active) target_protein->active_target This compound This compound Probe active_target->this compound Binds fluorescence Fluorescent Signal This compound->fluorescence Generates

Caption: Hypothetical signaling pathway leading to this compound probe binding.

Technical Support Center: Troubleshooting DB008 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the cell permeability of the PARP16 inhibitor, DB008.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Q1: I am not observing the expected biological effect of this compound in my cell-based assay, even at concentrations that are effective in biochemical assays. Could this be a cell permeability issue?

A1: This is a common issue when transitioning from biochemical to cellular assays. While this compound is described as membrane-permeable, several factors in a cellular context can limit its intracellular concentration and efficacy. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Low Cellular Efficacy

A Start: Low this compound efficacy in cells B Verify Compound Integrity & Solubility A->B Step 1 C Assess Cell Health B->C Step 2 D Optimize Dosing Conditions C->D Step 3 E Investigate Efflux Pump Activity D->E Step 4 F Confirm Target Engagement E->F Step 5 G Consider Alternative Permeability Assays F->G Step 6 H Outcome: Optimized Protocol or Identified Issue G->H

Caption: A logical workflow for troubleshooting low cellular efficacy of this compound.

  • Verify Compound Integrity and Solubility:

    • Action: Ensure your stock of this compound is not degraded. Prepare a fresh stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (ideally <0.1%) to avoid solvent effects and compound precipitation.

    • Rationale: this compound is a solid powder with good solubility in DMSO. However, it may precipitate in aqueous solutions, reducing the effective concentration.

  • Assess Cell Health:

    • Action: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your vehicle control and a range of this compound concentrations.

    • Rationale: High concentrations of the compound or the vehicle (DMSO) can be toxic to cells, leading to misleading results.

  • Optimize Dosing Conditions:

    • Action: Vary the incubation time and concentration of this compound.

    • Rationale: The optimal concentration and duration of treatment can vary significantly between cell lines.

  • Investigate Efflux Pump Activity:

    • Action: Co-incubate your cells with this compound and a known inhibitor of P-glycoprotein (P-gp), such as verapamil.

    • Rationale: Many small molecule inhibitors are substrates for efflux pumps like P-gp, which actively transport the compound out of the cell, lowering its intracellular concentration. If the biological activity of this compound increases in the presence of a P-gp inhibitor, efflux is a likely issue.

  • Confirm Target Engagement:

    • Action: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its target, PARP16, inside the cells.

    • Rationale: CETSA provides direct evidence of target engagement in a cellular environment. An increase in the thermal stability of PARP16 in the presence of this compound confirms that the compound is reaching its target.

Q2: My results with this compound are inconsistent across different experiments or different cell lines. What could be the cause?

A2: Inconsistent results can be frustrating and can point to several experimental variables.

  • Cell Line Variability: Different cell lines have varying expression levels of uptake and efflux transporters, which can significantly impact the intracellular concentration of this compound.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cell permeability and drug metabolism.

  • Experimental Protocol: Ensure that all experimental parameters, including incubation times, concentrations, and cell handling procedures, are consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound and how do they relate to its cell permeability?

A1: Understanding the physicochemical properties of this compound is crucial for predicting and troubleshooting its cell permeability.

PropertyValueImplication for Permeability
Molecular Formula C25H21FN4O3
Molecular Weight 444.46 g/mol Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for passive diffusion across the cell membrane.[1][2][3][4][5]
Predicted LogP ~3.5-4.5This value suggests good lipophilicity, which is favorable for membrane permeability. However, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.
Hydrogen Bond Donors 1Conforms to Lipinski's Rule of Five (≤5), which is favorable for cell permeability.
Hydrogen Bond Acceptors 7Conforms to Lipinski's Rule of Five (≤10), which is favorable for cell permeability.

Based on Lipinski's Rule of Five, this compound has favorable properties for oral bioavailability and cell permeability.

Q2: What is the likely mechanism of cellular uptake for this compound?

A2: While specific studies on the uptake mechanism of this compound are not currently available, based on its physicochemical properties, the primary mechanism of uptake is likely to be passive diffusion across the cell membrane. However, the involvement of active transport mechanisms cannot be ruled out.

Q3: Is this compound a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: There is no direct experimental evidence to confirm that this compound is a P-gp substrate. However, efflux pump-mediated resistance is a known mechanism for other PARP inhibitors. Therefore, it is a plausible reason for reduced intracellular concentrations of this compound. If you suspect efflux is an issue, we recommend performing experiments with P-gp inhibitors as described in the troubleshooting guide.

Q4: How can I experimentally measure the cell permeability of this compound?

A4: There are several established in vitro methods to quantify the permeability of a compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo intestinal absorption. It uses a monolayer of Caco-2 cells and can assess both passive diffusion and active transport (including efflux).

Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add this compound to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Caco-2 Permeability Assay Workflow

cluster_0 Day 1-21: Cell Culture cluster_1 Day 22: Experiment cluster_2 Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Check Monolayer Integrity (TEER) B->C D Add this compound to Donor Chamber C->D E Incubate at 37°C D->E F Collect Samples from Receiver Chamber E->F G Quantify this compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caption: A workflow diagram for the Caco-2 cell permeability assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein, PARP16, in intact cells.[6][7][8][9][10]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PARP16 using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble PARP16 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway

PARP16 and the Unfolded Protein Response (UPR)

This compound is an inhibitor of PARP16. PARP16 is a tail-anchored endoplasmic reticulum (ER) protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[11] PARP16 activates two key ER stress sensors, PERK and IRE1α, through ADP-ribosylation.[11]

cluster_0 Endoplasmic Reticulum ER_Stress ER Stress (Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates (activates) IRE1a IRE1α PARP16->IRE1a ADP-ribosylates (activates) UPR Unfolded Protein Response (UPR) PERK->UPR IRE1a->UPR This compound This compound This compound->PARP16 inhibits

Caption: The role of PARP16 in the Unfolded Protein Response and its inhibition by this compound.

References

Technical Support Center: DB008 (Pentamidine) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DB008 (Pentamidine) in DMSO and various aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid this compound?

Solid this compound (Pentamidine Isethionate) is a hygroscopic powder that may be sensitive to prolonged air exposure.[1] It should be stored in a tightly sealed container, protected from light, at room temperature (20–25°C or 68–77°F).[2][3] The bulk compound has been found to be stable when exposed to light at ambient or 60°C for 90 days.[1][4]

Q2: How should I prepare and store DMSO stock solutions of this compound?

For experimental use, this compound can be dissolved in DMSO. A solubility of approximately 15 mg/mL has been reported.[5] Another source indicates a solubility of ≥13.5 mg/mL in DMSO.[6] It is recommended to prepare concentrated stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for long-term use.[6]

Q3: How stable is this compound in common aqueous solutions and buffers?

This compound's stability in aqueous solutions is time and pH-dependent. Aqueous solutions are known to deteriorate upon storage.[1]

  • Sterile Water: After reconstituting the lyophilized powder with sterile water, the solution is stable for up to 48 hours at room temperature when protected from light.[2][7] To avoid crystallization, storing this reconstituted solution at 22–30°C is recommended.[2][3]

  • Saline and Dextrose: When further diluted in 5% Dextrose Injection or 0.9% Sodium Chloride (Normal Saline), solutions are stable for up to 24 hours at room temperature.[2][8] One study found that pentamidine (B1679287) isethionate retained over 90% of its initial concentration for 48 hours in these diluents when stored in PVC bags.[1][9] Another report confirms stability in normal saline for up to 72 hours at room temperature.[4]

  • Precipitation Risk: It is critical to note that for some formulations, using sodium chloride solution for the initial reconstitution of the lyophilized powder can cause precipitation and should be avoided.[2][10][11] Sterile water or 5% Dextrose should be used first, before further dilution into saline if required.[2][3]

Q4: What is the effect of pH on the solubility and stability of this compound?

The pH of the aqueous buffer significantly impacts the solubility of this compound. The pH of a 5% w/v solution of pentamidine isethionate in water is between 4.5 and 6.5.[5][7] The compound exhibits higher solubility in acidic conditions and lower solubility in alkaline conditions.

  • Acidic pH: Solubility in acetate (B1210297) buffer at pH 4 is approximately 2.5 mg/mL.[5]

  • Alkaline pH: Solubility is significantly reduced in carbonate buffer at pH 9, to less than 1 mg/mL.[5]

Quantitative Data Summary

The following tables summarize the known solubility and stability data for this compound (Pentamidine).

Table 1: Solubility of this compound (Pentamidine Isethionate) in Various Solvents

SolventConcentrationTemperatureReference(s)
DMSO≥13.5 - 15 mg/mLNot Specified[5][6]
WaterFreely soluble (~100 mg/mL)25°C[1][7]
Acetate Buffer (pH 4)~2.5 mg/mLNot Specified[5]
Carbonate Buffer (pH 9)< 1 mg/mLNot Specified[5]
0.1 N HCl~2.5 mg/mLNot Specified[5]
0.1 N NaOH< 1 mg/mLNot Specified[5]

Table 2: Stability of this compound (Pentamidine Isethionate) in Solution

Solution MediumConcentrationStorage ConditionsStability DurationReference(s)
Sterile Water (reconstituted)100 mg/mLRoom Temp (22-30°C), protected from light48 hours[2][7]
5% Dextrose Injection1 - 2.5 mg/mLRoom TemperatureUp to 24 hours[2][3]
0.9% NaCl (Normal Saline)1 - 2 mg/mLRoom Temperature24 - 48 hours[1][9]
Normal SalineNot SpecifiedRoom Temperature72 hours[4]

Troubleshooting Guide

Problem: My this compound solution precipitated after I diluted my DMSO stock into an aqueous buffer.
  • Cause: This is the most common issue and is typically due to pH-dependent solubility. Your aqueous buffer is likely neutral to alkaline (pH > 7). This compound is significantly less soluble at higher pH values.[5]

  • Solution:

    • Check the pH of your final working solution.

    • If possible, use a buffer with a pH between 4 and 6.5 for your experiments.[5]

    • Decrease the final concentration of this compound in your working solution.

    • Ensure the DMSO concentration in the final solution is minimal and does not exceed levels tolerated by your assay system.

G cluster_0 Troubleshooting: this compound Precipitation start Precipitate observed after diluting DMSO stock into aqueous buffer check_ph Is the buffer pH > 7? start->check_ph sol_high_ph High pH is the likely cause. This compound has low solubility in alkaline conditions. check_ph->sol_high_ph Yes check_conc Is the final this compound concentration high? check_ph->check_conc No sol_acidify Action: Use a buffer with pH 4.0-6.5 sol_high_ph->sol_acidify end_node Problem Resolved sol_acidify->end_node sol_conc Concentration may exceed solubility limit in your specific buffer. check_conc->sol_conc Yes check_conc->end_node No, contact support sol_lower_conc Action: Lower the final concentration of this compound. sol_conc->sol_lower_conc sol_lower_conc->end_node

Caption: Logic diagram for troubleshooting this compound precipitation.
Problem: I am observing inconsistent or poor results in my biological assays.

  • Cause: If you have ruled out other experimental variables, this could be due to the degradation of this compound in your working solutions. Aqueous solutions can deteriorate, and stability is often limited to 24-48 hours.[1][2]

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.

    • Minimize Time in Buffer: Do not store this compound in aqueous buffers for extended periods, especially at room temperature or higher.

    • Verify Stock Integrity: If you suspect your DMSO stock has degraded, prepare a fresh stock from solid material.

    • Perform Stability Check: If necessary, you can analytically verify the concentration of your solution over time using a stability-indicating method like HPLC.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (Pentamidine) Quantification

This protocol describes a general method for determining the concentration and stability of Pentamidine in solution, adapted from published methods.[9][12] Such methods are crucial for separating the active ingredient from any potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer. A typical composition is Acetonitrile (24%) and 0.025 M monobasic phosphate buffer at pH 3.2 (76%).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detector set to a wavelength of 270 nm.[12]

  • Internal Standard: Sulfadiazine can be used as an internal standard for improved quantitation.[12]

  • Procedure: a. Standard Curve: Prepare a series of known concentrations of a Pentamidine reference standard in the mobile phase to generate a standard curve. b. Sample Preparation: Dilute the test samples (e.g., from a stability study) with the mobile phase to fall within the linear range of the standard curve. c. Injection: Inject equal volumes of the standards and samples onto the HPLC system. d. Analysis: The concentration of Pentamidine in the test samples is determined by comparing the peak area of the analyte to the standard curve. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

G cluster_1 Workflow: Preparing Stable this compound Working Solutions solid Solid this compound (Store at RT, protected from light) dmso_stock Prepare concentrated DMSO Stock (~15 mg/mL) solid->dmso_stock aliquot Aliquot into single-use vials dmso_stock->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw one aliquot on day of use store->thaw dilute Dilute into appropriate aqueous buffer (pH 4-6.5 preferred) thaw->dilute use Use immediately in experiment (within 24h) dilute->use discard Discard unused aqueous solution use->discard

Caption: Recommended workflow for handling this compound (Pentamidine).

References

Technical Support Center: Minimizing Copper Toxicity in Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring your experiments, including those with proprietary compounds like DB008, are successful while minimizing copper-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What causes copper toxicity in click reactions performed in biological systems?

A1: Copper toxicity in CuAAC reactions is primarily caused by the generation of reactive oxygen species (ROS) from O₂ mediated by the Cu(I) catalyst. These ROS can damage biomolecules, leading to decreased cell viability and affecting experimental outcomes. The effects and toxicity of copper on mammalian cells are dependent on the ligand environment.

Q2: What are the main strategies to minimize copper toxicity?

A2: The primary strategies include:

  • Using Copper-Chelating Ligands: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA stabilize the Cu(I) oxidation state, increase the reaction rate, and can act as sacrificial reductants, protecting biomolecules from oxidative damage.

  • Employing Copper-Chelating Azides: Azides with built-in copper-chelating moieties can dramatically accelerate the reaction, allowing for the use of lower, less toxic copper concentrations.

  • Optimizing Copper Concentration: Using the lowest effective copper concentration can significantly reduce toxicity. Chelation-assisted CuAAC allows for the reduction of copper to non-toxic concentrations without a significant loss in signal intensity.

  • Minimizing Reaction Time: Faster reactions, achieved through the use of accelerating ligands or chelating azides, reduce the exposure time of cells and biomolecules to potentially toxic copper.

  • Post-Reaction Copper Removal: Implementing purification steps to remove residual copper is crucial for downstream applications.

Q3: What is the role of a ligand in the reaction?

A3: Ligands play several crucial roles in CuAAC reactions:

  • They stabilize the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.

  • They can accelerate the reaction rate.

  • In biological systems, they help to reduce the cytotoxicity of copper. Water-soluble ligands like THPTA are particularly effective for this purpose.

Q4: Can I perform click chemistry in the presence of biological molecules?

A4: Yes, CuAAC is widely used for bioconjugation because the azide (B81097) and alkyne functional groups are largely absent in biological systems, which prevents side reactions with native biomolecules. For experiments with sensitive biological samples, it is critical to use a biocompatible ligand like THPTA and to carefully optimize the reaction conditions to minimize potential damage.

Q5: How can I remove the copper catalyst after the reaction is complete?

A5: Several methods can be used to remove residual copper:

  • Chelating Agents: Washing or performing dialysis with solutions of buffered ethylenediaminetetraacetic acid (EDTA) is a common method.

  • Resin-Supported Catalysts: Using an immobilized form of a copper-binding ligand on a resin support allows for easy removal of the catalyst by filtration.

  • Specialized Resins: Chelex resin can also be used to bind and remove copper ions.

  • Electrochemical Methods: A novel electrochemical method has been shown to effectively remove copper from complex water-soluble polymers.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))Ensure the use of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate ligand or incorrect ligand-to-copper ratio.For aqueous reactions, use water-soluble ligands like THPTA or BTTAA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.
Impure reagents or solvents.Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.
Steric hindrance.Bulky groups near the azide or alkyne can slow the reaction. Increase the reaction temperature or prolong the reaction time.
Cell Death or Signs of Toxicity High concentration of free copper.Reduce the overall copper concentration. Use a copper-chelating ligand like THPTA to sequester the copper ion.
Generation of Reactive Oxygen Species (ROS).Use a copper-binding ligand that also acts as a sacrificial reductant. Keep the reaction time as short as possible by optimizing other parameters.
Unexpected Side Products Oxidative homocoupling of the alkyne.Ensure a sufficient concentration of a reducing agent like sodium ascorbate is present.
Degradation of biomolecules.Use a biocompatible, copper-chelating ligand to protect sensitive residues. Optimize the pH and buffer conditions.

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation

This protocol is a starting point and should be optimized for specific applications.

Reagent Preparation:

  • Azide Stock Solution: Prepare a 10 mM stock solution of your azide-containing molecule (e.g., this compound-azide) in DMSO or water.

  • Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule at the desired concentration in a suitable buffer.

  • CuSO₄ Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in water.

  • Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution of THPTA in water.

  • Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and the appropriate buffer.

  • Add the azide stock solution (2-10 equivalents).

  • Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 copper to ligand.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing.

  • Purify the conjugate to remove excess reagents and the copper catalyst. This can be achieved through methods like dialysis against an EDTA-containing buffer, size exclusion chromatography, or using a copper-chelating resin.

Protocol 2: Click Chemistry for Labeling Live Cells

This protocol is adapted for experiments involving living cells and prioritizes minimizing toxicity.

Reagent Preparation:

  • Prepare stock solutions as in Protocol 1, ensuring all solutions are sterile-filtered if being added to cell cultures.

Cell Preparation:

  • Culture cells to the desired confluency.

  • If applicable, metabolically label the cells with an alkyne- or azide-modified precursor.

  • Wash the cells with a suitable buffer (e.g., DPBS) immediately before the click reaction.

Reaction Setup:

  • Prepare the click reaction cocktail in a buffer suitable for live cells.

  • Premix the CuSO₄ and THPTA ligand. A final copper concentration of 10-100 µM is often sufficient for live-cell labeling, especially when using accelerating ligands or chelating azides.

  • Add the azide- or alkyne-containing detection reagent.

  • Add sodium ascorbate to initiate the reaction. The final concentration should be optimized to be effective while minimizing toxicity.

  • Immediately add the complete reaction cocktail to the cells.

Incubation and Washing:

  • Incubate the cells with the reaction cocktail for a short duration, typically 5-30 minutes, at room temperature or 37°C.

  • After incubation, remove the reaction cocktail and wash the cells multiple times with buffer to remove unreacted reagents and the copper catalyst.

  • The cells are now ready for downstream analysis (e.g., imaging, flow cytometry).

Visualizations

experimental_workflow Experimental Workflow for Live-Cell Click Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Culture and metabolically label cells D Add cocktail to washed cells A->D B Prepare stock solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) C Prepare fresh click reaction cocktail B->C C->D E Incubate for optimized duration D->E F Wash cells to remove reaction components E->F G Downstream analysis (e.g., Imaging, Flow Cytometry) F->G

Caption: Workflow for live-cell copper-catalyzed click chemistry.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or No Product? catalyst Is the catalyst active? (Cu(I) present) start->catalyst ligand Is the ligand appropriate and at the correct ratio? catalyst->ligand Yes solution1 Add fresh reducing agent (ascorbate). Degas solvents. catalyst->solution1 No reagents Are reagents pure and stoichiometry correct? ligand->reagents Yes solution2 Use a water-soluble ligand (e.g., THPTA) at a 1:1 to 5:1 ratio with copper. ligand->solution2 No conditions Are reaction conditions (time, temp) optimal? reagents->conditions Yes solution3 Purify starting materials. Adjust azide/alkyne ratio. reagents->solution3 No solution4 Increase reaction time or temperature. conditions->solution4 No success Successful Reaction conditions->success Yes

troubleshooting low yield in DB008 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DB008 in pull-down assays. This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16) and is equipped with an alkyne handle, enabling its use in click chemistry-based affinity purification workflows to identify direct binding partners.[1][2][3]

Troubleshooting Guide: Low Yield in this compound Pull-Down Assays

Low yield of target proteins is a common challenge in pull-down assays. This guide addresses specific issues that may arise during a this compound pull-down experiment, with a focus on the unique aspects of using a small molecule probe and click chemistry.

Key Experimental Stages and Potential Pitfalls

The this compound pull-down workflow can be broken down into three key stages, each with potential sources of low yield:

  • Cellular Treatment and Lysis: Inefficient labeling of PARP16 by this compound or loss of protein integrity during cell lysis.

  • Click Chemistry Reaction: Suboptimal copper-catalyzed azide-alkyne cycloaddition (CuAAC) leading to inefficient attachment of the biotin-azide tag.

  • Affinity Purification: Poor capture of the biotinylated this compound-protein complexes or excessive loss during wash steps.

FAQs and Troubleshooting Solutions

Q1: I am not seeing any enrichment of my target protein, PARP16. What could be the problem?

Possible Causes & Solutions:

  • Inefficient Cellular Uptake or Target Engagement by this compound:

    • Solution: Optimize the concentration of this compound and the incubation time. Titrate this compound from 1 µM to 10 µM and vary the incubation time from 1 to 4 hours. Ensure that the cell density is appropriate and that the compound is fully dissolved in the media. This compound is membrane-permeable, but inefficient uptake can still occur in certain cell lines.[1]

  • Protein Degradation:

    • Solution: Always use freshly prepared lysis buffer supplemented with a protease inhibitor cocktail. Keep samples on ice or at 4°C throughout the entire procedure to minimize proteolytic activity.[4][5]

  • Inefficient Cell Lysis:

    • Solution: Ensure your lysis buffer is appropriate for extracting the target protein. PARP16 is an endoplasmic reticulum (ER) resident protein, so a buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) is recommended. Sonication on ice can also improve the efficiency of lysis.

Q2: My pull-down yield is very low, and I suspect a problem with the click chemistry reaction. How can I troubleshoot this?

Possible Causes & Solutions:

  • Copper Catalyst Oxidation: The Cu(I) catalyst is essential for the CuAAC reaction but is prone to oxidation to the inactive Cu(II) state.

    • Solution: Prepare the copper(II) sulfate (B86663) and the reducing agent (e.g., sodium ascorbate) solutions fresh for each experiment. Use a copper-chelating ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state.

  • Inefficient Click Reaction Conditions:

    • Solution: Optimize the concentrations of the biotin-azide, copper catalyst, and reducing agent. A typical starting point is 100 µM biotin-azide, 1 mM CuSO₄, 5 mM sodium ascorbate, and 100 µM TBTA/THPTA. Ensure all components are thoroughly mixed and incubate for at least 1 hour at room temperature.

  • Presence of Copper-Chelating Agents in Lysis Buffer:

    • Solution: Avoid using buffers containing strong copper chelators like EDTA or EGTA during the click chemistry step, as they will sequester the copper catalyst. If their presence is unavoidable during lysis, perform a buffer exchange or protein precipitation/resuspension step prior to the click reaction.

Q3: I have high background with many non-specific proteins in my pull-down. How can I reduce this?

Possible Causes & Solutions:

  • Non-specific Binding to Beads: Proteins can adhere non-specifically to the affinity resin.

    • Solution: Pre-clear the cell lysate by incubating it with beads alone before adding the lysate to the beads with the captured bait. Increase the stringency of the wash buffers by adding low concentrations of detergents (e.g., 0.1% Tween-20 or Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).[6]

  • Hydrophobic Interactions:

    • Solution: Include a non-ionic detergent in your wash buffers to disrupt non-specific hydrophobic interactions.

  • Inefficient Washing:

    • Solution: Increase the number and volume of wash steps. Ensure complete removal of the supernatant after each wash.

Q4: My elution of the captured proteins is inefficient. What can I do?

Possible Causes & Solutions:

  • Inefficient Elution Buffer:

    • Solution: If using a competitive elution (e.g., with excess biotin), ensure the concentration is high enough and the incubation time is sufficient. For denaturing elution, ensure the SDS sample buffer is fresh and properly prepared. Boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes is a common and effective method.

  • Protein Precipitation on Beads:

    • Solution: After elution, centrifuge the beads and collect the supernatant. Then, add fresh elution buffer to the beads, vortex, and centrifuge again. Pool the supernatants to maximize the recovery of the eluted proteins.

Quantitative Data Summary

The following table represents hypothetical quantitative data from a this compound pull-down experiment followed by mass spectrometry. The data is presented as the log2 fold change of protein abundance in the this compound pull-down compared to a vehicle control (DMSO) and a non-binding alkyne probe control. Known interactors of PARP16 are included to illustrate expected results.

ProteinGeneCellular LocalizationLog2 Fold Change (this compound/DMSO)Log2 Fold Change (this compound/Control Probe)p-value
Poly(ADP-ribose) polymerase 16PARP16Endoplasmic Reticulum5.85.5<0.001
Eukaryotic translation initiation factor 2-alpha kinase 3EIF2AK3 (PERK)Endoplasmic Reticulum3.23.0<0.01
Serine/threonine-protein kinase/endoribonuclease IRE1ERN1 (IRE1α)Endoplasmic Reticulum2.92.7<0.01
78 kDa glucose-regulated proteinHSPA5 (BiP)Endoplasmic Reticulum2.52.3<0.05
Protein disulfide-isomerasePDIEndoplasmic Reticulum2.11.9<0.05

Experimental Protocols

Detailed Methodology for this compound Pull-Down Assay

This protocol outlines the key steps for performing a this compound pull-down assay from cultured cells.

Materials:

  • This compound (MedChemExpress, HY-136368)

  • Biotin-Azide (e.g., from Click Chemistry Tools)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Streptavidin-coated magnetic beads

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 2-4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:

      • Biotin-Azide: 100 µM

      • TBTA or THPTA: 100 µM

      • Copper(II) Sulfate: 1 mM

      • Sodium Ascorbate: 5 mM (add last to initiate the reaction)

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Affinity Purification:

    • Equilibrate streptavidin magnetic beads by washing three times with lysis buffer.

    • Add the lysate from the click chemistry reaction to the equilibrated beads.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Add 50 µL of 2x SDS-PAGE loading buffer to the beads.

    • Boil at 95°C for 10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blot or mass spectrometry).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PARP16_Signaling_Pathway PARP16 in the Unfolded Protein Response (UPR) cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive Inactive PERK BiP->PERK_inactive inhibits IRE1a_inactive Inactive IRE1α BiP->IRE1a_inactive inhibits PERK_active Active PERK PERK_inactive->PERK_active activates IRE1a_active Active IRE1α IRE1a_inactive->IRE1a_active activates PARP16 PARP16 PARP16->PERK_inactive ADP-ribosylates PARP16->IRE1a_inactive ADP-ribosylates Downstream_PERK Downstream Signaling (e.g., eIF2α phosphorylation) PERK_active->Downstream_PERK Downstream_IRE1a Downstream Signaling (e.g., XBP1 splicing) IRE1a_active->Downstream_IRE1a

Caption: PARP16-mediated activation of the UPR pathway.

DB008_Pulldown_Workflow This compound Pull-Down Experimental Workflow start Start cell_treatment 1. Cell Treatment with this compound start->cell_treatment lysis 2. Cell Lysis cell_treatment->lysis click_reaction 3. Click Chemistry (Biotin-Azide Addition) lysis->click_reaction affinity_capture 4. Affinity Capture (Streptavidin Beads) click_reaction->affinity_capture wash 5. Wash affinity_capture->wash elution 6. Elution wash->elution analysis 7. Downstream Analysis (WB or MS) elution->analysis end End analysis->end

Caption: Workflow for this compound pull-down assay.

References

DB008 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB008, a potent and selective covalent inhibitor of PARP16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and potential experimental challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), with an IC50 of 0.27 μM.[1][2] It functions as a covalent inhibitor by forming a bond with a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[3][4] this compound contains an acrylamide (B121943) electrophile that reacts with this specific cysteine, leading to its covalent modification.[1][2][4] Additionally, this compound is a click chemistry reagent, featuring an alkyne group that can be utilized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]

Q2: What are the main functional groups in this compound that I should be aware of for experimental design?

A2: this compound possesses two key functional groups that are central to its activity and potential for degradation:

  • Acrylamide: This electrophilic group is responsible for the covalent inhibition of PARP16 by reacting with Cys169.[3][4] Acrylamide moieties can be susceptible to degradation, particularly at high temperatures and in acidic conditions.[5][6]

  • Alkyne: This functional group makes this compound suitable for click chemistry applications.[1][2] Terminal alkynes are generally stable in biological environments.[7]

Q3: How should I prepare a stock solution of this compound?

A3: For detailed instructions on preparing a this compound solution, please refer to the specific protocol provided by the supplier. A general method for preparing small molecule inhibitor stock solutions is provided in the Experimental Protocols section. It is crucial to use anhydrous, high-purity DMSO for preparing the stock solution and to store it in amber vials to protect it from light.

Q4: What are the known signaling pathways involving PARP16, the target of this compound?

A4: PARP16 is an endoplasmic reticulum (ER)-resident protein that plays a key role in the unfolded protein response (UPR).[8][9] It activates two of the three main ER stress sensors, PERK and IRE1α, through ADP-ribosylation.[8][9][10] This activation enhances their kinase and endonuclease activities, respectively, to help the cell cope with ER stress.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of this compound activity in experiments. Degradation of the acrylamide group: The acrylamide moiety can degrade, especially under harsh conditions like high heat or extreme pH, leading to a loss of covalent binding to PARP16.[5][11]Prepare fresh working solutions of this compound for each experiment. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions.
Instability of the alkyne group: While generally stable, the alkyne group could potentially react under specific experimental conditions, affecting its use in click chemistry.[7][12]Ensure that the conditions for your click chemistry reaction are optimized and that other reagents are compatible with the alkyne group.
Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for short-term and -80°C for long-term storage.
Inconsistent results between experiments. Variability in compound concentration: This can be due to incomplete solubilization or precipitation of this compound in aqueous media.Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.
Cell line variability: The effect of PARP16 inhibition can differ between cell lines due to variations in their dependence on the UPR pathway.Use a positive control cell line known to be sensitive to UPR modulation. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Low signal in click chemistry applications. Inefficient CuAAC reaction: The copper-catalyzed azide-alkyne cycloaddition reaction may not be proceeding optimally.Optimize the concentrations of copper, ligand, and reducing agent. Ensure all reagents are fresh and of high quality.
Degradation of the alkyne group: As mentioned above, the alkyne group may have degraded.Use a freshly prepared working solution of this compound.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically on the degradation of this compound under various conditions. The following table provides a general overview of the stability of related chemical functionalities.

Condition Acrylamide Group Stability Alkyne Group Stability
Temperature Susceptible to thermal degradation, especially above 200°C.[11]Generally stable at typical experimental temperatures.[12]
pH Can undergo hydrolysis in acidic or basic solutions.[6]Stable across a wide pH range.
Light May be sensitive to photodegradation.Generally stable.
Oxidizing Agents Can be oxidized.Can be oxidized under strong oxidizing conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessing the Stability of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a buffered aqueous solution over time at a specific temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • HPLC-MS system

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 10 µM.

  • Incubate the working solution at 37°C.

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the solution. The 0-hour time point should be collected immediately after preparation.

  • Immediately analyze the aliquots by a validated HPLC-MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to assess degradation.

Visualizations

PARP16_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates IRE1a IRE1α PARP16->IRE1a ADP-ribosylates PERK_dimer PERK Dimerization & Autophosphorylation PERK->PERK_dimer IRE1a_dimer IRE1α Dimerization & Autophosphorylation IRE1a->IRE1a_dimer eIF2a eIF2α PERK_dimer->eIF2a XBP1_u XBP1u mRNA IRE1a_dimer->XBP1_u splices eIF2a_P P-eIF2α eIF2a->eIF2a_P phosphorylates UPR_response Unfolded Protein Response (UPR) eIF2a_P->UPR_response XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->UPR_response This compound This compound This compound->PARP16 inhibits

Caption: PARP16 signaling pathway in the unfolded protein response.

DB008_Stability_Workflow start Start: Prepare this compound Working Solution incubate Incubate at 37°C start->incubate collect_t0 Collect Aliquot (Time = 0 hr) incubate->collect_t0 immediately collect_tx Collect Aliquots (Time = x hrs) incubate->collect_tx at intervals analyze Analyze by HPLC-MS collect_t0->analyze collect_tx->analyze calculate Calculate % Remaining analyze->calculate end End: Assess Stability calculate->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Dealing with Compound Promiscuity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the effects of promiscuous compounds in cellular assays.

Troubleshooting Guide: Is Your Compound Exhibiting Promiscuous Behavior?

Use this guide to diagnose and address potential promiscuity of your test compound.

1. Initial Observation: Unexpected or Inconsistent Assay Results

Are you observing any of the following?

  • Inhibition at low micromolar concentrations with a steep dose-response curve.[1][2]

  • Activity across multiple, unrelated cellular assays.

  • Time-dependent inhibition.[1][2]

  • Irreproducible results between experiments.

If yes, proceed to the next steps to investigate potential promiscuity.

2. Experimental Workflow for Investigating Promiscuity

The following workflow outlines key experiments to determine if a compound is acting promiscuously.

experimental_workflow start Start: Suspected Promiscuous Compound detergent Detergent Sensitivity Assay (e.g., with Triton X-100) start->detergent enzyme_conc Vary Enzyme/Protein Concentration start->enzyme_conc dls Dynamic Light Scattering (DLS) start->dls counterscreen Counter-Screen Against Unrelated Targets start->counterscreen solubility Assess Compound Solubility start->solubility pains Computational Analysis (PAINS filter) start->pains conclusion Conclusion on Promiscuity detergent->conclusion enzyme_conc->conclusion dls->conclusion counterscreen->conclusion solubility->conclusion pains->conclusion non_promiscuous Likely Not Promiscuous conclusion->non_promiscuous If assays are negative promiscuity_mechanisms cluster_mechanisms Mechanisms of Compound Promiscuity aggregation Colloidal Aggregation protein Target Protein aggregation->protein Non-specifically sequesters/inhibits false_positive False-Positive Result aggregation->false_positive Leads to reactivity Chemical Reactivity reactivity->protein Covalently modifies reactivity->false_positive interference Assay Interference assay_signal Assay Signal interference->assay_signal Alters compound Test Compound compound->aggregation Self-associates compound->reactivity Contains reactive groups compound->interference Has interfering properties protein->assay_signal Generates assay_signal->false_positive troubleshooting_logic start Unexpected Activity Observed check_purity Verify Compound Purity and Identity start->check_purity is_pure Is the compound pure? check_purity->is_pure resynthesize Resynthesize or Purify Compound is_pure->resynthesize No perform_tests Perform Promiscuity Assays (Detergent, Enzyme Conc., etc.) is_pure->perform_tests Yes resynthesize->start is_promiscuous Do results indicate promiscuity? perform_tests->is_promiscuous deprioritize Deprioritize Compound is_promiscuous->deprioritize Yes valid_hit Potentially Valid Hit (Proceed with caution) is_promiscuous->valid_hit No

References

Technical Support Center: Optimizing Incubation Time for DB008 Covalent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for DB008 covalent labeling experiments. This compound is a potent and selective covalent inhibitor of Poly (ADP-ribose) polymerase 16 (PARP16), a key regulator of the Unfolded Protein Response (UPR). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound covalent labeling?

A1: this compound is a targeted covalent inhibitor that contains an acrylamide (B121943) electrophile, often referred to as a "warhead". This reactive group forms a stable, covalent bond with a specific cysteine residue (Cys169) within the active site of PARP16. This irreversible binding leads to the inhibition of PARP16's enzymatic activity.

Q2: Why is optimizing incubation time crucial for this compound labeling?

A2: The formation of the covalent bond between this compound and PARP16 is a time-dependent process. Insufficient incubation time will result in incomplete labeling and an underestimation of inhibitory potency. Conversely, excessively long incubation times can increase the risk of off-target effects and may not be necessary to achieve maximal labeling. Optimal incubation ensures maximal on-target labeling while minimizing potential artifacts.

Q3: What are typical starting points for incubation time with this compound?

A3: Based on published data, initial incubation times can be estimated as follows:

  • In Vitro Assays: For biochemical assays with purified PARP16, a shorter incubation time of around 20-30 minutes is often a good starting point.

  • Cell-Based Assays: In a cellular context, complete labeling of PARP16 with this compound may take longer. Studies have shown that saturation of labeling can be achieved within approximately 120 minutes in cells.

It is critical to empirically determine the optimal incubation time for your specific experimental system.

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: The concentration of this compound and the incubation time are inversely related. Higher concentrations of this compound will generally require shorter incubation times to achieve maximal labeling, while lower concentrations will necessitate longer incubation periods. It is recommended to perform a time-course experiment at a fixed, relevant concentration of this compound to determine the point at which labeling reaches a plateau.

Troubleshooting Guide

Issue 1: Low or No Covalent Labeling of PARP16

Possible Cause Troubleshooting Step
Insufficient Incubation Time Perform a time-course experiment (e.g., 15, 30, 60, 120, 240 minutes) to identify the optimal incubation duration for your specific assay conditions.
Suboptimal Temperature Ensure the incubation is performed at the recommended temperature for your assay (typically 37°C for cell-based assays and room temperature or 37°C for in vitro assays).
Incorrect pH of Buffer The reactivity of the acrylamide warhead can be pH-dependent. Ensure your buffer pH is within the optimal range for the reaction, typically between 7.2 and 8.0.
Degradation of this compound Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Inactive PARP16 Enzyme Verify the activity of your purified PARP16 or the expression and localization of PARP16 in your cellular model.

Issue 2: High Background or Off-Target Labeling

Possible Cause Troubleshooting Step
Excessively Long Incubation Time Reduce the incubation time. Once the time for maximal on-target labeling is determined, avoid unnecessarily long incubations.
High Concentration of this compound Perform a dose-response experiment to determine the lowest concentration of this compound that provides maximal labeling of PARP16.
Non-specific Binding to Other Proteins Include appropriate controls, such as a non-targeting covalent inhibitor or a mutant PARP16 (C169S), to assess non-specific binding. Consider using a competition assay with a known reversible inhibitor to confirm on-target engagement.
Presence of Other Reactive Thiols In in vitro assays, the presence of reducing agents like DTT in the final reaction mixture can compete with the target cysteine. Ensure buffer components are compatible with the labeling reaction.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Incubation Time or Temperature Strictly adhere to the optimized incubation time and maintain a constant temperature across all experiments. Use a calibrated incubator or water bath.
Inconsistent Cell Density or Health For cell-based assays, ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent addition of this compound to all samples.
Batch-to-Batch Variation of Reagents If possible, use the same batch of this compound and other critical reagents for a set of comparative experiments.

Data Presentation: Recommended Incubation Times for this compound

The following tables summarize recommended starting points and ranges for this compound incubation times based on assay type.

Table 1: In Vitro Labeling of Purified PARP16

Parameter Recommended Value/Range Notes
This compound Concentration 1 - 10 µMOptimal concentration should be determined empirically.
Incubation Time 15 - 60 minutesStart with a 30-minute incubation and optimize.
Temperature Room Temperature or 37°CMaintain a consistent temperature.
Buffer pH 7.2 - 8.0Avoid buffers with primary amines if using amine-reactive detection methods.

Table 2: In-Cell Labeling of PARP16

Parameter Recommended Value/Range Notes
This compound Concentration 0.1 - 5 µMLower concentrations are typically used in cellular assays.
Incubation Time 30 - 240 minutesSaturation of labeling may be reached around 120 minutes.
Temperature 37°CStandard cell culture conditions.
Cell Type VariesOptimal time may vary between cell lines.

Experimental Protocols

Protocol 1: Optimization of Incubation Time for In Vitro this compound Labeling of Purified PARP16

Objective: To determine the optimal incubation time for maximal covalent labeling of purified PARP16 by this compound.

Materials:

  • Purified recombinant PARP16

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT - Note: DTT should be omitted from the final reaction mix if it interferes with the labeling)

  • SDS-PAGE loading buffer

  • Detection reagent (e.g., anti-PARP16 antibody for Western blot, or a fluorescently tagged azide/alkyne for click chemistry if this compound has a corresponding handle)

Procedure:

  • Prepare Reaction Mix: In separate microcentrifuge tubes, prepare a reaction mix containing purified PARP16 at a final concentration of 1 µM in the assay buffer.

  • Initiate Labeling: Add this compound to each tube to a final concentration of 5 µM.

  • Time-Course Incubation: Incubate the reactions at room temperature for the following time points: 0, 5, 15, 30, 60, and 120 minutes. The 0-minute time point serves as a negative control.

  • Quench Reaction: At each time point, stop the reaction by adding 2X SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.

  • Analyze by SDS-PAGE and Western Blot:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP16.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

    • Alternatively, if using a click-chemistry compatible this compound analog, perform the click reaction with a fluorescent azide/alkyne probe before running the gel and visualize using a fluorescence imager.

  • Data Analysis: Quantify the band intensity of labeled PARP16 at each time point. The optimal incubation time is the point at which the band intensity reaches a plateau, indicating saturation of labeling.

Protocol 2: Optimization of Incubation Time for this compound Labeling in a Cellular Context

Objective: To determine the optimal incubation time for maximal covalent labeling of endogenous or overexpressed PARP16 by this compound in living cells.

Materials:

  • Cells expressing PARP16 (e.g., HEK293T)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent or equivalent for protein quantification

  • SDS-PAGE loading buffer

  • Detection reagents (as in Protocol 1)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.

  • Treat with this compound: Treat the cells with this compound at a final concentration of 1 µM in complete medium.

  • Time-Course Incubation: Incubate the cells at 37°C in a CO2 incubator for the following time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all lysates and prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Analyze by SDS-PAGE and Western Blot/Fluorescence Imaging: Follow steps 5 and 6 from Protocol 1 to analyze the extent of PARP16 labeling.

  • Data Analysis: Quantify the labeled PARP16 signal relative to a loading control (e.g., GAPDH or β-actin) at each time point. The optimal incubation time corresponds to the point where the relative signal intensity plateaus.

Mandatory Visualization

PARP16 Signaling in the Unfolded Protein Response (UPR)

PARP16_UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PARP16 PARP16 Unfolded Proteins->PARP16 Activates PERK PERK PARP16->PERK ADP-ribosylates (Activates) IRE1a IRE1α PARP16->IRE1a ADP-ribosylates (Activates) eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_mRNA XBP1 mRNA IRE1a->XBP1_mRNA Splices p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Increases Translation Translation Attenuation Translation Attenuation p_eIF2a->Translation Attenuation Leads to UPR Gene Expression UPR Gene Expression ATF4->UPR Gene Expression Induces sXBP1_mRNA sXBP1 mRNA sXBP1 sXBP1 sXBP1_mRNA->sXBP1 Translates to sXBP1->UPR Gene Expression Induces This compound This compound This compound->PARP16 Covalently Inhibits

Caption: PARP16 activation in the UPR pathway and its inhibition by this compound.

Experimental Workflow for Optimizing Incubation Time

Incubation_Time_Optimization cluster_Preparation Preparation cluster_Experiment Time-Course Experiment cluster_Analysis Analysis cluster_Result Result Prep Prepare Cells or Purified Protein Incubate Incubate with this compound (Time Points: T0, T1, T2...Tn) Prep->Incubate DB008_Prep Prepare this compound Working Solution DB008_Prep->Incubate Quench Quench Reaction Incubate->Quench Analysis Analyze Labeling (e.g., Western Blot) Quench->Analysis Quantify Quantify Signal Analysis->Quantify Determine_Optimal_Time Determine Optimal Incubation Time (Plateau of Signal) Quantify->Determine_Optimal_Time

Caption: Workflow for optimizing this compound covalent labeling incubation time.

Technical Support Center: DB008 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence (IF) staining. This guide provides detailed troubleshooting advice and protocols to help you reduce background and achieve high-quality staining results with your antibody of interest, such as DB008.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in my immunofluorescence experiment?

High background staining can originate from several sources, including:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can cause antibodies to adhere randomly.[3][4]

  • Sample Autofluorescence: Tissues or cells can have natural fluorescence (autofluorescence), which can obscure the specific signal.[4][5][6] Common sources include red blood cells, collagen, and lipofuscin.[6][7]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue sample or cross-reacting with other proteins.[6][8]

  • Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to background noise.[3][9]

  • Fixation Issues: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase autofluorescence.[5][10]

Q2: My "secondary antibody only" control is showing a strong signal. What does this mean and how do I fix it?

A strong signal in your secondary-only control indicates that the secondary antibody is binding non-specifically to your sample.[1] Here are the primary reasons and solutions:

  • Fc Receptor Binding: The secondary antibody may be binding to Fc receptors on the cell surface. To prevent this, use a blocking serum from the same species as your secondary antibody.[11]

  • Cross-Reactivity: The secondary antibody might be cross-reacting with endogenous immunoglobulins in your tissue. Use a pre-adsorbed or cross-adsorbed secondary antibody to minimize this.[11]

  • Charge-Based Interactions: Non-specific binding can occur due to ionic interactions. Ensure your washing buffers have appropriate ionic strength (e.g., by using PBS or TBS).

Q3: I see a lot of diffuse, speckled background across my entire sample, even in areas with no cells. What could be the cause?

This type of background is often due to precipitated antibodies or impurities in your buffers.

  • Antibody Aggregates: Centrifuge your primary and secondary antibody dilutions before use to pellet any aggregates that may have formed during storage.

  • Contaminated Buffers: Use freshly prepared, filtered buffers for all steps, including washing and antibody dilutions.

Q4: My tissue sample itself seems to be glowing, especially in the green channel. How can I reduce this autofluorescence?

Autofluorescence is the natural emission of light by biological structures.[6] Here are several methods to quench it:

  • Chemical Quenching: Treat samples with a quenching agent like Sudan Black B or a commercial reagent like TrueBlack™.[7][12]

  • Photobleaching: Expose the sample to a strong light source before staining to "bleach" the endogenous fluorophores.

  • Fluorophore Selection: Use fluorophores that emit in the far-red spectrum (e.g., CoralLite 647), as autofluorescence is typically weaker at longer wavelengths.[13]

Troubleshooting Guides & Methodologies

A systematic approach is the key to resolving high background. The following workflow and detailed protocols will help you identify and solve the root cause of the issue.

Logical Workflow for Troubleshooting High Background

This decision tree illustrates a step-by-step process for diagnosing and resolving common background issues in immunofluorescence.

IF_Troubleshooting start High Background Observed control Run Controls: 1. Unstained Sample 2. Secondary Ab Only 3. Isotype Control start->control unstained_bright Unstained sample is bright? control->unstained_bright secondary_bright Secondary-only control is bright? unstained_bright->secondary_bright No autofluorescence Problem: Autofluorescence unstained_bright->autofluorescence Yes primary_issue Background persists with isotype control? secondary_bright->primary_issue No secondary_nonspecific Problem: Secondary Ab Non-specific Binding secondary_bright->secondary_nonspecific Yes primary_nonspecific Problem: Primary Ab Non-specific Binding primary_issue->primary_nonspecific Yes optimized Staining Optimized primary_issue->optimized No solve_auto Solution: - Use Quenching Agent (Sudan Black B) - Photobleach Sample - Use Far-Red Fluorophores autofluorescence->solve_auto solve_secondary Solution: - Use Pre-adsorbed Secondary Ab - Increase Blocking Time/Change Agent - Increase Wash Steps/Duration secondary_nonspecific->solve_secondary solve_primary Solution: - Titrate Primary Ab Concentration - Optimize Blocking Buffer - Centrifuge Antibody Before Use primary_nonspecific->solve_primary

Caption: A decision tree for troubleshooting high background in immunofluorescence.

Data Presentation: Comparing Background Reduction Strategies

Effective background reduction often involves optimizing blocking buffers and antibody concentrations.

Table 1: Comparison of Common Blocking Agents

Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum 5-10%Highly effective at reducing non-specific binding by blocking Fc receptors. Use serum from the same species as the secondary antibody.[4]Can contain endogenous IgGs that may cross-react if not chosen correctly.[14]
Bovine Serum Albumin (BSA) 1-5%General-purpose protein blocker, readily available.[10]May contain contaminating IgGs.[3] Not recommended for phospho-protein staining.
Non-Fat Dry Milk 1-5%Inexpensive and effective for many applications.Contains phosphoproteins (casein), which can interfere with phospho-specific antibody staining.
Commercial Blockers VariesFormulated to block multiple sources of background (e.g., protein and charge-based interactions).[14]Can be more expensive.

Table 2: Example of a Primary Antibody Titration Experiment

Titrating the primary antibody is critical to find the optimal balance between specific signal and background noise.[9][15]

Well/SlidePrimary Ab DilutionSecondary Ab DilutionExpected Outcome
11:1001:1000Strong signal, potentially high background.
21:2501:1000Good signal, reduced background.
31:500 1:1000 Optimal signal-to-noise ratio.
41:10001:1000Weaker signal, very low background.
5 (Control)None1:1000No signal (verifies secondary Ab specificity).

Experimental Protocols

Here are detailed protocols for key background-reduction techniques.

Protocol 1: Primary Antibody Titration

This protocol is designed to identify the optimal dilution for your primary antibody (e.g., this compound) to maximize the signal-to-noise ratio.[16]

Materials:

  • Chambered slides or multi-well plates with fixed and permeabilized cells/tissue.

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS).

  • Antibody Dilution Buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS).[17]

  • Primary Antibody (this compound).

  • Fluorophore-conjugated Secondary Antibody.

  • Wash Buffer (PBS with 0.1% Tween 20).

  • Antifade Mounting Medium.

Procedure:

  • Block: Incubate all samples with Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[18]

  • Prepare Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in Antibody Dilution Buffer (e.g., 1:100, 1:250, 1:500, 1:1000).[15][16]

  • Primary Antibody Incubation: Remove the blocking buffer. Add each dilution to a separate well/slide. For the negative control, add only the Antibody Dilution Buffer.[15] Incubate overnight at 4°C.

  • Wash: Wash the samples 3 times for 5 minutes each with Wash Buffer to remove unbound primary antibody.[18]

  • Secondary Antibody Incubation: Incubate all samples with the secondary antibody (at a constant, pre-determined optimal concentration) in Antibody Dilution Buffer for 1 hour at room temperature, protected from light.[19]

  • Final Washes: Wash the samples 3 times for 5 minutes each with Wash Buffer, followed by a final rinse in PBS.

  • Mounting: Mount the coverslips using an antifade mounting medium.

  • Imaging: Image all slides using identical microscope settings (e.g., exposure time, gain) to allow for direct comparison. Select the dilution that provides the clearest specific staining with the lowest background.

Protocol 2: Autofluorescence Quenching with Sudan Black B

This method is effective for reducing autofluorescence caused by lipofuscin, a pigment that accumulates in aging cells.[7][20]

Materials:

  • Fixed, permeabilized, and washed samples on slides.

  • Sudan Black B (SBB) solution (0.1% w/v in 70% ethanol).

  • 70% Ethanol (B145695).

  • PBS.

Procedure:

  • Prepare SBB Solution: Dissolve 0.1g of Sudan Black B powder in 100 mL of 70% ethanol. Mix thoroughly and filter through a 0.2 µm filter to remove any undissolved particles.

  • Rehydrate Sample: If coming from an ethanol series, ensure the sample is rehydrated to 70% ethanol.

  • Incubate with SBB: Cover the sample with the filtered 0.1% SBB solution and incubate for 10-20 minutes at room temperature in the dark.

  • Destain: Remove the SBB solution and differentiate the sample by washing several times with 70% ethanol until excess, non-bound stain is removed.

  • Wash: Thoroughly wash the sample with PBS to remove all traces of ethanol.

  • Proceed with Staining: The sample is now ready for the blocking step of your standard immunofluorescence protocol.

Note: While effective, SBB can sometimes introduce its own background in the far-red channel.[14] Always test on a control slide first.

Visualizing the Sources of Background Signal

Understanding where background originates is key to preventing it. This diagram illustrates the difference between a specific signal and common sources of noise.

Signal_vs_Noise cluster_0 Ideal Specific Signal cluster_1 Common Sources of Background pri_ab Primary Ab (e.g., this compound) antigen Target Antigen pri_ab->antigen Specific Binding sec_ab Labeled Secondary Ab sec_ab->pri_ab Specific Binding nonspecific_pri Non-specific Primary Ab Binding pri_ab_noise Primary Ab nonspecific_sec Non-specific Secondary Ab Binding sec_ab_noise Secondary Ab autofluorescence Tissue Autofluorescence lipofuscin Lipofuscin tissue_component Non-target protein/ Fc Receptor pri_ab_noise->tissue_component Non-specific sec_ab_noise->tissue_component Non-specific

Caption: Specific signal vs. common sources of background noise in immunofluorescence.

References

Technical Support Center: Confirming Covalent Target Engagement of DB008 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB008, a covalent inhibitor. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals confirm the covalent target engagement of this compound in cellular contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a targeted covalent inhibitor. It is designed to form a stable, covalent bond with a specific nucleophilic amino acid residue within the binding site of its target protein. This irreversible binding leads to sustained inhibition of the target's function, a duration that is primarily dictated by the protein's turnover rate.[1][2]

Q2: How can I confirm that this compound is covalently binding to its target protein in cells?

Confirming covalent modification in a cellular environment can be achieved through several orthogonal methods:

  • Intact Protein Mass Spectrometry (MS): This technique can detect a mass shift in the target protein corresponding to the addition of this compound.[3][4] This provides direct evidence of a covalent adduct.

  • Peptide Mapping by LC-MS/MS: After treating cells with this compound, the target protein can be isolated, digested into peptides, and analyzed by mass spectrometry. This method can identify the specific peptide and amino acid residue that has been modified by this compound.[3]

  • Activity-Based Protein Profiling (ABPP): This competitive profiling method uses a broad-spectrum probe that reacts with the same class of residues as this compound. A decrease in probe labeling of the target protein in the presence of this compound indicates successful target engagement.[5][6]

  • Western Blot Analysis: In some cases, covalent modification can induce a conformational change or mask an antibody epitope, leading to a change in band intensity or migration. More reliably, a competition experiment with a biotinylated or fluorescently-tagged analog of this compound can be used to visualize target engagement.

Q3: What are the best cellular models to study this compound target engagement?

The ideal cellular model should express the target protein at a detectable level. For targeted therapies, it is often advantageous to use cell lines where the target is a known driver of a particular phenotype (e.g., cancer cell lines with an activating mutation in the target protein). It is also crucial to include a negative control cell line that does not express the target or expresses a mutant version that this compound cannot bind to.

Q4: How can I assess the selectivity of this compound across the proteome?

Chemoproteomic methods are the gold standard for assessing the selectivity of covalent inhibitors.[3][7][8] Techniques like isoTOP-ABPP or competitive ABPP can provide a global profile of cysteine (or other targeted residue) reactivity, allowing for the identification of potential off-targets of this compound.[3]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
No mass shift observed in intact protein MS analysis. 1. Insufficient dose or incubation time of this compound.2. Low target occupancy.3. Instability of the covalent adduct under experimental conditions.4. Low abundance of the target protein.1. Perform a dose-response and time-course experiment to optimize treatment conditions.2. Enrich the target protein from cell lysates using immunoprecipitation before MS analysis.3. Ensure that the sample preparation method (e.g., denaturation, digestion) does not cleave the covalent bond.[3]4. Use a more sensitive mass spectrometer or increase the amount of starting material.
Western blot shows no change in the target protein band. 1. The antibody epitope is not affected by this compound binding.2. The molecular weight change is too small to be resolved by SDS-PAGE.3. Target engagement is low.1. Use a competition assay with a tagged version of this compound.2. This is an expected outcome; rely on other methods like mass spectrometry for direct confirmation of covalent binding.3. Increase the concentration of this compound or the incubation time.
High background or many off-targets identified in chemoproteomics. 1. This compound is too reactive, leading to non-specific labeling.2. The concentration of this compound used is too high.3. Issues with the chemoproteomic probe or enrichment strategy.1. This suggests poor selectivity of the compound. Medicinal chemistry efforts may be needed to optimize the warhead's reactivity.[9]2. Titrate this compound to the lowest effective concentration that provides on-target engagement.3. Ensure the probe is specific for the intended class of residues and optimize the enrichment protocol to reduce non-specific binding.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent this compound treatment (e.g., final concentration, incubation time).3. Degradation of this compound stock solution.1. Standardize cell culture and treatment protocols.2. Prepare fresh dilutions of this compound for each experiment from a validated stock.3. Aliquot and store the this compound stock solution at -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Confirmation of Covalent Adduct Formation

This protocol outlines the steps to confirm the covalent binding of this compound to its target protein by detecting the mass shift of the intact protein.

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Target Enrichment:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • (Optional but recommended) Enrich the target protein using immunoprecipitation with a specific antibody.

  • Sample Preparation for MS:

    • Elute the protein from the immunoprecipitation beads.

    • Denature the protein sample.

    • Desalt the sample using a C4 ZipTip or similar cleanup method.

  • LC-MS Analysis:

    • Analyze the intact protein sample by liquid chromatography-mass spectrometry (LC-MS).

    • Deconvolute the resulting mass spectrum to determine the average mass of the protein in both the vehicle-treated and this compound-treated samples.

  • Data Analysis:

    • Compare the mass of the target protein from the this compound-treated sample to the vehicle-treated sample. A mass increase corresponding to the molecular weight of this compound confirms covalent adduct formation.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is for assessing target engagement in a complex proteome.

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.

  • Cell Lysis:

    • Harvest and lyse the cells in a buffer compatible with the ABPP probe (typically a buffer without detergents that would denature proteins).

  • Probe Labeling:

    • Incubate the cell lysates with a broad-spectrum, alkyne-functionalized probe that targets the same class of amino acid residues as this compound (e.g., an iodoacetamide-alkyne probe for cysteines) for 1 hour at room temperature.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the probe-labeled proteins.

  • Analysis:

    • In-gel fluorescence: If a fluorescent tag was used, separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel scanner. A decrease in fluorescence of the band corresponding to the target protein in this compound-treated samples indicates target engagement.

    • Mass Spectrometry: If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin beads, digest the proteins on-bead, and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.

Quantitative Data Summary

The following table presents hypothetical data for this compound target engagement in two different cell lines.

Cell LineTreatment Time (hours)This compound Conc. (µM)Target Occupancy (%) by MSIC50 (nM) in Cell Viability Assay
Cell Line A (Target High)20.13550
185
1098
240.17025
199
1099
Cell Line B (Target Low)20.15>1000
120
1055
240.115800
145
1080

Visualizations

Covalent_Target_Engagement_Workflow cluster_cell_based Cell-Based Experiments cluster_direct Direct Confirmation cluster_indirect Indirect Confirmation / Selectivity cluster_analysis Data Analysis cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis cell_treatment->cell_lysis enrichment Target Enrichment (Optional) cell_lysis->enrichment abpp Competitive ABPP cell_lysis->abpp western Competition Western Blot cell_lysis->western intact_ms Intact Protein MS enrichment->intact_ms peptide_ms Peptide Mapping MS/MS enrichment->peptide_ms confirm_adduct Confirm Covalent Adduct intact_ms->confirm_adduct id_site Identify Modification Site peptide_ms->id_site quantify_occupancy Quantify Target Occupancy abpp->quantify_occupancy assess_selectivity Assess Proteome-wide Selectivity abpp->assess_selectivity western->quantify_occupancy

Caption: Workflow for confirming covalent target engagement of this compound.

Competitive_Binding_Assay cluster_pre_incubation Pre-incubation cluster_probe_addition Probe Addition cluster_control Control (No this compound) Target Target Protein Covalent_Complex Covalent Complex This compound This compound No_Binding No Signal Covalent_Complex->No_Binding No Binding Probe Tagged Probe Target_Control Target Protein Probe_Binding Signal Target_Control->Probe_Binding Binding Probe_Control Tagged Probe Probe_Control->Probe_Binding

Caption: Principle of a competitive binding assay for target engagement.

Signaling_Pathway Receptor Upstream Receptor Target Target Protein Receptor->Target Activates Substrate Substrate Target->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response This compound This compound This compound->Target Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Validation & Comparative

DB008: A Comparative Analysis of a Covalent PARP16 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and performance of the PARP16 inhibitor, DB008, against other PARP family members, supported by experimental data and protocols.

This compound is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), a unique member of the PARP family localized to the endoplasmic reticulum. This guide provides a comparative analysis of this compound's selectivity profile against other PARP enzymes, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Performance and Selectivity of this compound

This compound was developed through a structure-guided design approach to achieve high selectivity for PARP16. It incorporates an acrylamide (B121943) warhead that covalently modifies a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16, leading to irreversible inhibition. This covalent mechanism contributes significantly to its selectivity.

Quantitative Inhibitor Selectivity

Biochemical assays have demonstrated that this compound is a potent inhibitor of PARP16 with a half-maximal inhibitory concentration (IC50) of approximately 0.27 µM.[1] While exhibiting what has been described as "excellent proteome-wide selectivity," its inhibitory activity against other PARP family members has been characterized to understand its off-target profile.[1]

The most prominent off-target of this compound is PARP2, for which it displays an IC50 of 0.139 µM.[2] It is noteworthy that the inhibition of PARP2 by this compound is reversible, in contrast to its irreversible covalent inhibition of PARP16.[2] This differential mode of inhibition is a key aspect of its selectivity. For other PARP family members, this compound shows significantly less inhibitory activity.

Target PARPThis compound IC50 (µM)Inhibition Mode
PARP160.275[3]Irreversible (Covalent)
PARP20.139[2]Reversible
Other PARPsNot appreciably inhibited[2]-

Experimental Protocols

The following methodologies are representative of the key experiments used to validate the selectivity of this compound.

PARP Activity Screening and Inhibitor Testing Assay (PASTA)

This biochemical plate-based assay is utilized to determine the IC50 values of inhibitors against various PARP enzymes.

Protocol:

  • Recombinant PARP Enzyme Preparation: Purified recombinant PARP enzymes are diluted to an optimal concentration in assay buffer.

  • Inhibitor Preparation: this compound and other comparator compounds are serially diluted to a range of concentrations.

  • Assay Reaction: The PARP enzyme is incubated with the inhibitor for a specified period. The enzymatic reaction is initiated by the addition of NAD+ and a biotinylated substrate.

  • Detection: The reaction is stopped, and the amount of biotinylated substrate incorporated is quantified using a streptavidin-HRP conjugate followed by a chemiluminescent or fluorescent readout.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms the covalent modification of PARP16 by this compound in a cellular context.

Protocol:

  • Cell Culture and Treatment: HEK 293T cells expressing tagged PARP16 are cultured and treated with varying concentrations of this compound for a defined period.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Click Chemistry Reaction: The alkyne handle on this compound is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently tagged azide (B81097) (e.g., TAMRA-azide).

  • Protein Analysis: The labeled proteins are separated by SDS-PAGE, and target engagement is visualized and quantified by in-gel fluorescence scanning.

  • Validation of Covalent Binding: To confirm covalent modification of the specific cysteine residue, a mutant cell line (e.g., PARP16 C169S) is used as a negative control, which should show a significant reduction in labeling.[2]

Visualizing Cellular Pathways and Workflows

PARP-Mediated DNA Damage Response Pathway

The following diagram illustrates the general role of PARP enzymes, particularly PARP1 and PARP2, in the DNA single-strand break repair pathway, which is a common target for many PARP inhibitors. While this compound targets the ER-resident PARP16, understanding this canonical pathway is crucial for contextualizing PARP inhibitor research.

PARP_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits & activates PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1_2->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PARylation->Recruitment signals for SSBR Single-Strand Break Repair Recruitment->SSBR mediates Inhibitor PARP Inhibitors (e.g., Olaparib) Inhibitor->PARP1_2 inhibits DB008_Workflow cluster_1 This compound Selectivity and Target Engagement Workflow start Start: This compound Compound biochem_assay Biochemical Screen (PASTA) vs. PARP Panel start->biochem_assay cell_assay Cellular Target Engagement Assay start->cell_assay ic50 Determine IC50 Values biochem_assay->ic50 selectivity Assess Selectivity Profile ic50->selectivity click_chem Click Chemistry (CuAAC) cell_assay->click_chem in_gel In-Gel Fluorescence click_chem->in_gel covalent Confirm Covalent Binding & On-Target Activity in_gel->covalent

References

A Comparative Guide to Covalent PARP Inhibitors: Profiling DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Poly(ADP-ribose) polymerase (PARP) inhibition is rapidly evolving, with a growing interest in developing inhibitors that offer greater selectivity and unique mechanisms of action. Covalent inhibitors, which form a permanent bond with their target enzyme, represent a promising strategy to achieve high potency and prolonged duration of action. This guide provides a comparative analysis of DB008, a first-in-class covalent inhibitor of PARP16, placed in context with other PARP inhibitors.

Introduction to Covalent PARP Inhibition

The PARP superfamily comprises 17 enzymes involved in critical cellular processes, including DNA repair, transcriptional regulation, and stress responses. While clinically approved PARP inhibitors like Olaparib and Talazoparib have shown significant efficacy, particularly against cancers with homologous recombination deficiencies, they function as NAD+-competitive, reversible inhibitors, often targeting both PARP1 and PARP2.

Covalent inhibitors offer a distinct pharmacological approach. By forming an irreversible bond with a specific amino acid residue within the target protein, they can achieve high selectivity, sustained target occupancy, and a pharmacological effect that is not solely dependent on maintaining high circulating drug concentrations. This compound exemplifies this strategy by selectively targeting a non-conserved cysteine residue in PARP16.

Comparative Analysis: this compound and Other PARP Inhibitors

Direct comparison of this compound with other covalent PARP inhibitors is challenging due to the limited number of such agents described in publicly available literature. One compound previously described as a covalent PARP1 inhibitor, BSI-201 (Iniparib), was later found to non-selectively modify cysteine-containing proteins, and its status as a true PARP inhibitor has been contested.

Therefore, this guide will compare the covalent inhibitor this compound to a highly selective, potent, but non-covalent inhibitor, RBN-2397, which targets PARP7. This comparison highlights the differences in their mechanism, selectivity, and the experimental approaches used for their characterization.

Table 1: Quantitative Comparison of this compound and RBN-2397
ParameterThis compoundRBN-2397
Target(s) PARP16PARP7
Binding Mechanism Covalent (Irreversible)Non-covalent (Reversible), NAD+ Competitive
Targeted Residue Cys169 (in PARP16)Not Applicable (Binds non-covalently in NAD+ pocket)
Potency (IC50) ~270 nM (0.27 µM) for PARP16[1][2]<3 nM for PARP7
Cellular Potency Not explicitly stated20 nM (Cell proliferation, NCI-H1373 cells)
Selectivity High for PARP16 over other PARPs; PARP2 is the only other appreciably inhibited member in a reversible mode[3]High for PARP7; >300-fold selective over PARP1

Signaling Pathways and Inhibitor Mechanism

The distinct mechanisms of this compound and other PARP inhibitors are rooted in their target's role within the cell.

PARP16 and the Unfolded Protein Response

PARP16 is the sole PARP family member resident in the endoplasmic reticulum (ER) and is involved in the unfolded protein response (UPR), a cellular stress response pathway. This compound's covalent inhibition of PARP16 provides a tool to dissect the specific catalytic functions of PARP16 in this pathway.

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates PARP16 PARP16 ER_Stress->PARP16 activates UPR Unfolded Protein Response (UPR) PERK->UPR IRE1->UPR ATF6->UPR PARP16->IRE1 modulates This compound This compound This compound->PARP16 covalently inhibits G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Gene Expression IRF3->IFN activates PARP7 PARP7 PARP7->TBK1 inhibits RBN2397 RBN-2397 RBN2397->PARP7 inhibits G start Treat cells expressing target protein with alkyne-tagged inhibitor (this compound) lyse Lyse cells start->lyse click Add fluorescent azide (e.g., TAMRA-azide) + CuAAC 'Click' Reaction lyse->click sds Separate proteins by SDS-PAGE click->sds scan Scan gel for fluorescence sds->scan result Fluorescent band indicates covalent target engagement scan->result

References

A Comparative Guide to PARP16 Inhibition: DB008 vs. Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key inhibitors of Poly(ADP-ribose) polymerase 16 (PARP16): the novel covalent inhibitor DB008 and the clinically approved PARP inhibitor, talazoparib (B560058). This document outlines their respective potencies, mechanisms of action, and selectivity, supported by experimental data and detailed protocols.

At a Glance: Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and talazoparib concerning PARP16 inhibition.

FeatureThis compoundTalazoparib
IC50 for PARP16 0.27 µM (270 nM)[1], 275 nM[2]160-289 nM[3]
Mechanism of Action Covalent, irreversible[2][4]Reversible[4]
Selectivity Highly selective for PARP16 in covalent binding mode[2][4]. Also inhibits PARP2 with an IC50 of 139 nM in a reversible manner[4].Potently inhibits PARP1 and PARP2[3][4]. Identified as a unique non-canonical target of talazoparib[3][5].
Cellular Activity Rescues nutrient starvation-induced loss of soluble PARP16 at 100 nM[1][4].Rescues nutrient starvation-induced loss of soluble PARP16 in a dose-dependent manner[4]. Strongly inhibits mono-ADP ribosylation of PARP16 in cells at 100 nM[3].

Mechanism of Action and Selectivity

This compound is a potent and selective PARP16 inhibitor designed with a unique covalent mechanism.[1][4][6] It contains an acrylamide (B121943) electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[4][6] This covalent modification leads to high selectivity for PARP16.[4] While it exhibits excellent proteome-wide selectivity in its irreversible binding mode, this compound can reversibly inhibit PARP2.[2][4] The structure of this compound also includes an ethynyl (B1212043) group, which serves a dual purpose: it binds to a unique hydrophobic pocket adjacent to the NAD+ binding site, enhancing selectivity, and it can be used as a "click handle" for chemical biology applications.[4][6]

Talazoparib , in contrast, is a well-established, potent PARP1/2 inhibitor that also demonstrates significant activity against PARP16.[3][4] Its inhibition of PARP16 is reversible.[4] Chemical proteomics have identified PARP16 as a unique non-canonical target of talazoparib, contributing to its overall mechanism of action, particularly in certain cancer types like small cell lung cancer.[3][5][7] The dual targeting of PARP1 and PARP16 by talazoparib may offer synergistic therapeutic effects.[3]

Experimental Data and Protocols

A key experiment demonstrating the cellular activity of both inhibitors involves rescuing the loss of soluble PARP16 induced by nutrient starvation. Under conditions of amino acid and serum starvation, PARP16 can become sequestered in a detergent-insoluble fraction.[4][6] Treatment with either this compound or talazoparib can counteract this effect, maintaining PARP16 in a soluble state.[4][8]

Experimental Protocol: Rescue of Soluble PARP16

Objective: To assess the ability of this compound and talazoparib to prevent the loss of soluble PARP16 under nutrient starvation conditions.

Cell Line: HAP1 Wild-Type (WT) cells.

Reagents:

  • Complete media (IMDM + 10% FBS)

  • Starvation media (1x Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Talazoparib

  • RIPA buffer

  • Protease inhibitors

Procedure:

  • Culture HAP1 WT cells in complete media.

  • Incubate cells in either complete media or starvation media.

  • Treat the cells in starvation media with a dose-response of either this compound or talazoparib for 16 hours. A 100 nM concentration of this compound has been shown to be effective.[4][8]

  • Following incubation, lyse the cells in RIPA buffer containing protease inhibitors.

  • Separate the RIPA-soluble fraction (supernatant) from the RIPA-insoluble fraction (pellet) by centrifugation.

  • Analyze the levels of PARP16 in both fractions by Western blotting.

Expected Outcome: In untreated starved cells, PARP16 levels will be decreased in the soluble fraction and increased in the insoluble fraction. In cells treated with this compound or talazoparib, PARP16 levels will be maintained in the soluble fraction in a dose-dependent manner.[4][8]

Signaling Pathway and Inhibition

PARP16 is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER).[9] It plays a crucial role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[9][10] PARP16 activates two key UPR sensors, PERK and IRE1α, through ADP-ribosylation.[9] This activation is critical for cell survival under ER stress. Both this compound and talazoparib inhibit the catalytic activity of PARP16, thereby modulating the UPR.

PARP16_Inhibition PARP16 Signaling Pathway and Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors UPR_Stress Unfolded Protein Response (UPR) Stress PARP16 PARP16 UPR_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates (activates) IRE1a IRE1α PARP16->IRE1a ADP-ribosylates (activates) Cellular_Response Cellular Response (e.g., cell survival, adaptation) PERK->Cellular_Response downstream signaling IRE1a->Cellular_Response downstream signaling This compound This compound (Covalent) This compound->PARP16 inhibits Talazoparib Talazoparib (Reversible) Talazoparib->PARP16 inhibits

Caption: Inhibition of PARP16 by this compound and talazoparib.

Conclusion

Both this compound and talazoparib are effective inhibitors of PARP16, albeit with different mechanisms of action and selectivity profiles. This compound offers the advantage of being a highly selective, covalent inhibitor, making it a valuable tool for specifically studying the function of PARP16. Talazoparib's activity against PARP16, in addition to its primary targets PARP1 and PARP2, presents a polypharmacological profile that may be advantageous in certain therapeutic contexts. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound being ideal for focused PARP16 investigation and talazoparib offering a broader PARP inhibition spectrum.

References

Comparative Analysis of Olaparib's Cross-Reactivity with PARP2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of the PARP inhibitor Olaparib (B1684210) on PARP1 and PARP2, providing experimental data and methodologies.

This guide provides a comprehensive comparison of the cross-reactivity of the clinical PARP inhibitor Olaparib (also known by its DrugBank identifier DB09074, not DB008 which is a selective PARP16 inhibitor) with Poly (ADP-ribose) polymerase 2 (PARP2). Understanding the differential effects of Olaparib on PARP1 and PARP2 is crucial for elucidating its mechanism of action and potential for off-target effects. While Olaparib is a potent inhibitor of both PARP1 and PARP2, its interaction with each enzyme exhibits distinct characteristics in terms of catalytic inhibition and DNA trapping.

Quantitative Comparison of Olaparib's Activity on PARP1 vs. PARP2

The following table summarizes the key quantitative data regarding the interaction of Olaparib with PARP1 and PARP2.

ParameterPARP1PARP2Reference
Catalytic Inhibition (IC50) Potent inhibitorPotent inhibitor[1]
DNA Trapping Efficacy (EC50) Similar trapping efficacy to PARP2Similar trapping efficacy to PARP1[2]
DNA Retention Effect Mild to no impact on DNA retention (Type II inhibitor)Increases DNA binding affinity and retention (Type I inhibitor behavior)[3]
Increase in DNA Retention (fold) Not significant~5-fold increase[3]

Experimental Methodologies

The data presented in this guide are derived from various experimental techniques designed to assess PARP inhibitor activity and cross-reactivity. Key methodologies are detailed below.

PARP Catalytic Inhibition Assays
  • Western Blotting for PAR levels: Whole-cell lysates from treated cells are subjected to Western blotting to detect levels of poly(ADP-ribose) (PAR). A reduction in PAR levels indicates inhibition of PARP catalytic activity. For instance, in wild-type DT40 cells, PAR levels were almost undetectable at and above 1 μM of olaparib.[4]

  • ELISA Assays for PAR levels: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify PAR levels in cells treated with PARP inhibitors. This method provides a quantitative measure of catalytic inhibition.[4]

PARP Trapping Assays
  • Cellular Fractionation and Western Blotting: This technique separates cellular components into nuclear-soluble and chromatin-bound fractions. An increase in the amount of PARP1 or PARP2 in the chromatin-bound fraction in the presence of a PARP inhibitor indicates that the inhibitor is "trapping" the enzyme on the DNA. In human DU145 prostate cancer cells, olaparib was shown to induce the chromatin binding of both PARP1 and PARP2.[1][4]

  • Fluorescence Polarization (FP) Assay: This in vitro assay measures the binding of PARP enzymes to a fluorescently labeled DNA probe. The addition of a PARP inhibitor that enhances DNA trapping leads to an increase in fluorescence polarization. This method was used to determine the EC50 values for PARP1 and PARP2 trapping by various inhibitors.[2]

DNA Retention Assays
  • Fluorescence Polarization (FP)-based Dissociation Assay: This method measures the rate at which PARP enzymes dissociate from a DNA break. A fluorescently labeled DNA probe is incubated with the PARP enzyme and the inhibitor. An unlabeled competitor DNA is then added, and the decrease in fluorescence polarization is measured over time to calculate the apparent off-rate. A slower off-rate in the presence of an inhibitor indicates increased retention on the DNA.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the differential effect of Olaparib on PARP1 and PARP2 in the context of DNA damage and repair.

cluster_0 DNA Damage cluster_1 PARP Recruitment & Activity cluster_2 Olaparib Intervention cluster_3 Differential Outcomes DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PARP2 PARP2 DNA_Damage->PARP2 PARP1_outcome Mild/No increased retention (Type II behavior) PARP1->PARP1_outcome Inhibition PARP2_outcome Increased retention (Type I behavior) PARP2->PARP2_outcome Inhibition & Trapping Olaparib Olaparib Olaparib->PARP1 Olaparib->PARP2

References

Validating On-Target Effects of DB008: A Comparative Guide Using siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of DB008, a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16). The primary challenge in developing targeted therapies is ensuring that the observed cellular effects are a direct consequence of modulating the intended target and not due to off-target interactions.[1][2] Small interfering RNA (siRNA) offers a robust and specific method to phenocopy the effects of target inhibition, thereby providing strong evidence for on-target activity.

This guide will compare the cellular effects of this compound with an alternative PARP inhibitor, Talazoparib (B560058), which is known to have off-target activity against PARP16.[3] Furthermore, we will provide detailed experimental protocols and visualizations to illustrate the underlying signaling pathways and validation workflows.

The Role of PARP16 in the Unfolded Protein Response (UPR)

PARP16 is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER).[4][5] It plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen.[4] Under ER stress, PARP16 becomes activated and is required for the activation of two key UPR sensors: PERK and IRE1α.[4] PARP16 mediates the ADP-ribosylation of PERK and IRE1α, which enhances their kinase and endonuclease activities, respectively, to restore ER homeostasis.[6][7][8]

PARP16 Signaling Pathway in the UPR.

Comparison of PARP16 Inhibitors

This compound is a highly selective and potent covalent inhibitor of PARP16. In contrast, Talazoparib, a clinically approved PARP1/2 inhibitor, also exhibits inhibitory activity against PARP16, albeit at a lower potency. This makes Talazoparib a useful tool for comparative studies to understand the consequences of dual PARP1/2 and PARP16 inhibition versus selective PARP16 inhibition.

CompoundTarget(s)IC50 (PARP16)Mechanism of ActionReference
This compound PARP16~275 nMCovalent, irreversible[9]
Talazoparib PARP1/2, PARP16160-289 nMReversible[3]

Experimental Protocol: On-Target Validation of this compound using siRNA

This protocol outlines a method to validate that the cytotoxic effects of this compound are mediated through the inhibition of PARP16 in a relevant cancer cell line (e.g., OVCAR-3 ovarian cancer cells). The logic is that if this compound's effect is on-target, then the specific knockdown of PARP16 using siRNA should phenocopy the effect of the drug.

Materials:

  • OVCAR-3 cells (or other relevant cancer cell line)

  • This compound

  • Talazoparib

  • siRNA targeting PARP16 (siPARP16)

  • Non-targeting control siRNA (siControl)

  • Transfection reagent

  • Cell culture medium and supplements

  • Reagents for Western blotting (antibodies against PARP16 and a loading control like GAPDH)

  • Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)

  • Reagents for measuring UPR activation (e.g., antibodies for p-eIF2α, total eIF2α, and reagents for XBP1 splicing assay)

Procedure:

  • Cell Culture: Culture OVCAR-3 cells according to standard protocols.

  • siRNA Transfection:

    • Seed cells in 6-well plates and 96-well plates.

    • Transfect cells with siPARP16 or siControl at a final concentration of 20 nM using a suitable transfection reagent.

    • Incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Drug Treatment:

    • After the transfection period, treat the cells with a dose range of this compound or Talazoparib. Include a vehicle control (e.g., DMSO).

  • Endpoint Analysis:

    • Western Blotting (from 6-well plates):

      • Lyse the cells and perform Western blotting to confirm the knockdown of PARP16 protein levels in the siPARP16-treated cells compared to siControl.

      • Analyze the levels of UPR markers such as the phosphorylation of eIF2α to assess the impact on the signaling pathway.

    • Cell Viability Assay (from 96-well plates):

      • Perform a cell viability assay to determine the cytotoxic effects of the different treatments.

    • XBP1 Splicing Assay (optional, from 6-well plates):

      • Isolate RNA and perform RT-PCR to assess the splicing of XBP1 mRNA, a marker of IRE1α activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_transfection siRNA Transfection cluster_incubation Incubation cluster_treatment Drug Treatment cluster_analysis Endpoint Analysis A Seed OVCAR-3 cells (6-well and 96-well plates) B1 Transfect with siControl A->B1 B2 Transfect with siPARP16 A->B2 C Incubate for 48-72 hours B1->C B2->C D1 Vehicle (DMSO) C->D1 D2 This compound (dose range) C->D2 D3 Talazoparib (dose range) C->D3 E1 Western Blot (PARP16, p-eIF2α) D1->E1 E2 Cell Viability Assay D1->E2 E3 XBP1 Splicing Assay D1->E3 D2->E1 D2->E2 D2->E3 D3->E1 D3->E2 D3->E3

Experimental Workflow for On-Target Validation.

Interpreting the Results

The following table shows hypothetical data from the described experiment.

Treatment GroupPARP16 Protein Level (relative to control)Cell Viability (% of control)
siControl + Vehicle 1.0100%
siControl + this compound 1.045%
siControl + Talazoparib 1.030%
siPARP16 + Vehicle 0.150%
siPARP16 + this compound 0.152%
siPARP16 + Talazoparib 0.128%

Interpretation:

  • Talazoparib Off-Target Effects: In contrast, the cytotoxicity of Talazoparib is maintained even in the absence of PARP16, indicating that its effects are likely due to the inhibition of other targets, such as PARP1 and/or PARP2.

Logical_Relationship cluster_hypothesis Hypothesis cluster_methods Validation Methods cluster_outcome Observed Outcome cluster_conclusion Conclusion H This compound's effect is on-target (inhibits PARP16) M1 Pharmacological Inhibition (this compound) H->M1 M2 Genetic Knockdown (siPARP16) H->M2 O Phenotypic Effect (e.g., Reduced Cell Viability) M1->O M2->O phenocopies C This compound's effect is validated as on-target O->C

Logic of siRNA-Mediated On-Target Validation.

Conclusion

The combination of pharmacological inhibition with this compound and genetic knockdown of PARP16 provides a powerful strategy to unequivocally validate the on-target effects of this novel compound. By comparing these results with a less selective inhibitor like Talazoparib, researchers can gain a deeper understanding of the specific consequences of PARP16 inhibition. This rigorous approach is essential for the confident progression of targeted therapies in drug development pipelines.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the PARP16 Inhibitor DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for the covalent PARP16 inhibitor, DB008, with alternative target engagement assays. While specific CETSA data for this compound is not publicly available, this document outlines a detailed, adaptable protocol based on established methods for other PARP inhibitors and presents a thorough comparison with alternative techniques, supported by experimental data for similar targets.

Introduction to this compound and Target Engagement

This compound is a potent and selective covalent inhibitor of Poly(ADP-ribose) Polymerase 16 (PARP16), a key enzyme in the DNA damage response pathway.[1][2][3][4][5] It contains an acrylamide (B121943) electrophile that covalently modifies a non-conserved cysteine residue in the NAD+ binding pocket of PARP16, leading to irreversible inhibition.[1][2][3][4] Verifying that a compound like this compound reaches and interacts with its intended target within a cell is a critical step in drug discovery.[6] Target engagement assays provide this crucial information, linking the biochemical activity of a compound to its cellular effects.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA is a powerful biophysical method for assessing the direct binding of a ligand to its target protein in a cellular environment.[6][7] The principle is based on the ligand-induced stabilization of the target protein, resulting in increased resistance to thermal denaturation.[6][7] This stabilization is quantifiable and serves as a direct measure of target engagement.

CETSA Workflow

The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat shock across a range of temperatures, lysing the cells, and then quantifying the amount of soluble (undenatured) target protein remaining.[8] An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target stabilization.

CETSA_Workflow A Intact Cells C Compound-treated Cells A->C Incubation B Compound (this compound) B->C E Heated Cells C->E Heating D Temperature Gradient D->E F Cell Lysis E->F G Separation of Soluble Fraction F->G H Protein Quantification (e.g., Western Blot, MS) G->H I Melt Curve Generation H->I J Target Engagement Confirmed I->J ΔTm

CETSA Experimental Workflow.

Quantitative Comparison of Target Engagement Assays

While CETSA is a powerful tool, several other assays can be employed to measure target engagement. The choice of assay depends on factors such as throughput requirements, the nature of the target protein, and the desired level of quantitative data. Below is a comparison of CETSA with prominent alternatives, with supporting data for PARP inhibitors where available.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)NanoBioluminescence Resonance Energy Transfer (NanoBRET)
Principle Ligand-induced thermal stabilization of the target protein.[6]Ligand-induced protection from protease digestion.[9]Ligand-induced changes in protein stability against chemical denaturation, measured by methionine oxidation rates.[10]Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer upon compound displacement.
Cellular Context Intact cells or lysates.[9]Primarily cell lysates.[9][11]Cell lysates.[10][11]Intact cells.
Labeling Requirement Label-free for endogenous proteins.[8]Label-free.[9]Label-free.[10]Requires genetic tagging of the target protein (NanoLuc fusion).
Quantitative Nature Highly quantitative, especially in the Isothermal Dose-Response Format (ITDRF).[9]Semi-quantitative; can be less precise due to variability in proteolysis.[9]Quantitative; provides thermodynamic parameters.[10]Highly quantitative, allowing for determination of IC50 values and residence time.
Throughput High-throughput versions (CETSA HT) are available.[9]Traditionally lower throughput, though MS-based versions exist.[9]Moderate throughput, can be adapted for proteome-wide studies.[11]High-throughput compatible.
Information Provided Direct evidence of target binding and stabilization.Direct evidence of binding through conformational changes. Can provide insights into the binding site.[11][12]Domain-level stability information.[11][12]Real-time measurement of compound binding affinity and kinetics in live cells.
Considerations Not all compounds induce a thermal shift.Requires careful optimization of protease digestion. May not work for proteins resistant to proteolysis.[9]Requires methionine residues in the protein. Less proteome coverage than CETSA MS.[11]Requires genetic modification of cells to express the fusion protein.
Performance Data for PARP Inhibitors

A study by Shaw et al. (2018) provides a valuable comparison of high-throughput CETSA (CETSA HT) with a biochemical fluorescence polarization (FP) assay and a cellular PARylation assay for a library of 112 PARP1 inhibitors.[13]

AssayPrincipleCorrelation with CETSA HT (pEC50)Key Findings for PARP1 Inhibitors
CETSA HT Intracellular thermal stabilization of PARP1.[13]-Compounds were on average ninefold less potent compared to the FP assay. Good correlation with the cellular PARylation assay.[8][13]
Fluorescence Polarization (FP) In vitro binding to purified PARP1 protein.[13]Good correlation (r² not specified, but visually apparent).[13]Generally showed higher potency than cellular assays, likely due to factors like cell permeability and metabolism not being accounted for.[8][13]
Cellular PARylation Assay Measurement of PARP1 enzymatic activity in cells.[13]Good correlation.[13]Potencies were more comparable to CETSA HT, reflecting the cellular environment.[8][13]

Note: While this data is for PARP1 inhibitors, it provides a strong indication of the comparative performance that could be expected for a PARP16 inhibitor like this compound.

Experimental Protocols

CETSA Protocol for PARP Inhibitors (Adaptable for this compound)

This protocol is a generalized procedure based on methods used for other PARP inhibitors and can be adapted for this compound and PARP16.[6][7]

  • Cell Culture: Culture a human cell line endogenously expressing PARP16 (e.g., HEK293T) to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Incubate the cell suspension with this compound at various concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 1-minute incubation at 25°C.[13]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like BCA assay.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for PARP16, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities for PARP16 at each temperature. Plot the percentage of soluble PARP16 relative to the non-heated control against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement. For Isothermal Dose-Response Format (ITDRF), a single, optimized temperature is used, and the amount of soluble protein is plotted against the compound concentration to determine the EC50.[9]

Alternative Assay Protocol: A Glimpse into Other Methods

NanoBRET™ Target Engagement Intracellular Kinase Assay (Adaptable for PARPs)

Promega offers NanoBRET™ assays for several PARP family members, which can be adapted for PARP16.

  • Cell Preparation: Co-transfect cells with a PARP16-NanoLuc® fusion vector and a carrier DNA. Plate the transfected cells in 96- or 384-well plates.

  • Compound and Tracer Addition: Add the test compound (this compound) at various concentrations to the cells, followed by the addition of the NanoBRET® tracer.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Detection: Add the Nano-Glo® substrate and read the BRET signal on a luminometer equipped with appropriate filters.

  • Data Analysis: The displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the signal against the compound concentration to determine the IC50 value.

Visualizing the Concepts

CETSA Principle

CETSA_Principle A Target Protein (PARP16) C Aggregated Protein (Insoluble) A->C Denaturation & Aggregation B Heat B->C D Target Protein + this compound F Stable Protein (Soluble) D->F Stabilization E Heat E->F

Principle of CETSA.
Comparison of Assay Principles

Assay_Comparison cluster_cet_dar cluster_spro_nano A CETSA (Thermal Stability) C Target Engagement A->C Measures change in melting temperature B DARTS (Protease Stability) B->C Measures protection from degradation F Target Engagement D SPROX (Chemical Stability) D->F Measures change in oxidation rate E NanoBRET (Proximity-Based) E->F Measures tracer displacement

Comparison of Assay Principles.

Conclusion

The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of inhibitors like this compound. While direct CETSA data for this compound is not yet in the public domain, the established protocols for other PARP inhibitors provide a clear path for its implementation. For a comprehensive understanding of a compound's behavior, it is often beneficial to employ orthogonal methods. Assays like NanoBRET can provide valuable data on binding affinity and kinetics in live cells, while DARTS and SPROX offer label-free alternatives that can yield complementary information on protein stability and binding domains. The choice of assay will ultimately be guided by the specific research question and the available resources. This guide provides the necessary framework and comparative data to make an informed decision for validating the target engagement of this compound and other novel PARP16 inhibitors.

References

Assessing the Irreversibility of DB008 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARP16 inhibitor DB008 with alternative compounds, focusing on the irreversibility of its binding. The information presented is supported by experimental data to aid in the assessment of its potential as a therapeutic agent.

At a Glance: this compound in Comparison

This compound is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16). Unlike many other PARP inhibitors, this compound forms an irreversible covalent bond with a specific cysteine residue (Cys169) in the NAD+ binding pocket of PARP16.[1][2][3] This irreversible binding modality offers prolonged target engagement, which can translate to enhanced potency and duration of action.

This guide will delve into the quantitative aspects of this compound's binding and compare it with other relevant PARP inhibitors, including the clinically approved Talazoparib (B560058) and Olaparib, as well as this compound's precursor, HJ-52.

Quantitative Comparison of PARP16 Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, highlighting their binding affinity and mechanism of action against PARP16.

CompoundTarget(s)PARP16 IC50Binding Mechanism to PARP16Kinetic Parameter (for PARP16)
This compound PARP16 (selective) 275 nM (0.27 µM) [1][4]Irreversible Covalent [1][4]k"inact"/K"I" = 5.95 x 10³ M⁻¹ s⁻¹ [1]
TalazoparibPARP1/2, PARP16100-300 nM[1]Non-covalent (specific)[5]Not Applicable (no covalent bond formed)
OlaparibPARP1/2/3, PARP16 (less potent)2-3 µM[1]Non-covalent[1][6]Not Applicable (no covalent bond formed)
HJ-52PARP16, PARP11180 nM (1.18 µM)[1]Covalent[1]Data not available

Experimental Protocols for Assessing Binding Irreversibility

Several experimental methods are employed to determine the irreversible nature of an inhibitor's binding to its target. Below are detailed protocols for key experiments relevant to the characterization of covalent inhibitors like this compound.

Washout Experiments

Objective: To determine if the inhibitory effect of a compound is sustained after its removal from the extracellular environment.

Methodology:

  • Cell Treatment: Treat cells expressing the target protein (e.g., HEK293T cells overexpressing PARP16) with the inhibitor at a concentration that yields significant target engagement (e.g., 1 µM this compound) for a defined period (e.g., 2 hours). Include a vehicle-treated control group.

  • Washout: After the incubation period, remove the inhibitor-containing medium. Wash the cells extensively with fresh, inhibitor-free medium. This is typically done by aspirating the medium, adding fresh medium, incubating for a short period, and repeating this process multiple times (e.g., 3-5 washes).

  • Recovery Period: Incubate the washed cells in fresh, inhibitor-free medium for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Target Activity Assay: At each time point, lyse the cells and measure the activity of the target protein. For PARP16, this could be an in-vitro auto-ADP-ribosylation assay using ¹²⁵I-NAD+.

  • Data Analysis: Compare the target activity in the inhibitor-treated and washed cells to the vehicle-treated control. If the inhibition is irreversible, the target activity will not recover or will recover very slowly over time, dependent on the rate of new protein synthesis.

Time-Dependent IC50 Shift Assay

Objective: To assess if the potency of an inhibitor increases with pre-incubation time, a characteristic of covalent inhibitors.

Methodology:

  • Pre-incubation: Prepare a series of reactions containing the target enzyme (e.g., recombinant PARP16) and varying concentrations of the inhibitor. Incubate these reactions for different periods (e.g., 15, 30, 60, 120 minutes).

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate (e.g., NAD+) and measure the enzyme activity.

  • IC50 Determination: For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and determine the IC50 value.

  • Data Analysis: A decrease in the IC50 value with increasing pre-incubation time suggests a time-dependent, irreversible inhibition mechanism.

Intact Protein Mass Spectrometry

Objective: To directly observe the formation of a covalent adduct between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified target protein with the inhibitor at a molar excess (e.g., 1:5 protein to inhibitor ratio) for a sufficient time to allow for covalent bond formation.

  • Sample Preparation: Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Mass Spectrometry Analysis: Analyze the protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: A mass shift in the spectrum of the treated protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Visualizing the Molecular Context

To better understand the biological context of this compound's action and the experimental approaches to characterize it, the following diagrams are provided.

PARP16_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., unfolded proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates (activates) IRE1a IRE1α PARP16->IRE1a ADP-ribosylates (activates) UPR Unfolded Protein Response (UPR) PERK->UPR IRE1a->UPR This compound This compound This compound->PARP16 irreversibly inhibits

PARP16 Signaling Pathway in the Unfolded Protein Response.

Experimental_Workflow cluster_Washout Washout Experiment cluster_IC50 Time-Dependent IC50 Shift cluster_MS Mass Spectrometry A1 Treat cells with This compound or vehicle A2 Wash cells to remove unbound inhibitor A1->A2 A3 Incubate in inhibitor-free medium A2->A3 A4 Measure PARP16 activity at different time points A3->A4 B1 Pre-incubate PARP16 with This compound for varying times B2 Initiate enzymatic reaction B1->B2 B3 Measure PARP16 activity B2->B3 B4 Calculate IC50 for each pre-incubation time B3->B4 C1 Incubate PARP16 with this compound C2 Remove unbound inhibitor C1->C2 C3 Analyze protein by ESI-MS C2->C3 C4 Detect mass shift confirming covalent adduct C3->C4

Workflow for Assessing Irreversible Binding.

References

Unveiling the Anti-Cancer Potential of DB008: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the novel PARP16 inhibitor, DB008, has emerged as a promising candidate. This guide offers a comprehensive comparison of this compound's efficacy across various cancer cell lines, providing researchers, scientists, and drug development professionals with essential experimental data and insights into its mechanism of action.

This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 16 (PARP16), an enzyme implicated in the survival of several cancer types, including ovarian and breast cancer. The compound exerts its effect through the irreversible and specific covalent modification of a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1] This targeted approach offers a potential therapeutic window with enhanced selectivity.

Comparative Efficacy of this compound in Cancer Cell Lines

While comprehensive head-to-head studies detailing the IC50 values of this compound across a wide panel of cancer cell lines are not yet publicly available, the existing research provides a strong rationale for its investigation in various cancer types. The known IC50 value for the inhibition of the PARP16 enzyme is 0.27 µM (275 nM).[1][2] It is important to note that this compound also exhibits inhibitory activity against PARP2, with a reported IC50 of 139 nM.[3]

The significance of PARP16 in cancer cell survival suggests that cell lines derived from tumors where this enzyme is crucial would be most susceptible to this compound. Studies have indicated that the knockdown of PARP16 can reduce the viability of small cell lung cancer (SCLC) cells. Furthermore, PARP16 has been identified as playing a role in the survival of ovarian cancer cells.[4] The PARP inhibitor talazoparib (B560058), which has off-target effects on PARP16, has demonstrated high potency in SCLC cell lines.[5]

To facilitate future comparative analyses, the following table structure is provided for summarizing key efficacy data as it becomes available.

Cell LineCancer TypeIC50 (µM) of this compoundReference
Data Not Yet Available

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical metric for assessing the efficacy of a compound. The following is a detailed protocol for a standard MTT assay, a colorimetric method widely used to assess cell viability.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture cancer cell lines of interest in appropriate complete medium.

  • Harvest cells during their logarithmic growth phase.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of desired final concentrations.

  • Remove the existing medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

4. MTT Addition and Incubation:

  • Following the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

PARP16_Signaling_Pathway PARP16 Signaling in the Unfolded Protein Response cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen ER_Membrane ER Membrane Unfolded_Proteins Accumulation of Unfolded Proteins BiP BiP Unfolded_Proteins->BiP Sequesters BiP PERK_inactive PERK (inactive) IRE1a_inactive IRE1α (inactive) PERK_active PERK (active) PERK_inactive->PERK_active IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active PARP16 PARP16 PARP16->PERK_inactive Activates PARP16->IRE1a_inactive Activates UPR_Signaling_PERK eIF2α phosphorylation, ATF4 translation PERK_active->UPR_Signaling_PERK Downstream Signaling UPR_Signaling_IRE1a XBP1 mRNA splicing IRE1a_active->UPR_Signaling_IRE1a Downstream Signaling This compound This compound This compound->PARP16 Inhibits

Caption: PARP16's role in the Unfolded Protein Response (UPR) pathway.

Experimental_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Culture 1. Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with this compound (Serial Dilutions) Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 6. Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50_Determination 7. Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

This guide provides a foundational understanding of this compound's mechanism and a framework for evaluating its anti-cancer efficacy. As more data becomes available, this resource will be updated to provide a more complete comparative analysis to aid in the advancement of cancer research and drug development.

References

Validation of DB008 as a Selective PARP16 Tool Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DB008, a selective inhibitor of Poly(ADP-ribose) Polymerase 16 (PARP16), with other well-characterized PARP inhibitors. The data presented herein supports the validation of this compound as a potent and selective tool compound for studying the biological functions of PARP16.

Executive Summary

This compound is a potent and selective, membrane-permeable inhibitor of PARP16 with a reported IC50 value of 0.27 µM.[1] It contains an acrylamide (B121943) electrophile that covalently modifies a non-conserved cysteine residue (Cys169) in the NAD+ binding pocket of PARP16, leading to its irreversible inhibition.[2] This unique mechanism of action contributes to its high selectivity for PARP16 over other PARP family members. This compound also features a terminal alkyne group, enabling the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for target engagement and proteome-wide selectivity studies.[2] This guide compares the inhibitory activity of this compound with established PARP inhibitors such as Talazoparib, Olaparib, Rucaparib, and Niraparib, highlighting its superior selectivity for PARP16.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of PARP Inhibitors against PARP16
CompoundPARP16 IC50 (µM)Reference
This compound 0.27 [1]
Talazoparib~0.1-0.3[2]
Olaparib>10[2]
Rucaparib>10[2]
Niraparib>10[2]
Table 2: Selectivity Profile of this compound and Other PARP Inhibitors across the PARP Family (IC50 in µM)
CompoundPARP1PARP2PARP3PARP16
This compound >10 >10 >10 0.27
Talazoparib0.00110.0008-~0.1-0.3
Olaparib0.0010.0004->10
Rucaparib0.00110.0005->10
Niraparib0.0020.001->10

Note: Data for comparator compounds are compiled from various sources and assays, and direct comparison should be made with caution. The selectivity of this compound for PARP16 is notably high.

Experimental Protocols

In-Cell Competition Labeling Assay with this compound and Click Chemistry

This protocol allows for the assessment of a test compound's ability to bind to PARP16 in a cellular context by competing with the binding of the alkyne-tagged this compound.

Materials:

  • Cells expressing PARP16 (e.g., HEK293T cells overexpressing PARP16)

  • This compound (alkyne-functionalized PARP16 inhibitor)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-functionalized reporter tag (e.g., azide-TAMRA)

  • Click chemistry reaction buffer (e.g., Tris buffer)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE gels and Western blot apparatus

  • Anti-PARP16 antibody

  • In-gel fluorescence scanner

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • This compound Labeling: Add a fixed concentration of this compound (e.g., 1 µM) to the cells and incubate for a specific duration (e.g., 1 hour).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate, azide-TAMRA, CuSO4, THPTA, and freshly prepared sodium ascorbate. Incubate at room temperature, protected from light, for 1 hour.

  • SDS-PAGE and In-Gel Fluorescence: Separate the proteins by SDS-PAGE. Visualize the TAMRA-labeled PARP16 using an in-gel fluorescence scanner.

  • Western Blotting: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-PARP16 antibody to confirm equal loading.

  • Data Analysis: Quantify the fluorescence intensity of the PARP16 band in each lane. A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding to PARP16.

Cellular Thermal Shift Assay (CETSA) for PARP16 Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in cells. Ligand binding stabilizes the protein, leading to a higher melting temperature. As PARP16 is an endoplasmic reticulum-resident transmembrane protein, this generalized protocol includes steps for membrane protein analysis.

Materials:

  • Cells expressing PARP16

  • Test compound

  • PBS with protease inhibitors

  • Lysis buffer with a mild non-ionic detergent (e.g., 0.4% NP-40)

  • Centrifuge

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE gels and Western blot apparatus

  • Anti-PARP16 antibody

Procedure:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing a mild detergent.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting using an anti-PARP16 antibody.

  • Data Analysis: Quantify the band intensity of PARP16 at each temperature. Plot the percentage of soluble PARP16 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Mandatory Visualization

PARP16_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 Activates PERK PERK PARP16->PERK ADP-ribosylates and activates IRE1a IRE1α PARP16->IRE1a ADP-ribosylates and activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_mRNA XBP1 mRNA IRE1a->XBP1_mRNA Splices ATF4 ATF4 eIF2a->ATF4 Translation UPR_Genes UPR Target Genes ATF4->UPR_Genes Transcription XBP1s XBP1s XBP1_mRNA->XBP1s Translation XBP1s->UPR_Genes Transcription Cell_Survival_Apoptosis Cell Survival / Apoptosis UPR_Genes->Cell_Survival_Apoptosis Regulates

Caption: PARP16 in the Unfolded Protein Response.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Biochemical_Steps Biochemical Analysis cluster_Detection Detection & Analysis start Plate Cells treatment Treat with Test Compound (Dose-Response) start->treatment probe_addition Add this compound (Alkyne Probe) treatment->probe_addition lysis Cell Lysis probe_addition->lysis click_reaction Click Chemistry: + Azide-Fluorophore lysis->click_reaction sds_page SDS-PAGE click_reaction->sds_page in_gel_scan In-Gel Fluorescence Scan sds_page->in_gel_scan western_blot Western Blot (Loading Control) sds_page->western_blot quantification Quantify Fluorescence in_gel_scan->quantification

Caption: In-Cell Competition Labeling Workflow.

References

Confirming the Covalent Bond: A Comparative Guide to Analyzing the DB008-PARP16 Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the covalent modification of a target protein by an inhibitor is a critical step in drug discovery. This guide provides a comparative overview of methodologies to confirm the covalent adduct formed between the inhibitor DB008 and its target, Poly(ADP-ribose) polymerase 16 (PARP16), with a focus on mass spectrometry and complementary techniques.

This compound is a potent and selective covalent inhibitor of PARP16, an enzyme implicated in the unfolded protein response and a potential therapeutic target in cancer.[1][2] It forms an irreversible bond with a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][2] This guide will delve into the experimental approaches used to verify this crucial covalent interaction, presenting data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Methods for Covalent Adduct Confirmation: A Head-to-Head Comparison

Several powerful techniques can be employed to confirm the formation of a covalent adduct between a small molecule inhibitor and its protein target. Here, we compare three such methods: Intact Protein Mass Spectrometry, Competitive Activity-Based Protein Profiling (ABPP), and X-ray Crystallography.

FeatureIntact Protein Mass SpectrometryCompetitive Activity-Based Protein Profiling (ABPP)X-ray Crystallography
Principle Measures the mass increase of the target protein upon covalent modification.Indirectly detects target engagement by measuring the inhibitor's ability to compete with a tagged probe for the active site.Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, directly visualizing the covalent bond.
Primary Output Mass shift corresponding to the molecular weight of the inhibitor.Reduction in signal (e.g., fluorescence) from the tagged probe, indicating inhibitor binding.Atomic coordinates of the protein and inhibitor, showing the precise location and nature of the covalent linkage.
Key Advantages - Direct evidence of covalent binding.- Relatively fast and requires less specialized protein handling than crystallography.- High sensitivity and suitable for complex biological samples (e.g., cell lysates).- Can be used to determine inhibitor selectivity across the proteome.- Unambiguous confirmation of the covalent bond and binding site.- Provides detailed structural insights for further drug design.
Limitations - Does not identify the specific site of modification.- Can be challenging for large proteins or complex mixtures.- Indirect method; does not directly measure the drug-protein adduct.- Requires a suitable tagged probe for the target enzyme.- Requires high-quality protein crystals, which can be difficult to obtain.- Time-consuming and requires specialized equipment and expertise.
This compound-PARP16 Application While not explicitly detailed with raw data in the primary literature, this method is a standard approach for confirming covalent modification.Successfully used to demonstrate the specific and covalent targeting of PARP16 by this compound in cell lysates.[1][2]No publicly available crystal structure of a PARP16-DB008 complex has been identified. However, a structure of PARP16 with a different covalent inhibitor exists (PDB ID: 6W65), demonstrating the feasibility of this approach.[3]

In-Depth Analysis of Key Methodologies

Intact Protein Mass Spectrometry

Intact protein mass spectrometry provides direct evidence of covalent adduct formation by measuring the precise mass of the modified protein. The expected mass increase corresponds to the molecular weight of the inhibitor.

Experimental Protocol: Intact Protein Mass Spectrometry of the this compound-PARP16 Adduct

  • Materials:

    • Recombinant human PARP16 protein

    • This compound inhibitor

    • Mass spectrometry-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Incubate recombinant PARP16 with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reaction.

    • As a negative control, prepare a sample of PARP16 with the vehicle (e.g., DMSO) under the same conditions.

    • Desalt the samples using a method suitable for proteins (e.g., C4 ZipTip) to remove non-volatile salts.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

      • Use a reversed-phase column suitable for protein separation.

      • Acquire data in positive ion mode over a mass range appropriate for the protein and its adduct.

    • Deconvolute the resulting mass spectra to determine the average mass of the unmodified and modified protein.

  • Data Analysis:

    • Calculate the theoretical molecular weight of the this compound-PARP16 adduct.

      • Molecular Weight of PARP16 (unmodified) + Molecular Weight of this compound = Theoretical Mass of Adduct.

    • Compare the experimentally observed mass of the inhibitor-treated sample with the theoretical mass of the adduct. A match confirms the formation of the covalent bond.

Expected Quantitative Data:

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unmodified PARP16Calculated from sequenceTo be determined experimentallyN/A
This compound-PARP16 AdductMWPARP16 + 444.48To be determined experimentally~444.48

Note: The exact molecular weight of recombinant PARP16 may vary depending on the expression system and purification tags.

Workflow for Intact Protein Mass Spectrometry:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis recombinant_parp16 Recombinant PARP16 incubation Incubation recombinant_parp16->incubation This compound This compound Inhibitor This compound->incubation desalting Desalting incubation->desalting lc_separation LC Separation desalting->lc_separation ms_acquisition MS Acquisition lc_separation->ms_acquisition deconvolution Deconvolution ms_acquisition->deconvolution mass_comparison Mass Comparison deconvolution->mass_comparison confirmation Confirmation of Adduct mass_comparison->confirmation

Workflow for confirming the this compound-PARP16 covalent adduct using intact protein mass spectrometry.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the engagement of an inhibitor with its target in a complex biological milieu, such as a cell lysate. This method relies on the competition between the inhibitor of interest (this compound) and a broad-spectrum, tagged chemical probe that reacts with the same active site residue.

Experimental Protocol: Competitive ABPP for this compound with PARP16

This protocol is adapted from the study by Bejan et al. (2022).[1]

  • Materials:

    • HEK 293T cells expressing Myc-tagged PARP16

    • This compound inhibitor

    • Lysis buffer (e.g., RIPA buffer)

    • Broad-spectrum cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne)

    • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

    • Fluorescent azide (B81097) (e.g., TAMRA-azide)

    • SDS-PAGE gels and imaging system

  • Procedure:

    • Treat HEK 293T cells expressing Myc-PARP16 with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

    • Lyse the cells and quantify the protein concentration.

    • Incubate the lysates with the cysteine-reactive alkyne probe to label unoccupied cysteine residues.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the fluorescent azide (e.g., TAMRA-azide) and the click chemistry cocktail.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • Perform a Western blot for the Myc-tag to confirm equal loading of PARP16.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to PARP16 in each lane.

    • A dose-dependent decrease in fluorescence intensity indicates that this compound is covalently binding to the active site cysteine of PARP16, thereby preventing the binding of the fluorescent probe.

    • The concentration of this compound that results in a 50% reduction in fluorescence signal (IC50) can be determined.

Workflow for Competitive Activity-Based Protein Profiling:

cluster_cell_treatment Cellular Treatment & Lysis cluster_labeling_detection Probe Labeling & Detection cluster_analysis Data Analysis cells Cells expressing Myc-PARP16 db008_treatment This compound Treatment cells->db008_treatment cell_lysis Cell Lysis db008_treatment->cell_lysis probe_incubation Incubation with Alkyne Probe cell_lysis->probe_incubation click_reaction Click Reaction with Fluorescent Azide probe_incubation->click_reaction sds_page SDS-PAGE click_reaction->sds_page fluorescence_scan Fluorescence Scan sds_page->fluorescence_scan quantification Fluorescence Quantification fluorescence_scan->quantification confirmation Confirmation of Target Engagement quantification->confirmation

Workflow for confirming this compound target engagement using competitive activity-based protein profiling.

Conclusion

The confirmation of a covalent adduct is a cornerstone of covalent inhibitor development. While intact protein mass spectrometry provides direct and unambiguous evidence of covalent modification, competitive activity-based protein profiling offers a highly sensitive method to assess target engagement and selectivity in a cellular context. For the ultimate structural confirmation, X-ray crystallography, when feasible, provides an unparalleled level of detail. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery pipeline. For the characterization of the this compound-PARP16 adduct, a combination of mass spectrometry and competitive ABPP has proven to be a powerful approach to robustly validate its covalent mechanism of action.

References

Assessing the Functional Consequences of DB008 Binding: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional consequences of DB008 binding to its target, Poly(ADP-ribose) polymerase 16 (PARP16). The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

This compound is a potent and selective covalent inhibitor of PARP16, a key enzyme localized to the endoplasmic reticulum (ER) that plays a significant role in the unfolded protein response (UPR). Understanding the functional implications of this compound binding is crucial for its application as a chemical probe and its potential therapeutic development.

Unraveling the Mechanism of Action of this compound

This compound contains an acrylamide (B121943) electrophile that covalently modifies a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][2][3][4] This irreversible binding provides high selectivity for PARP16 over other PARP family members.[1][2][4][5] The inhibitor also features a terminal alkyne group, enabling its use as a "clickable" probe for tracking target engagement in cellular contexts.[1][2]

Functional Consequences of this compound Binding

The primary functional consequence of this compound binding is the inhibition of PARP16's mono-ADP-ribosyltransferase (MARylating) activity. This has significant downstream effects on cellular stress responses, particularly the Unfolded Protein Response (UPR).

Modulation of the Unfolded Protein Response (UPR)

PARP16 is a crucial regulator of the UPR, a signaling network activated by the accumulation of unfolded or misfolded proteins in the ER.[6][7][8] PARP16 directly ADP-ribosylates and activates two key UPR sensors: PERK and IRE1α.[6][7][8] Inhibition of PARP16 by this compound is therefore expected to attenuate the UPR signaling cascade.

UPR_Pathway ER Stress ER Stress PARP16 PARP16 ER Stress->PARP16 PERK PERK PARP16->PERK ADP-ribosylation IRE1α IRE1α PARP16->IRE1α ADP-ribosylation This compound This compound This compound->PARP16 p-eIF2α p-eIF2α PERK->p-eIF2α XBP1s XBP1s IRE1α->XBP1s ATF4 ATF4 p-eIF2α->ATF4 UPR Target Genes UPR Target Genes ATF4->UPR Target Genes XBP1s->UPR Target Genes Cellular Response Cellular Response UPR Target Genes->Cellular Response

Studies have shown that in some cell lines, such as HeLa cells, PARP16 is required for the activation of PERK and IRE1α during ER stress.[7][8] However, in HAP1 cells, PARP16 knockout did not affect tunicamycin-induced ATF4 and phosphorylated eIF2α levels, suggesting cell-type specific roles of PARP16 in the UPR.[1]

Rescue of Nutrient Starvation-Induced PARP16 Insolubility

A notable functional consequence of this compound binding is its ability to rescue the loss of soluble PARP16 under conditions of amino acid and serum starvation.[1][9][10] During nutrient deprivation, PARP16 can become sequestered into a detergent-insoluble fraction. Treatment with this compound prevents this, suggesting that the catalytic activity of PARP16 regulates its solubility in response to nutrient stress.[1][2]

Comparison with Alternative PARP16 Inhibitors

While this compound is a highly selective tool compound, other molecules have been identified as inhibitors of PARP16. The following table provides a comparison of their inhibitory activities.

InhibitorTarget(s)IC50 for PARP16 (nM)IC50 for PARP1 (nM)MechanismReference
This compound PARP16 270 - 275 850 - 925 Covalent, Irreversible [1][3][5][9][11]
TalazoparibPARP1/2, PARP16100 - 300~1Reversible[1][12]
OlaparibPARP1/2, PARP16~3000~3.4Reversible[3][10][12]
Latonduine APARP16, PARP1, PARP342724300Reversible[13]

Note: IC50 values can vary between different assay conditions and studies.

Talazoparib, a potent PARP1/2 inhibitor, also exhibits significant inhibitory activity against PARP16 and has been shown to rescue the loss of soluble PARP16 during nutrient starvation, similar to this compound.[1][10] This suggests that PARP16 may be a relevant off-target of talazoparib.[1]

Experimental Protocols

In-Cell Competition Labeling Assay

This assay is used to assess the engagement of inhibitors with PARP16 within a cellular context.

Competition_Labeling_Workflow Cells Cells Treat_Inhibitor Treat with Inhibitor (e.g., Talazoparib) Cells->Treat_Inhibitor Treat_this compound Treat with this compound Treat_Inhibitor->Treat_this compound Lysis Cell Lysis Treat_this compound->Lysis Click_Chemistry Click Chemistry with Fluorescent Azide (B81097) Lysis->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Analysis Quantify PARP16 Labeling In_Gel_Fluorescence->Analysis

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or HAP1) and grow to desired confluency.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of the competitor inhibitor for a specified time (e.g., 1-2 hours).

  • This compound Labeling: Add this compound to the media at a concentration sufficient for PARP16 labeling (e.g., 300 nM) and incubate for a defined period (e.g., 2 hours).[14]

  • Cell Lysis: Harvest and lyse the cells in an appropriate buffer (e.g., RIPA buffer).

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a fluorescent azide (e.g., TAMRA-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) to the cell lysate.

  • SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled PARP16 using an in-gel fluorescence scanner.

  • Quantification: Densitometry is used to quantify the fluorescence intensity of the PARP16 band, which is inversely proportional to the competitor inhibitor's ability to engage the target.

Western Blotting for UPR Markers

This technique is used to measure the levels of key proteins involved in the UPR pathway.

Methodology:

  • Cell Treatment: Treat cells with an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) in the presence or absence of this compound or other inhibitors for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for UPR markers such as phosphorylated eIF2α (P-eIF2α), ATF4, and total eIF2α.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

PARP Activity Assays

Several methods can be employed to measure PARP activity, including ELISA-based assays and slot/dot blot assays that detect the product of the PARP reaction, poly(ADP-ribose) (PAR).[15][16][17] For mono-ADP-ribosylating enzymes like PARP16, specific assays are required. A common method involves incubating recombinant PARP16 with NAD+ and a substrate, followed by detection of the ADP-ribosylated product.

Methodology (General):

  • Reaction Setup: In a microplate well, combine recombinant PARP16 enzyme, a suitable substrate (which can be the enzyme itself for auto-ADP-ribosylation), and the inhibitor at various concentrations.

  • Initiate Reaction: Add NAD+ (often biotinylated or radiolabeled for detection) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Detection: The method of detection depends on the NAD+ label used. For biotinylated NAD+, the product can be captured on a streptavidin-coated plate and detected with an anti-PARP16 antibody. For radiolabeled NAD+, the product can be detected by autoradiography or scintillation counting.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable research tool for dissecting the cellular functions of PARP16. Its high selectivity and covalent mechanism of action make it a superior probe compared to less selective, reversible inhibitors. The functional consequences of this compound binding are primarily linked to the modulation of the Unfolded Protein Response and the regulation of PARP16 solubility under nutrient stress. The provided experimental protocols offer a starting point for researchers to investigate these effects in their own systems and to compare the efficacy of this compound with other potential PARP16 inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for DB008 (Dextran Sulfate Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for DB008, identified as Dextran Sulfate Sodium Salt.

Immediate Safety and Logistical Information

Dextran Sulfate Sodium Salt (CAS No. 9011-18-1) is not classified as a hazardous substance. However, it is recommended to handle it as a potential irritant, and long-term or repeated exposure to dust should be avoided.[1] Standard personal protective equipment, including an approved facemask, protective clothing, and safety glasses, should be worn when handling this substance.[1]

Spill and Disposal Procedures

In the event of a spill, the material should be collected while minimizing dust generation. A wet mop is recommended for this purpose. The collected material should then be placed in a suitable container for disposal. The affected area can be flushed with water and drained into a sewer system.[1] It is important to note that the floor may become slippery.[1]

For disposal of the chemical itself, small quantities can be managed by placing the collected material in a suitable container. For larger quantities, incineration is a potential disposal method.[1]

Disposal MethodProcedure
Small Quantity Spill Collect material with a wet mop, place in a suitable container, and flush the area with water into a sewer.[1]
Large Quantity Disposal Incineration may be an option for large quantities of the substance.[1]

Experimental Protocols

The provided information does not contain specific experimental protocols for the disposal of this compound. The disposal procedures are based on the chemical's classification and general laboratory safety guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Disposal Event spill Accidental Spill? start->spill small_spill Small Spill spill->small_spill Yes large_quant Large Quantity Disposal? spill->large_quant No collect Collect with Wet Mop small_spill->collect containerize Place in Suitable Container collect->containerize flush Flush Area with Water into Sewer containerize->flush end Disposal Complete containerize->end flush->end large_quant->containerize No (Small Quantity) incinerate Incinerate large_quant->incinerate Yes incinerate->end

Disposal workflow for this compound.

References

Personal protective equipment for handling DB008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the selective PARP16 inhibitor, DB008. The following guidelines are based on general laboratory safety protocols for potent enzyme inhibitors and publicly available research data, as a specific Safety Data Sheet (SDS) for this compound could not be located. Researchers should always supplement this information with their institution's specific safety protocols and a thorough risk assessment before beginning any work.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), a key enzyme in the unfolded protein response (UPR).[1] It functions as a covalent inhibitor, containing an acrylamide (B121943) electrophilic reagent.[2][3][4]

PropertyValueSource
Chemical Name This compoundMedchemExpress
CAS Number 2991637-98-8Not explicitly stated, but associated with this compound
Molecular Formula C25H21FN4O3Not explicitly stated, but associated with this compound
Molecular Weight 444.46 g/mol Not explicitly stated, but associated with this compound
IC50 0.27 µM for PARP16[2]
Mechanism of Action Covalently modifies Cys169 of PARP16[2]
Key Feature Membrane-permeable and contains an alkyne group for click chemistry[2]

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS for this compound, a cautious approach to PPE is warranted. The following recommendations are based on handling potent, biologically active small molecules in a research laboratory setting.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the potent enzyme inhibitor.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential aerosols or dust.

Operational Plan: Handling and Storage

Handling:

  • Work Area: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure if possible.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Avoid generating aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

As a potent research chemical, this compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste and contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed and appropriately labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.

Experimental Protocol: Preparation of this compound for In Vivo Studies

The following protocol for preparing a this compound solution is adapted from publicly available information.[2] This protocol is provided as an example and may need to be optimized for specific experimental needs.

Objective: To prepare a clear solution of this compound at a concentration of ≥ 5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride)

Procedure:

  • Prepare a DMSO stock solution: Dissolve this compound in DMSO to a concentration of 50 mg/mL.

  • Prepare the working solution (example for 1 mL): a. To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution. b. Mix thoroughly until a homogenous solution is formed. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL. e. Mix thoroughly.

Note: This protocol is a guideline. The solubility and stability of the final formulation should be confirmed for your specific experimental conditions.

PARP16 Signaling Pathway in the Unfolded Protein Response

PARP16 is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[1] PARP16 acts as a key activator of two of the three major UPR sensors: PERK and IRE1α.[1][5]

PARP16_Signaling_Pathway PARP16 Activation of the Unfolded Protein Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PARP16 PARP16 ER_Stress->PARP16 activates PERK PERK PARP16->PERK ADP-ribosylates & activates IRE1a IRE1α PARP16->IRE1a ADP-ribosylates & activates PERK_active Activated PERK PERK->PERK_active autophosphorylates IRE1a_active Activated IRE1α IRE1a->IRE1a_active autophosphorylates Downstream_PERK Downstream Signaling (e.g., eIF2α phosphorylation) PERK_active->Downstream_PERK Downstream_IRE1a Downstream Signaling (e.g., XBP1 splicing) IRE1a_active->Downstream_IRE1a

Caption: PARP16 activation of PERK and IRE1α in the UPR.

Experimental Workflow: In-Cell Competition Labeling Assay

This compound, being a covalent inhibitor with a clickable alkyne handle, can be used as a probe to assess the engagement of other potential PARP16 inhibitors within cells.[3][4]

Competition_Labeling_Workflow Workflow for In-Cell PARP16 Competition Labeling Start Start: HEK293T cells Incubate_Inhibitor Incubate with Test Inhibitor Start->Incubate_Inhibitor Add_this compound Add this compound Incubate_Inhibitor->Add_this compound Cell_Lysis Cell Lysis Add_this compound->Cell_Lysis Click_Chemistry Click Chemistry (e.g., with fluorescent azide) Cell_Lysis->Click_Chemistry SDS_PAGE SDS-PAGE and In-Gel Fluorescence Click_Chemistry->SDS_PAGE Analyze Analyze Fluorescence (Competition) SDS_PAGE->Analyze

Caption: Workflow for assessing PARP16 target engagement.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。